Thalidomide-Propargyne-PEG3-COOH
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,5-13H2,(H,27,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIBTSXCGDRYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-Propargyne-PEG3-COOH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-Propargyne-PEG3-COOH is a versatile, heterobifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in modern drug discovery. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in targeted protein degradation. Detailed experimental protocols for its use in PROTAC synthesis and evaluation are provided, alongside illustrative diagrams to clarify key biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the assembly of PROTACs. It incorporates three key functional components:
-
A Thalidomide (B1683933) Moiety: This serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex. By recruiting this complex, the molecule hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
-
A Triethylene Glycol (PEG3) Linker: This flexible, hydrophilic spacer connects the thalidomide moiety to the target protein ligand. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Propargyne and Carboxylic Acid Groups: These terminal functional groups provide versatile handles for conjugation to a ligand for a protein of interest (POI). The propargyne group enables efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The carboxylic acid allows for standard amide bond formation.
This trifecta of components makes this compound a valuable tool for the rapid and modular synthesis of PROTAC libraries to target a wide range of disease-causing proteins for degradation.
Chemical Properties
| Property | Value |
| Molecular Formula | C23H24N2O9 |
| Molecular Weight | 472.44 g/mol |
| Appearance | Light yellow semi-solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: The PROTAC Approach
PROTACs synthesized using this compound operate by inducing the proximity of a target protein to the CRBN E3 ligase. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its specific ligand and to the CRBN E3 ligase via the thalidomide moiety, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4CRBN complex. This facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Downstream Signaling Consequences of Cereblon-Mediated Degradation
The degradation of a target protein by a thalidomide-based PROTAC can have profound effects on downstream signaling pathways. The specific consequences are dependent on the function of the targeted protein. For instance, if the POI is a kinase involved in a proliferation pathway, its degradation would lead to the downregulation of that pathway. Similarly, targeting a transcription factor would alter the expression of its target genes.
It is also important to note that thalidomide and its derivatives (IMiDs) are known to induce the degradation of endogenous "neosubstrates" of Cereblon, such as the transcription factors IKZF1 and IKZF3.[1] This can lead to immunomodulatory effects and potential off-target effects of the PROTAC. Therefore, comprehensive proteomic analysis is crucial to fully understand the downstream consequences of using a thalidomide-based PROTAC.
Caption: Downstream signaling consequences of Cereblon-mediated protein degradation.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general two-step method for synthesizing a PROTAC using this compound. The first step involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-modified ligand for the protein of interest. The second step is an amide coupling to attach a second ligand via the carboxylic acid.
Materials and Reagents:
-
This compound
-
Azide-functionalized POI ligand
-
Amine-functionalized second POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Solvents for purification (e.g., ethyl acetate (B1210297), hexanes)
-
Silica gel for column chromatography
-
Preparative HPLC system
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve this compound (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a mixture of DMF and water.
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a solution of CuSO4 (0.1 eq) and THPTA (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the triazole-linked intermediate.
Step 2: Amide Coupling
-
Dissolve the triazole-linked intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized second POI ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Caption: Experimental workflow for the synthesis of a PROTAC.
Evaluation of PROTAC-Induced Protein Degradation by Western Blotting
This protocol describes a standard method to assess the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.
Quantitative Data Presentation
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC A | BRD4 | HeLa | 15 | >90 | Illustrative |
| Hypothetical PROTAC B | BTK | MOLM-14 | 8 | >95 | Illustrative |
| Hypothetical PROTAC C | ERRα | MCF7 | 25 | ~85 | Illustrative |
Conclusion
This compound is a powerful and versatile chemical tool for the development of PROTACs. Its well-defined structure, featuring a high-affinity E3 ligase ligand and dual conjugation handles, facilitates the efficient synthesis of libraries of protein degraders. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for the successful development of novel therapeutics based on targeted protein degradation. As the field of PROTACs continues to expand, the utility of such pre-functionalized building blocks will undoubtedly grow, accelerating the discovery of new treatments for a wide range of diseases.
References
An In-Depth Technical Guide to the Mechanism of Action of Thalidomide-Propargyne-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond protein inhibition to induce targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins of interest (POIs). A critical component in the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-Propargyne-PEG3-COOH is a key chemical building block designed for the synthesis of CRBN-recruiting PROTACs. This technical guide provides a comprehensive overview of its mechanism of action, supported by illustrative quantitative data, detailed experimental protocols for the synthesis and evaluation of PROTACs derived from it, and visualizations of the core biological pathways and experimental workflows.
Introduction: The Role of this compound in PROTAC Technology
This compound is a trifunctional chemical entity meticulously designed for the modular synthesis of PROTACs. Its structure comprises three key functional domains:
-
Thalidomide (B1683933) Moiety: This serves as the E3 ligase-binding element, specifically recruiting Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1]
-
Propargyne Group: An alkyne functional group that enables covalent linkage to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[2]
-
PEG3-COOH Linker: A three-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. The PEG component enhances the solubility and conformational flexibility of the resulting PROTAC molecule, which is often critical for the formation of a stable and productive ternary complex.[3] The terminal carboxylic acid provides an alternative handle for conjugation to a protein of interest ligand, typically through amide bond formation.
By providing these pre-functionalized components in a single molecule, this compound streamlines the synthesis of PROTAC libraries for the targeted degradation of a wide array of proteins.
Core Mechanism of Action
A PROTAC synthesized using this compound operates by hijacking the ubiquitin-proteasome system (UPS). The process can be delineated into several key steps:
-
Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, simultaneously binding to the protein of interest (POI) through its specific ligand and to the CRBN E3 ligase via its thalidomide moiety. This results in the formation of a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination: The induced proximity of the POI to the CRBN E3 ligase complex facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Synthesis and Application: A Representative Example
Synthesis of a BRD4-Targeting PROTAC
The synthesis involves a two-step process: (1) the synthesis of the this compound linker, and (2) its conjugation to a BRD4 ligand.
Step 1: Plausible Synthesis of this compound
A plausible synthetic route involves the Sonogashira coupling of a protected propargyl-PEG3-COOH with 4-bromothalidomide.
Step 2: Conjugation to a BRD4 Ligand (JQ1-azide)
The alkyne group of this compound is reacted with an azide-functionalized version of the BRD4 inhibitor JQ1 (JQ1-N3) via a CuAAC reaction to yield the final BRD4-targeting PROTAC.
Quantitative Evaluation of PROTAC Performance
The performance of the resulting PROTAC would be evaluated through a series of biochemical and cellular assays. The following tables present illustrative data based on published results for similar BRD4-targeting, CRBN-recruiting PROTACs.
Table 1: Illustrative In Vitro Binding Affinities
| Component | Target | Assay | Binding Affinity (Kd, nM) |
| JQ1 (Warhead) | BRD4(BD1) | ITC | 50 |
| Thalidomide (E3 Ligand) | CRBN | SPR | 2500 |
| BRD4-PROTAC | BRD4(BD1) | TR-FRET | 75 |
| BRD4-PROTAC | CRBN | FP | 3000 |
Table 2: Illustrative Cellular Degradation Performance (in 22Rv1 cells)
| Compound | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC | 15 | >95 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Detailed Experimental Protocols
Protocol for PROTAC Synthesis via CuAAC
-
Dissolution: Dissolve JQ1-N3 (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (B8700270) (0.3 eq) followed by copper(II) sulfate (B86663) pentahydrate (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC.
Protocol for Western Blot Analysis of BRD4 Degradation
-
Cell Culture and Treatment: Plate 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the BRD4-PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
Protocol for In-Vitro CRBN Binding Assay (Fluorescence Polarization)
-
Reagent Preparation: Prepare a serial dilution of the test compound (e.g., this compound or the final PROTAC). Prepare a solution of recombinant human CRBN and a fluorescently labeled thalidomide tracer in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions to a 384-well, low-volume, black plate.
-
Reaction Incubation: Add the CRBN protein and fluorescent tracer mixture to all wells. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC₅₀ or Kᵢ).
Conclusion
This compound is a highly valuable and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its mechanism of action is centered on inducing the proximity of a target protein to the CRBN E3 ligase, thereby triggering the target's ubiquitination and subsequent proteasomal degradation. The rational design of PROTACs using such building blocks, coupled with rigorous quantitative evaluation through the experimental protocols outlined in this guide, is essential for the development of novel and effective protein-degrading therapeutics. The modularity afforded by the propargyne group for click chemistry allows for the rapid generation and screening of PROTAC libraries, accelerating the discovery of potent and selective degraders for a wide range of challenging disease targets.
References
The Strategic Role of Thalidomide-Propargyne-PEG3-COOH in the Advancement of Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The judicious design of each component is critical to the overall efficacy and drug-like properties of the PROTAC.
This technical guide focuses on the core attributes and strategic application of Thalidomide-Propargyne-PEG3-COOH , a versatile E3 ligase ligand-linker conjugate employed in the synthesis of PROTACs. We will delve into the distinct roles of its constituent parts—the thalidomide (B1683933) moiety, the three-unit polyethylene (B3416737) glycol (PEG) spacer, and the terminal propargyne and carboxylic acid functionalities—and provide a framework for its integration into PROTAC design and development.
Core Components and Their Functions
This compound is a meticulously designed chemical entity that serves as a foundational building block for PROTAC synthesis. Its structure can be dissected into three primary functional domains:
-
Thalidomide: The E3 Ligase Recruiting Moiety: Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, are a well-established class of molecules that bind to the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] In the context of a PROTAC, the thalidomide moiety acts as a high-affinity anchor to recruit this E3 ligase. This recruitment is the initial and essential step in bringing the cellular degradation machinery into proximity with the target protein.[2]
-
Polyethylene Glycol (PEG3): The Spacer Linker: The linker element in a PROTAC is far from being a passive spacer; it critically influences the molecule's physicochemical properties and biological activity. The three-unit polyethylene glycol (PEG3) chain in this conjugate offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[3][4]
-
Modulation of Cell Permeability: PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, potentially improving its ability to traverse cellular membranes. However, the optimal PEG length needs to be empirically determined, as excessive PEGylation can sometimes hinder cellular uptake.
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the PROTAC to adopt a suitable conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the linker is a critical parameter that dictates the geometry of this complex and, consequently, the efficiency of ubiquitination.
-
-
Propargyne and Carboxylic Acid: The Conjugation Handles: This bifunctional linker provides two distinct points for conjugation, offering significant flexibility in PROTAC synthesis:
-
Propargyne Group: The terminal alkyne (propargyne) group is a key functionality for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild conditions, making it an ideal method for conjugating the linker to a target protein ligand that has been functionalized with an azide (B81097) group.
-
Carboxylic Acid Group: The carboxylic acid provides an alternative or additional site for conjugation. It can be readily activated to form an amide bond with an amine-containing ligand for the protein of interest. This offers a different synthetic route and allows for the exploration of diverse linker attachment points.
-
PROTAC Mechanism of Action: A Visualized Pathway
The overarching goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The signaling pathway for a thalidomide-based PROTAC is depicted below.
Figure 1: Mechanism of action for a CRBN-recruiting PROTAC.
Quantitative Data Analysis in PROTAC Development
While specific quantitative data for PROTACs utilizing the exact this compound linker is not yet prevalent in publicly available literature, we can present representative data from studies on thalidomide-based PROTACs with PEG linkers to illustrate the key parameters evaluated. The following tables summarize hypothetical, yet realistic, data for a PROTAC targeting an oncogenic protein kinase.
Table 1: In Vitro Degradation Profile
| Parameter | Value | Description |
| DC50 | 15 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein after a 24-hour treatment. |
| Dmax | >90% | The maximum percentage of target protein degradation achieved with the PROTAC. |
| Degradation t1/2 | 4 hours | The time required to achieve 50% of the maximal protein degradation at a given PROTAC concentration. |
Table 2: Cellular Activity and Binding Affinities
| Parameter | Value | Description |
| Cellular IC50 | 25 nM | The concentration of the PROTAC that inhibits 50% of cell proliferation in a cancer cell line. |
| Binding Affinity (Kd) to Target Protein | 80 nM | The equilibrium dissociation constant for the binding of the PROTAC to the isolated target protein. |
| Binding Affinity (Kd) to CRBN | 150 nM | The equilibrium dissociation constant for the binding of the PROTAC to the isolated CRBN protein. |
Experimental Protocols
The development and characterization of a PROTAC involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol outlines the conjugation of an azide-functionalized protein of interest (POI) ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water or DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds if present)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolution of Reactants: Dissolve the azide-functionalized POI ligand and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.
-
Preparation of Catalyst: In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents) and copper(II) sulfate (e.g., 1 equivalent) in water.
-
Initiation of Click Reaction: Add the sodium ascorbate solution to the mixture of the POI ligand and the linker, followed by the addition of the copper(II) sulfate solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Purification: Upon completion, purify the crude reaction mixture using preparative HPLC to isolate the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
Experimental and Logical Workflows
The synthesis and evaluation of a PROTAC follow a logical progression of experiments.
Figure 2: A generalized experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile building block for the modular synthesis of CRBN-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand, a flexible and solubilizing PEG linker, and a reactive propargyne handle for efficient click chemistry conjugation, provides a robust platform for the development of novel protein degraders. The principles and methodologies outlined in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively harness the potential of this and similar reagents in the exciting and rapidly advancing field of targeted protein degradation.
References
An In-depth Technical Guide to Thalidomide-Propargyne-PEG3-COOH as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-Propargyne-PEG3-COOH, a crucial chemical tool in the field of Targeted Protein Degradation (TPD). We will delve into its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to characterize its function.
Introduction to Targeted Protein Degradation and Cereblon
Targeted Protein Degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD agents lead to the complete removal of the target protein.[2]
PROTACs are heterobifunctional molecules at the forefront of TPD.[3][4] They consist of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] This complex, which also includes DDB1, CUL4A/B, and RBX1, is one of the most successfully hijacked E3 ligases for PROTAC development.[5][7] The foundational ligands for recruiting CRBN are derived from thalidomide (B1683933) and its analogs, known as immunomodulatory imide drugs (IMiDs).[8][]
This compound: A Key Building Block
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the modular construction of PROTACs.[10] It incorporates the thalidomide moiety for CRBN binding and a flexible PEG3 linker terminating in a carboxylic acid, with a propargyne group for "click chemistry" applications.[10]
-
Thalidomide Moiety : This is the CRBN-binding component. The glutarimide (B196013) ring of thalidomide fits into a highly conserved tri-tryptophan pocket in the thalidomide-binding domain of CRBN.[11][12] This binding event modulates the substrate specificity of the CRL4^CRBN^ complex, enabling the recruitment of target proteins when incorporated into a PROTAC.[13][14]
-
Propargyne Group : The terminal alkyne group makes this molecule a valuable reagent for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10] This allows for the efficient and specific conjugation to a POI ligand that has been functionalized with an azide (B81097) group.
-
PEG3-COOH Linker : The polyethylene (B3416737) glycol (PEG) linker provides spacing and flexibility, which is crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-CRBN). The terminal carboxylic acid offers a versatile handle for conjugation to a POI ligand via standard amide bond formation.[15][16]
Quantitative Data: Binding Affinity of Cereblon Ligands
The binding affinity of the E3 ligase ligand is a critical parameter for PROTAC efficacy. While specific, publicly available binding data for this compound is limited, the affinities of its parent compounds (thalidomide, lenalidomide, and pomalidomide) to CRBN are well-characterized. These values serve as a crucial reference, as the addition of a linker at the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to the CRBN pocket.[17][18]
| Compound | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| (S)-Thalidomide | ~250 nM | Surface Plasmon Resonance (SPR) | [11] |
| (R)-Thalidomide | ~2.5 µM | Surface Plasmon Resonance (SPR) | [11] |
| Pomalidomide | ~300 nM | Competition Assay | [12] |
| Lenalidomide | ~1 µM | Competition Assay | [12] |
Note: Affinity values can vary depending on the specific assay conditions, protein constructs, and cell types used.[18] The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer.[11]
Mechanism of Action and Signaling Pathway
The primary function of this compound is to serve as the CRBN-recruiting anchor within a PROTAC. The PROTAC molecule does not inhibit its targets but acts as a catalyst to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
Evaluating a PROTAC derived from this compound involves a series of biochemical and cell-based assays to confirm CRBN engagement, ternary complex formation, and target protein degradation.
This protocol determines the binding affinity of the PROTAC to CRBN in a competitive format.
Principle: A fluorescently labeled tracer molecule with known affinity for CRBN is used. An unlabeled competitor (the test PROTAC) will displace the tracer, causing a decrease in the fluorescence polarization signal.[18]
Methodology:
-
Reagents: Purified recombinant CRBN protein (thalidomide-binding domain is sufficient), a fluorescently labeled thalidomide tracer, assay buffer, and the test PROTAC.
-
Preparation: Prepare a serial dilution of the test PROTAC.
-
Reaction Setup: In a microplate, combine a fixed concentration of CRBN protein and the fluorescent tracer.
-
Competition: Add the serially diluted test PROTAC to the wells. Include controls with no competitor (high polarization) and no CRBN (low polarization).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the decrease in polarization against the logarithm of the test PROTAC concentration. Fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
Principle: Cells are treated with the PROTAC, and the total protein is extracted. Western blotting uses specific antibodies to detect and quantify the level of the target protein relative to a loading control.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate degradation metrics such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a highly valuable chemical entity for the synthesis of CRBN-recruiting PROTACs. Its modular design, incorporating a well-validated E3 ligase ligand with a versatile linker and a functional group for click chemistry, facilitates the rapid development of novel protein degraders. Understanding its mechanism of action and the experimental protocols required for its characterization is fundamental for researchers in the expanding field of targeted protein degradation. This guide provides the core technical knowledge needed to effectively utilize this compound in drug discovery and chemical biology research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. PROTAC Design [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thalidomide-NH-PEG3-COOH, 2375283-62-6 | BroadPharm [broadpharm.com]
- 16. Thalidomide-NH-PEG3-propionic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Propargyl Group in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and application of the propargyl group in the context of the PROTAC (Proteolysis Targeting Chimera) linker molecule, Thalidomide-Propargyne-PEG3-COOH. This molecule is a key building block in the synthesis of heterobifunctional degraders that leverage the ubiquitin-proteasome system to eliminate specific proteins of interest.
Core Function of the Propargyl Group: A Gateway to "Click" Chemistry
The terminal alkyne functionality, or propargyl group, in this compound serves as a highly efficient chemical handle for the conjugation of this E3 ligase-binding moiety to a target protein-binding ligand, often referred to as a "warhead". This conjugation is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
The primary advantages of employing the propargyl group for PROTAC synthesis include:
-
High Efficiency and Yield: CuAAC reactions are known for their high yields and favorable kinetics, ensuring a robust and reliable method for synthesizing the final PROTAC molecule.
-
Biocompatibility: The reaction conditions are generally mild and can be performed in aqueous solutions, making it suitable for use with sensitive biomolecules.[2]
-
Orthogonality: The azide (B81097) and alkyne groups are largely unreactive with most biological functional groups, minimizing side reactions and ensuring specific conjugation.
-
Modular Synthesis: The "click" chemistry approach allows for a modular and convergent synthesis strategy. This means that the thalidomide-linker and the azide-modified warhead can be synthesized and purified separately before their final conjugation, simplifying the overall synthetic route and facilitating the creation of PROTAC libraries with diverse components.[3]
The Structure of this compound in PROTAC Design
A PROTAC molecule is comprised of three key components: a ligand for the E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two.[3] In a PROTAC synthesized using this compound, these components are:
-
E3 Ligase Ligand: The thalidomide (B1683933) moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-DDB1-RBX1 E3 ligase complex.[4]
-
Linker: The Propargyne-PEG3-COOH portion constitutes the linker.
-
Propargyl Group: As discussed, this is the reactive handle for conjugation.
-
PEG3 (Triethylene Glycol): This hydrophilic spacer enhances the solubility and cell permeability of the resulting PROTAC, which is often a challenge for these large molecules. The length of the PEG linker is a critical parameter that influences the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[5][6]
-
Carboxylic Acid (COOH): While the propargyl group is the primary point of attachment for the warhead in this specific molecule, the carboxylic acid could potentially be used for alternative conjugation strategies or for modifying the physicochemical properties of the molecule.
-
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
While specific quantitative data for a PROTAC synthesized with the exact this compound linker is not publicly available in a consolidated format, the following tables present a compilation of data from various studies on thalidomide-based PROTACs targeting the BRD4 protein, illustrating the critical role of the PEG linker length on degradation potency (DC50) and efficacy (Dmax).
Table 1: Degradation Efficiency of Thalidomide-Based BRD4 PROTACs with Varying PEG Linker Lengths [6][7]
| PROTAC Linker (Number of PEG Units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| 2 | BRD4 | Various | >1000 | <50 |
| 3 | BRD4 | VCaP | ~100 | ~80 |
| 4 | BRD4 | MOLM-13 | 1.8 | >95 |
| 5 | BRD4 | RS4;11 | 0.8 | >98 |
| 6 | BRD4 | MOLM-13 | 3.2 | >95 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The values serve to illustrate the general trend of linker length optimization.
Table 2: Binding Affinity of Thalidomide and its Derivatives to Cereblon (CRBN) [8][9]
| Compound | Binding Assay | Kd (nM) | IC50 (nM) |
| Thalidomide | TR-FRET | - | 22.4 |
| (S)-Thalidomide | TR-FRET | - | 11.0 |
| (R)-Thalidomide | TR-FRET | - | 200.4 |
| Pomalidomide | TR-FRET | - | 6.4 |
| Lenalidomide | TR-FRET | - | 8.9 |
| Cy5-conjugated thalidomide | FP | 121.6 | - |
| BODIPY FL Thalidomide | TR-FRET | 3.6 | - |
Experimental Protocols
General Protocol for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-functionalized "warhead" (Target-N3).
Materials:
-
This compound
-
Azide-functionalized warhead (Target-N3)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture of t-butanol and water)
-
Deionized water
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Target-N3 in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound stock solution (1.0 equivalent).
-
Add the Target-N3 stock solution (1.1 equivalents).
-
Add the solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
Vortex the mixture briefly.
-
-
Initiation of the "Click" Reaction:
-
Add the THPTA stock solution (0.2 equivalents).
-
Add the CuSO4 stock solution (0.1 equivalents).
-
Vortex the mixture.
-
Add the sodium ascorbate stock solution (1.0 equivalent) to initiate the reaction.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas for 5-10 minutes before adding the sodium ascorbate.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture is typically purified by preparative HPLC to isolate the desired PROTAC molecule.
-
The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR.
-
Protocol for Western Blotting to Assess Protein Degradation
This protocol outlines the steps to determine the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A vehicle control (DMSO only) must be included.
-
Aspirate the old medium and add the medium containing the PROTAC dilutions or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with a primary antibody against a loading control protein, followed by the secondary antibody and detection.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of the PEG3 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] Far from being a mere spacer, the linker critically dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[2][3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers, and specifically the tri-ethylene glycol (PEG3) unit, have become a cornerstone of PROTAC design.[1][4] This guide elucidates the multifaceted role of the PEG3 linker, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower the rational design of next-generation protein degraders.
Core Properties of the PEG3 Linker
The PEG3 linker consists of three repeating ethylene (B1197577) glycol units, which impart a unique and desirable balance of flexibility and hydrophilicity.[1][2] This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Physicochemical and Functional Attributes
The PEG3 linker's influence extends across multiple facets of PROTAC behavior, from basic chemical properties to complex biological interactions.
-
Solubility and Physicochemical Profile : The ether oxygens in the PEG3 chain are hydrogen bond acceptors, significantly increasing the water solubility of the PROTAC molecule.[2][4] This is crucial for improving the overall developability of the compound, aiding in formulation and potentially enhancing oral absorption.[5][6]
-
Ternary Complex Formation : The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7][8] The PEG3 linker provides necessary spacing to avoid steric clashes between the two proteins.[8][9] Its flexibility allows the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitin transfer from the E2 enzyme to the target protein.[7][10] However, excessive flexibility can also be detrimental, potentially leading to less stable interactions and reduced ubiquitination efficiency.[11]
-
Cell Permeability : The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers may be advantageous.[1] PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can decrease cellular uptake.[1]
-
Metabolic Stability : A significant challenge for PROTACs featuring PEG3 linkers is their susceptibility to metabolic degradation. The ether linkages can be targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver, leading to O-dealkylation reactions.[11] This metabolic instability can result in a short in-vivo half-life and reduced overall exposure, potentially limiting therapeutic efficacy.[11]
Data Presentation: Properties and Trends
Quantitative data is essential for the rational design of PROTACs. The following tables summarize the key properties of the PEG3 linker and illustrate general trends observed when modifying linker composition.
Table 1: Physicochemical Properties of a Representative PEG3 Linker Moiety
| Property | Value | Source |
| Chemical Formula | C7H16O4 | [12] |
| Molecular Weight | 164.20 g/mol | [12] |
| Appearance | Colorless to light yellow liquid | [12] |
| Calculated LogP (cLogP) | Varies with terminal groups, generally low | N/A |
| Topological Polar Surface Area (TPSA) | ~55.4 Ų (for the core structure) | N/A |
| Flexibility | High (multiple rotatable bonds) | [2][11] |
| Solubility | High in aqueous media | [2][4][13] |
Table 2: General Trends of Linker Modification on PROTAC Properties
Note: The data presented here is a compilation of general trends from various studies to illustrate the impact of linker modifications. Direct head-to-head comparisons of a PEG3 linker with a specific modification within the same PROTAC scaffold are not always available in the literature.[11]
| Linker Modification Strategy | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability | Impact on Ternary Complex |
| Replace PEG3 with Alkyl Chain | Decrease[11] | May Increase[11] | Generally Increased | Alters Geometry; May Decrease Stability |
| Incorporate Rigid Moieties (e.g., piperazine, triazole) | May Increase (piperazine)[11] | Variable | Generally Increased[2][11] | Pre-organizes Conformation; Can Enhance Stability[2][11] |
| Shorten Linker (e.g., PEG2) | Similar/Slight Decrease | Variable | Similar | May Cause Steric Hindrance[8] |
| Lengthen Linker (e.g., PEG4+) | Increase | May Decrease[1] | Similar/Slight Decrease | May Reduce Cooperativity/Efficiency[8] |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. adcreview.com [adcreview.com]
An In-depth Technical Guide to Thalidomide-Propargyne-PEG3-COOH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD) and PROTACs
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality with the potential to address disease targets previously considered "undruggable."[1] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system.[][3]
PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This event-driven mechanism allows PROTACs to act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[6]
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7][8] This interaction modulates the substrate specificity of the ligase, a mechanism that has been effectively harnessed in PROTAC design.[7]
This technical guide focuses on Thalidomide-Propargyne-PEG3-COOH , a versatile building block for the synthesis of CRBN-recruiting PROTACs. This molecule incorporates the thalidomide moiety for CRBN engagement, a flexible three-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal propargyne group attached to a carboxylic acid, providing a reactive handle for conjugation to a POI ligand via "click chemistry" or other coupling reactions.
The Role and Structure of this compound
This compound serves as a foundational component for constructing PROTACs that recruit the CRBN E3 ligase. Its structure is meticulously designed to offer several advantages in PROTAC development:
-
Thalidomide Moiety: This part of the molecule ensures high-affinity binding to the CRBN E3 ligase, initiating the formation of the ternary complex.[7]
-
PEG3 Linker: The three-unit polyethylene glycol linker provides flexibility and hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC. The linker's length and flexibility are critical for optimizing the geometry of the ternary complex, which significantly impacts degradation efficiency.[9][10]
-
Propargyne-COOH Group: The terminal alkyne group is a versatile chemical handle for conjugation to a POI ligand. It is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click chemistry" reaction.[11] The carboxylic acid provides an additional point for conjugation through amide bond formation.
Below is a diagram illustrating the general mechanism of action of a PROTAC synthesized using a thalidomide-based E3 ligase ligand.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established protocols for similar thalidomide-linker conjugates. A plausible synthetic route is outlined below.
Representative Synthetic Scheme
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the evaluation of a PROTAC synthesized using this compound.
Protocol 1: PROTAC Synthesis via Click Chemistry
This protocol describes the conjugation of this compound to a POI ligand containing an azide (B81097) group.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-functionalized POI ligand (1 equivalent) in the chosen solvent system.
-
Add sodium ascorbate (0.3 equivalents) to the solution.
-
Add copper(II) sulfate (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
Protocol 2: In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol measures the binding affinity of the PROTAC to the E3 ligase and the POI, as well as the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified CRBN and POI
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the E3 ligase (CRBN) onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC molecule over the immobilized E3 ligase surface to determine the binary binding affinity (Kd).[12]
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface. An enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.[12]
-
Regenerate the sensor chip surface between injections.
-
Analyze the data using the instrument's software to determine binding constants.
Protocol 3: Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of the target protein following treatment with the PROTAC.[13]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody specific to the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control band intensity. Plot the normalized POI levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12][13]
Protocol 4: Mass Spectrometry-Based Quantitative Proteomics
This protocol assesses the selectivity of the PROTAC across the entire proteome.[13]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify proteins.
-
Data Analysis: Use specialized software to analyze the mass spectrometry data and identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
Data Presentation
The efficacy of a PROTAC is evaluated based on several quantitative parameters. The following tables provide a template for presenting such data, with illustrative values from studies on similar thalidomide-based PROTACs.
Table 1: Representative In Vitro Binding Affinities
| Component | Binding Partner | Assay Method | Kd (nM) | Reference |
| Thalidomide | CRBN | SPR | ~250 | [14] |
| Representative POI Ligand | POI | SPR | 10 - 500 | N/A |
| Representative PROTAC | CRBN | SPR | 50 - 1000 | N/A |
| Representative PROTAC | POI | SPR | 20 - 800 | N/A |
| Ternary Complex (POI-PROTAC-CRBN) | - | SPR | 5 - 100 | N/A |
Table 2: Representative Cellular Degradation Potency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (CRBN-based) | BRD4 | Jurkat | < 1 | > 95 | [13] |
| Representative SHP2 Degrader | SHP2 | Various | 6.02 | >90 | [14] |
Signaling Pathways and Logical Relationships
The successful design and function of a PROTAC depend on a complex interplay of factors. The following diagram illustrates the logical relationships influencing PROTAC efficacy.
Caption: Key factors influencing the efficacy of a PROTAC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure, incorporating a high-affinity E3 ligase ligand, a flexible PEG linker, and a reactive handle for conjugation, facilitates the rapid development of novel protein degraders. The experimental protocols and data presentation frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the efficacy and selectivity of new PROTAC molecules, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Application of Thalidomide-Propargyne-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Propargyne-PEG3-COOH is a specialized chemical probe and building block integral to the advancement of targeted protein degradation, a revolutionary therapeutic modality. This molecule is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel drugs that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on its role in the development of next-generation therapeutics.
Core Structure and Properties
This compound is an E3 ligase ligand-linker conjugate. Its structure is composed of three key functional moieties: a thalidomide (B1683933) derivative that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a triethylene glycol (PEG3) linker that provides appropriate spacing and solubility, and a terminal propargyl group that allows for covalent conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2797649-54-6 | [1][2] |
| Molecular Formula | C23H24N2O9 | [1][2] |
| Molecular Weight | 472.44 g/mol | [1][2] |
| Appearance | Light Yellow Semi-Solid | - |
| SMILES | O=C(CCOCCOCCOCC#CC1=CC=CC(C(N2C3C(NC(CC3)=O)=O)=O)=C1C2=O)O | [3] |
Mechanism of Action in PROTAC Technology
The thalidomide component of this compound is a potent binder of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. In the context of a PROTAC, this molecule serves to "hijack" the E3 ligase. The propargyl group is reacted with an azide-modified ligand that specifically binds to a protein of interest (POI). The resulting PROTAC, by simultaneously binding to both the POI and CRBN, forms a ternary complex. This proximity induces the ubiquitination of the POI by the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: The catalytic cycle of a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Quantitative Data: Cereblon Binding Affinity
| Compound | Assay Type | Binding Constant (IC50/Kd) | Reference |
| Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 22.4 nM | [4] |
| (S)-Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 11.0 nM | [4] |
| (R)-Thalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 200.4 nM | [4] |
| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 8.9 nM | [4] |
| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 6.4 nM | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research and development. Below are representative protocols for the synthesis of a thalidomide-PEG linker and the characterization of its binding to Cereblon.
Synthesis of a Thalidomide-PEG Linker (Illustrative Example)
This protocol describes a general method for the synthesis of a thalidomide-O-PEG3-alcohol, a precursor to molecules like this compound.
Materials:
-
4-Hydroxythalidomide
-
Tosylated triethylene glycol (PEG3-OTs)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add K2CO3 (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG3-OTs (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Cereblon Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol outlines a competitive binding assay to determine the IC50 of a compound for Cereblon.
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (fluorescent tracer)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Low-volume 384-well white plates
Procedure:
-
Dispense the test compound at various concentrations into the wells of the assay plate.
-
Add the GST-tagged human Cereblon protein to each well.
-
Prepare a mixture of the anti-GST Europium cryptate antibody and Thalidomide-Red.
-
Dispense the HTRF reagent mixture into each well.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the HTRF ratio and plot the results against the test compound concentration to determine the IC50 value.
Caption: A generalized workflow for the development and evaluation of a PROTAC.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs, a promising new class of therapeutics. Its well-defined structure, incorporating a high-affinity Cereblon ligand, a versatile PEG linker, and a click chemistry handle, makes it an essential component in the targeted protein degradation field. The information and protocols provided in this guide are intended to support researchers and drug developers in their efforts to design and synthesize novel PROTACs for a wide range of therapeutic applications.
References
A Technical Deep Dive into the Cereblon Binding Affinity of Thalidomide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933) and its derivatives, including lenalidomide (B1683929) and pomalidomide (B1683931), are cornerstone therapeutics for various hematologic malignancies. Their mechanism of action hinges on their ability to bind to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). The affinity of these small molecules for CRBN is a critical determinant of their therapeutic efficacy. This technical guide provides a comprehensive overview of the binding affinities of key thalidomide derivatives to CRBN, details the experimental methodologies used to quantify these interactions, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinities of thalidomide and its immunomodulatory drug (IMiD®) analogs to CRBN have been determined using a variety of biophysical and biochemical assays. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) from the scientific literature. It is important to note that variations in experimental conditions can lead to differences in reported values.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| (S)-Thalidomide | ~10-fold higher affinity than (R)-thalidomide | Biochemical and Structural Studies | [2][3][4] |
| Compound | IC50 | Assay Method | Cell Line/System | Reference |
| Lenalidomide | ~2 µM | Competitive Binding (Affinity Beads) | U266 Myeloma Cells | [5] |
| Pomalidomide | ~2 µM | Competitive Binding (Affinity Beads) | U266 Myeloma Cells | [5] |
Signaling Pathway and Mechanism of Action
The binding of thalidomide derivatives to CRBN is the initiating event in a signaling cascade that leads to the degradation of specific target proteins. This process is central to the therapeutic effects of these drugs.
Caption: CRL4-CRBN signaling pathway modulated by thalidomide derivatives.
Experimental Protocols
Accurate determination of binding affinity is crucial for the development of novel CRBN-targeting therapeutics. Several robust methods are commonly employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (typically in the range of 5-50 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of the thalidomide derivative (typically 10-20 times the protein concentration) in the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles.
-
-
Instrumentation:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the thalidomide derivative solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte, providing real-time kinetic data (association and dissociation rates) and affinity constants.
Methodology:
-
Chip Preparation:
-
Immobilize purified recombinant CRBN protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the thalidomide derivative in a suitable running buffer.
-
Flow the ligand solutions over the sensor chip surface and monitor the binding response (measured in response units, RU) in real-time.
-
-
Regeneration:
-
After each injection, regenerate the sensor surface using a specific buffer to remove the bound ligand.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then calculated as kd/ka.
-
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Competitive Binding Assays
Competitive binding assays are high-throughput methods used to determine the affinity of a test compound by measuring its ability to displace a known, labeled ligand from the target protein.
Principle: This bead-based assay relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity.
Methodology:
-
Reagent Preparation:
-
Prepare a mixture containing His-tagged CRBN-DDB1 complex and a biotinylated thalidomide probe.
-
-
Competition:
-
Add serial dilutions of the test compound to the mixture and incubate to allow for competitive binding.
-
-
Detection:
-
Add Streptavidin-coated Donor beads (which bind to the biotinylated probe) and Nickel Chelate-coated Acceptor beads (which bind to the His-tagged CRBN).
-
-
Signal Measurement:
-
If the biotinylated probe is bound to CRBN, the Donor and Acceptor beads are in close proximity, and a luminescent signal is generated upon excitation.
-
The test compound will displace the biotinylated probe, leading to a decrease in the signal.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the signal intensity against the concentration of the test compound.
-
Caption: Logical diagram of the AlphaScreen competitive binding assay.
Structure-Activity Relationship (SAR)
The binding of thalidomide derivatives to CRBN is primarily mediated by the glutarimide (B196013) moiety, which fits into a specific binding pocket.[6] Modifications to the phthalimide (B116566) ring can significantly impact the recruitment of neosubstrates without drastically altering the binding affinity to CRBN itself.[1] For instance, the addition of an amino group in lenalidomide and pomalidomide enhances their anti-myeloma activity by improving the recruitment of Ikaros and Aiolos.[6]
Conclusion
The binding of thalidomide and its derivatives to Cereblon is a finely tuned molecular interaction that underpins their therapeutic utility. A thorough understanding of the binding affinities, the experimental methods used for their determination, and the downstream cellular consequences is paramount for the rational design of next-generation protein degraders and molecular glue therapeutics. This guide provides a foundational resource for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
An In-depth Technical Guide to PROTAC Technology Utilizing Thalidomide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to selectively eliminate target proteins from the cellular environment.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs co-opt the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][3][4] This is accomplished through a heterobifunctional molecule comprising three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3][4] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[5][6]
The journey of thalidomide (B1683933), from its tragic history as a sedative causing severe birth defects to its repurposing as a treatment for leprosy and multiple myeloma, is central to the evolution of PROTAC technology.[][8] The groundbreaking discovery that Cereblon (CRBN) is the direct cellular target of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, unlocked their potential in targeted protein degradation.[8][9] These immunomodulatory drugs (IMiDs) act as "molecular glues," binding to CRBN and altering its substrate specificity.[8][10] In the context of PROTACs, thalidomide and its derivatives serve as highly effective ligands for recruiting the CRBN E3 ubiquitin ligase.[3][5]
The Core Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex
The mechanism of action of thalidomide-based PROTACs is centered on the recruitment of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][11] This complex is a crucial component of the UPS and consists of four main proteins: Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor, Cereblon (CRBN).[8] CUL4A acts as a scaffold, DDB1 serves as an adaptor linking CRBN to CUL4A, and ROC1 recruits the ubiquitin-charged E2 conjugating enzyme.[8] CRBN is responsible for recognizing and binding to specific substrates for ubiquitination.[8][11]
A thalidomide-based PROTAC forms a ternary complex by simultaneously binding to the POI and CRBN.[8] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Quantitative Data Presentation
The efficacy of PROTACs is evaluated using several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8][12] The following tables summarize quantitative data for representative thalidomide-based PROTACs.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [13]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |
This table highlights the high potency of the CRBN-based PROTAC ARV-825 in degrading BRD4 in Jurkat cells.
Table 2: Pharmacokinetic Parameters of Selected Thalidomide-Based PROTACs [14]
| PROTAC | Target | Species | Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) |
| AR-Targeting PROTAC | AR | Rat | IV | 1500 | 0.08 | 2.5 | 2000 |
| ER-Targeting PROTAC | ER | Mouse | PO | 500 | 2 | 4 | 3000 |
Note: Direct comparison should be made with caution, as experimental conditions such as dose, administration route, and species can significantly influence the results.[14]
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures.
Protocol 1: Synthesis of a Thalidomide-Based PROTAC
This protocol outlines a general procedure for the synthesis of a PROTAC using a functionalized thalidomide derivative.
Materials:
-
Ligand for the Protein of Interest (POI) with a suitable functional group for linker attachment.
-
Thalidomide-O-C2-Br or a similar functionalized thalidomide derivative.[1]
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Base (e.g., Diisopropylethylamine - DIPEA).
-
Reaction vessel.
-
Stirring apparatus.
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization.
Procedure:
-
Dissolve the POI ligand in a minimal amount of anhydrous DMF in a reaction vessel.
-
Add the base (e.g., DIPEA, 1.5-2.0 equivalents) to the solution.
-
In a separate vial, dissolve Thalidomide-O-C2-Br (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.[1]
-
Add the Thalidomide-O-C2-Br solution dropwise to the POI ligand solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.[1]
-
Upon completion, quench the reaction with water and dilute with a suitable solvent for purification.[1]
-
Purify the crude product using reverse-phase preparative HPLC.[1]
-
Collect and lyophilize the fractions containing the pure PROTAC.[1]
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.[1]
Caption: General workflow for synthesizing a thalidomide-based PROTAC.
Protocol 2: Western Blotting for Protein Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[8]
Materials:
-
Cell line expressing the POI.
-
PROTAC stock solution in DMSO.
-
6-well plates.
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[8] b. Prepare a serial dilution of the PROTAC in cell culture medium.[8] c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: a. Wash the cells with ice-cold PBS.[8] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the POI overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and apply the ECL substrate.[1] i. Image the blot using a chemiluminescence imaging system.[1] j. Re-probe the membrane with the loading control antibody to ensure equal protein loading.[1]
-
Data Analysis: a. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[1] b. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Caption: Experimental workflow for determining PROTAC-mediated protein degradation.
Conclusion
Thalidomide-based PROTACs have emerged as a powerful and versatile tool in the field of targeted protein degradation. By leveraging the well-characterized interaction between thalidomide and the CRBN E3 ubiquitin ligase, researchers can effectively hijack the cellular machinery to induce the degradation of specific proteins of interest. The modular nature of PROTACs, combined with the favorable drug-like properties of thalidomide and its analogs, continues to drive the development of novel therapeutics for a wide range of diseases, including those previously considered "undruggable."[8][14] The ongoing research and clinical trials of thalidomide-based PROTACs, such as ARV-110 and ARV-471, underscore the immense potential of this technology to transform the landscape of modern medicine.[][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cellgs.com [cellgs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
The Pivotal Role of E3 Ubiquitin Ligases in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this strategy lies the ubiquitin-proteasome system (UPS), with E3 ubiquitin ligases acting as the critical determinants of substrate specificity. These enzymes are responsible for recognizing specific proteins and catalyzing the transfer of ubiquitin, thereby marking them for degradation by the proteasome. This technical guide provides an in-depth exploration of the core mechanisms of E3 ubiquitin ligases, their classification, and their central role in the rapidly evolving field of targeted protein degradation (TPD). We delve into the mechanisms of action of prominent TPD strategies, namely Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, and provide detailed experimental protocols for their characterization. Furthermore, this guide presents quantitative data for a range of degraders, offering a valuable resource for researchers and drug development professionals in this dynamic area of study.
The Ubiquitin-Proteasome System: A Symphony of Protein Turnover
The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or short-lived regulatory proteins.[1][2] This intricate process involves a sequential enzymatic cascade:
-
Ubiquitin Activation: An E1 ubiquitin-activating enzyme utilizes ATP to adenylate the C-terminus of ubiquitin (Ub), a highly conserved 76-amino acid polypeptide. The activated ubiquitin is then transferred to a cysteine residue on the E1 enzyme, forming a thioester bond.[3]
-
Ubiquitin Conjugation: The activated ubiquitin is transferred from the E1 enzyme to a cysteine residue on an E2 ubiquitin-conjugating enzyme.[3]
-
Ubiquitin Ligation: An E3 ubiquitin ligase, the key specifier of the system, recruits both the ubiquitin-loaded E2 enzyme and the target protein (substrate). The E3 ligase then facilitates or directly catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[4]
This process is repeated to form a polyubiquitin (B1169507) chain, most commonly linked through lysine 48 (K48) of ubiquitin, which serves as a recognition signal for the 26S proteasome.[4] The proteasome, a large multi-protein complex, then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides.[5][6]
E3 Ubiquitin Ligases: The Architects of Specificity
With over 600 putative members in the human genome, E3 ubiquitin ligases represent the largest and most diverse family of enzymes in the UPS.[7][8] They are the primary determinants of substrate specificity, ensuring that only the correct proteins are targeted for degradation at the appropriate time. E3 ligases are broadly classified into four main families based on their structure and mechanism of ubiquitin transfer.[9][10]
HECT Domain E3 Ligases
HECT (Homologous to the E6-AP Carboxyl Terminus) domain E3 ligases directly participate in the catalytic process. They possess a conserved C-terminal HECT domain that accepts ubiquitin from the E2 enzyme via a transthiolation reaction, forming a covalent E3-ubiquitin intermediate. The ubiquitin is then transferred from the HECT domain to the substrate.[11][12][13]
RING-Finger/U-box Domain E3 Ligases
RING (Really Interesting New Gene)-finger and U-box E3 ligases are the most abundant class. They act as molecular scaffolds, bringing the ubiquitin-loaded E2 enzyme and the substrate into close proximity.[14][15] Unlike HECT E3s, RING-type ligases do not form a covalent intermediate with ubiquitin; instead, they allosterically activate the E2~Ub conjugate to facilitate the direct transfer of ubiquitin to the substrate.[10] U-box domains are structurally similar to RING domains but lack the zinc-coordinating residues.[10]
RBR (RING-between-RING) E3 Ligases
RBR E3 ligases exhibit a hybrid mechanism that incorporates features of both RING and HECT E3s. They contain two RING-like domains, RING1 and RING2, separated by an IBR (In-Between-RING) domain. RING1 binds to the E2~Ub conjugate, similar to canonical RING E3s. However, the ubiquitin is then transferred to a catalytic cysteine residue within the RING2 domain, forming a covalent intermediate, before being transferred to the substrate, akin to the HECT mechanism.[9][16][17][18]
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-DB [cadd.zju.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CC-885 (PD057043, DOEVCIHTTTYVCC-UHFFFAOYSA-N) [probes-drugs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. [PDF] Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 17. rndsystems.com [rndsystems.com]
- 18. academic.oup.com [academic.oup.com]
A Technical Guide to the Core Principles of Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry in Bioconjugation
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly selective, proceeding under mild, often aqueous, conditions.[1][][3] These characteristics make click chemistry an invaluable tool in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.[1] The bioorthogonal nature of the most common click reactions—meaning their reactive groups do not interact with native biological functionalities—allows for the precise modification of biomolecules in complex biological environments, including living cells.[][4] This guide delves into the fundamental principles of the two most prominent click chemistry reactions used for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Click Chemistry Reactions for Bioconjugation
The cornerstone of click chemistry for bioconjugation is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] This reaction can be performed in two main modalities: with a copper catalyst (CuAAC) or without (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and versatile method for conjugating a terminal alkyne to an azide (B81097).[5] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)), which dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction.[3]
Key Features of CuAAC:
-
High Reaction Rates: CuAAC reactions are typically very fast, with second-order rate constants in the range of 1 to 100 M⁻¹s⁻¹.[5]
-
High Yields: The reactions often proceed to near-quantitative yields, simplifying purification processes.[6]
-
Biocompatibility Challenges: The cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[5] However, the use of copper-chelating ligands can mitigate this toxicity.[7]
-
Regioselectivity: CuAAC exclusively produces the 1,4-disubstituted triazole isomer.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition was developed. This reaction is also known as "copper-free click chemistry." SPAAC utilizes a strained cyclooctyne (B158145), where the ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[9]
Key Features of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms.[5]
-
Reaction Rate Dependency: The reaction rate is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster kinetics.[10]
-
Generally Slower than CuAAC: While significant advancements have been made in designing highly reactive cyclooctynes, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[9]
Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for speed against biocompatibility. The following tables provide a quantitative comparison of these two methods.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[5] |
| Reaction Rate | Generally very fast.[5] | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure.[5] |
| Second-Order Rate Constant | Typically 1-100 M⁻¹s⁻¹.[5] | Varies widely with cyclooctyne structure (see table below). |
| Biocompatibility | Limited in vivo due to copper catalyst cytotoxicity; ligands can mitigate this.[5] | Excellent for in vivo and live-cell applications due to the absence of a catalyst.[5] |
| Functional Group Tolerance | Generally good, though some functional groups can interfere with the copper catalyst. | Excellent, as it is a catalyst-free reaction. |
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| DIFO | Benzyl Azide | 0.076[11] |
| TMTH | Benzyl Azide | 4.0[11] |
Experimental Protocols
Detailed Methodology for Protein Bioconjugation using CuAAC
This protocol provides a general procedure for labeling an alkyne-modified protein with an azide-containing molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-containing molecule (e.g., a fluorescent dye) stock solution in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Ligand (e.g., THPTA) stock solution (50 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (100 mM in water, optional)
-
Microcentrifuge tubes
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the azide-containing molecule to the reaction mixture. A 2- to 10-fold molar excess over the protein is a common starting point.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM to scavenge reactive byproducts of ascorbate oxidation.[6]
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is often used.
-
Add the copper/ligand mixture to the protein solution to a final copper concentration of 50-100 µM.[12][13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, purify the protein conjugate using a suitable method to remove excess reagents and the copper catalyst.
Detailed Methodology for Cell Surface Labeling using SPAAC
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured in appropriate medium
-
Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cyclooctyne-conjugated probe (e.g., a DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows the cells to metabolically incorporate the azido (B1232118) sugar into their cell surface glycans.[14]
-
Cell Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS to remove any unincorporated azido sugar.
-
Labeling: Resuspend the cells in a small volume of cold PBS containing the cyclooctyne-conjugated probe (e.g., 10-50 µM DBCO-fluorophore).
-
Incubation: Incubate the cells on ice or at 4°C for 30-60 minutes, protected from light.
-
Final Washes: Wash the cells three times with cold PBS to remove the unbound probe.
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Mandatory Visualizations
References
- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] Far from being a simple spacer, the linker's composition and length are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their inherent hydrophilicity, which can address some of the key challenges in PROTAC development, such as poor solubility and limited bioavailability.[3]
This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, with a focus on their hydrophilicity. We will delve into the quantitative impact of PEGylation on PROTAC performance, provide detailed experimental protocols for assessing their properties, and visualize the underlying biological and experimental processes.
The Impact of PEG Linker Hydrophilicity on PROTAC Properties
The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs.[4] The ether oxygens within the PEG backbone can form hydrogen bonds with water, improving the overall solubility of what are often large and hydrophobic molecules.[3] This enhanced solubility is crucial for both in vitro handling and in vivo administration.
However, the relationship between hydrophilicity and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] PEG linkers are more prone to adopting folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[5]
Data Presentation: Quantitative Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to reduced degradation efficiency.[1] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical and biological properties of PROTACs.
Table 1: Physicochemical Properties of a Homologous Series of PEGylated PROTACs
| PROTAC ID | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PROTAC-PEG2 | 2x Ethylene Glycol | ~850 | 3.5 | 180 |
| PROTAC-PEG4 | 4x Ethylene Glycol | ~938 | 3.2 | 205 |
| PROTAC-PEG6 | 6x Ethylene Glycol | ~1026 | 2.9 | 230 |
| PROTAC-PEG8 | 8x Ethylene Glycol | ~1114 | 2.6 | 255 |
Note: These are representative values and can vary based on the specific warhead and E3 ligase ligand.
Table 2: Impact of PEG Linker Length on In Vitro Efficacy of BRD4-Targeting PROTACs
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| CRBN PROTAC | 0 | BRD4 | H661 | < 0.5 | >90 | [2] |
| CRBN PROTAC | 1-2 | BRD4 | H661 | > 5 | ~50-60 | [2] |
| CRBN PROTAC | 4-5 | BRD4 | H661 | < 0.5 | >90 | [2] |
Table 3: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting Various Proteins
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| ERα | 12 | >1000 | <20 | VHL | [1] |
| ERα | 16 | ~100 | ~80 | VHL | [1] |
| ERα | 20 | ~250 | ~70 | VHL | [1] |
| TBK1 | <12 | No degradation | - | VHL | [2][3] |
| TBK1 | 21 | 3 | 96 | VHL | [2][3] |
| TBK1 | 29 | 292 | 76 | VHL | [2][3] |
| CDK9 | 12 | ~500 | ~60 | CRBN | [1] |
| CDK9 | 16 | ~50 | >90 | CRBN | [1] |
| CDK9 | 20 | ~100 | ~85 | CRBN | [1] |
Experimental Protocols
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples and load equal amounts onto an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[4]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.[7]
-
Quantification: Use densitometry to quantify protein bands and normalize the POI signal to the loading control.[7]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[8]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged POI, tagged E3 ligase, and the donor- and acceptor-labeled antibodies.[9]
-
Assay Setup: In a microplate, add the PROTAC dilutions followed by the protein/antibody mixture.[9]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation.[10]
-
Measurement: Measure the TR-FRET signal using a plate reader. An increased TR-FRET signal indicates the proximity of the donor and acceptor fluorophores, signifying ternary complex formation.[11]
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[12]
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC of interest
-
UV-Vis spectrophotometer or LC-MS/MS for concentration analysis
Protocol:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[10]
-
Prepare Solutions: Add PBS to the acceptor plate wells. Prepare the PROTAC solution in PBS in the donor plate.[10]
-
Assay Assembly and Incubation: Place the donor plate onto the acceptor plate and incubate at room temperature for 4-18 hours.[10]
-
Sample Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.[10]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.[12]
Mandatory Visualizations
Signaling Pathways
PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. For example, targeting components of the PI3K/Akt/mTOR pathway is a common strategy in cancer therapy.[12]
Caption: PROTAC-mediated degradation of PI3K and mTOR disrupts the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
A systematic workflow is essential for the rational design and evaluation of PROTACs.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to Preliminary Studies with Thalidomide-Based PROTAC Building Blocks
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by harnessing the cell's own protein disposal machinery.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][2]
Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-DDB1-RBX1 E3 ligase complex.[1][3][4][] These molecules, often referred to as immunomodulatory imide drugs (IMiDs), serve as a powerful "E3 ligase handle" in PROTAC design.[][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of preliminary studies involving thalidomide-based PROTAC building blocks, including quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action of Thalidomide-Based PROTACs
The fundamental principle of a thalidomide-based PROTAC is the hijacking of the CRL4-CRBN E3 ligase complex to induce the degradation of a specific target protein.[6] The process begins with the PROTAC molecule simultaneously binding to the POI and CRBN, forming a ternary complex.[7] This induced proximity positions the target protein to be recognized as a substrate by the E3 ligase complex, leading to the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[8]
Synthesis of Thalidomide-Based PROTAC Building Blocks
The synthesis of thalidomide-based PROTACs typically begins with the creation of a functionalized thalidomide derivative that includes a linker with a reactive handle for subsequent conjugation to a POI ligand.[9] A common and versatile intermediate is 4-fluorothalidomide, where the fluorine atom can be easily displaced by a nucleophilic group (e.g., an amine) on the linker via a nucleophilic aromatic substitution (SNAr) reaction.[9][10] Another strategy involves Williamson ether synthesis to couple a linker to 4-hydroxythalidomide.[11]
Below is a representative workflow for synthesizing a Thalidomide-O-PEG3-alcohol building block, a crucial component for constructing PROTACs with a flexible polyethylene (B3416737) glycol (PEG) linker.[11]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its ability to degrade the target protein. The two key metrics used are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of protein degradation achieved (Dmax).[12][13] The following tables summarize representative quantitative data from preliminary studies on various thalidomide-based PROTACs.
Table 1: Degradation Efficacy of Thalidomide/Pomalidomide-Based PROTACs for Various Targets
| PROTAC Name/Ref. | E3 Ligand | Target Protein | Cell Line | DC50 | Dmax (%) | Reference(s) |
|---|---|---|---|---|---|---|
| dBET6 | Pomalidomide | BRD4 | MM.1S | < 1 nM | > 90 | [12] |
| PTD10 | Thalidomide | BTK | MOLM-14 | 0.5 nM | > 90 | [12] |
| ZB-S-29 | Thalidomide | SHP2 | - | 6.02 nM | > 90 | [12][14] |
| Compound 1B | Thalidomide | MDM2 | A549 | ~230-390 nM (IC50) | ~75 | [15][16] |
| ZQ-23 | Pomalidomide | HDAC8 | K562 | 147 nM | 93 | [17] |
| DAS 6-2-2-6-CRBN | Pomalidomide | BCR-ABL | K562 | 4.4 nM (EC50) | > 80 |[4] |
Table 2: Impact of Linker Composition and Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Reference(s) |
|---|---|---|---|---|---|
| BTK Degrader 1 | PEG | Short | 4.9 | ~80 | [18] |
| BTK Degrader 2 | PEG | Medium | 1.8 | >95 | [18] |
| BTK Degrader 3 | Alkyl | Medium | 5.6 | >95 | [18] |
| BTK Degrader 4 | Alkyl | Long | 13.0 | ~90 | [18] |
Note: Data is representative and illustrates general trends. Optimal linker length is target-dependent.[18][19]
Essential Experimental Protocols
The characterization of thalidomide-based PROTACs involves a series of well-defined experiments to confirm their mechanism of action and quantify their efficacy.
Protocol 4.1: Western Blot for Protein Degradation Assessment [6][12]
This protocol determines a PROTAC's ability to induce the degradation of a target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC stock solution (in DMSO) in the cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time, typically 18-24 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Protocol 4.2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation [3]
This protocol is used to verify the physical interaction between the PROTAC, the target protein, and CRBN within the cell.
-
Cell Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective, along with a vehicle control.
-
Prepare cell lysates using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation. The presence of CRBN in the target protein pulldown (and vice-versa) in the PROTAC-treated sample indicates ternary complex formation.
-
Protocol 4.3: In Vitro Ubiquitination Assay [2]
This assay directly measures the PROTAC's ability to mediate target protein ubiquitination in a reconstituted system.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following purified components in reaction buffer: E1 activating enzyme, an appropriate E2 conjugating enzyme (UBE2D2 is common for CRBN), the purified CRL4-CRBN E3 ligase complex, the purified target protein, ubiquitin, and ATP.[2]
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
-
A ladder of high molecular weight bands appearing above the unmodified target protein in the PROTAC-treated lanes indicates successful polyubiquitination.[14]
-
Protocol 4.4: Parallel Artificial Membrane Permeability Assay (PAMPA) [20][21]
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a critical property for PROTAC efficacy.
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[20]
-
Procedure:
-
Prepare a 96-well filter plate (donor plate) by coating the filter membrane with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Add the PROTAC solution to the wells of the donor plate.
-
Place the donor plate into a 96-well acceptor plate containing buffer.
-
Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters of the assay system. Compounds are often categorized as having low, medium, or high permeability based on their Papp values.
-
Troubleshooting and Optimization
Developing an effective PROTAC often requires iterative optimization. Common challenges include a pronounced "hook effect" (where efficacy decreases at high concentrations due to the formation of binary complexes instead of the desired ternary complex), poor cell permeability, or a complete lack of degradation.[3][7]
A key optimization strategy is modifying the linker. Its length, flexibility, and attachment points are critical for achieving a stable and productive ternary complex.[7][18][19] Systematically synthesizing and testing a panel of PROTACs with varying linker lengths (e.g., PEG3, PEG5, PEG8) is a standard approach to identify the optimal degrader for a given target.[7][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cellgs.com [cellgs.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Utilizing Thalidomide-Propargyne-PEG3-COOH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Propargyne-PEG3-COOH is a heterobifunctional molecule designed for advanced applications in chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This compound incorporates three key functional elements:
-
A Thalidomide (B1683933) moiety: This serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a crucial component of the cell's natural protein degradation machinery.[1]
-
A Propargyne group (terminal alkyne): This functional group is one half of the highly efficient and bioorthogonal "click chemistry" pair.[1]
-
A PEG3-COOH linker: This consists of a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal carboxylic acid (COOH) for subsequent conjugation to a target protein ligand.
The terminal alkyne allows for the precise and efficient covalent linkage to an azide-modified molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, valued for its high yield, specificity, and compatibility with a wide range of functional groups under mild, often aqueous, conditions.[][3] The result is a stable triazole linkage, making this reagent an invaluable tool for synthesizing PROTACs and other complex bioconjugates.[4]
Principle of the CuAAC Reaction
The CuAAC reaction involves the copper(I)-catalyzed cycloaddition between a terminal alkyne (the propargyne group on the thalidomide linker) and an azide-functionalized molecule. The reaction is highly specific and forms a stable 1,4-disubstituted 1,2,3-triazole ring.[] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[5] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[5][6]
Visualizing the Chemistry and Workflow
To facilitate understanding, the following diagrams illustrate the chemical reaction and the general experimental workflow for a typical CuAAC conjugation.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Protein Conjugation to Thalidomide-Propargyne-PEG3-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the covalent conjugation of a protein of interest (POI) to Thalidomide-Propargyne-PEG3-COOH. This bifunctional molecule contains a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a carboxylic acid group for conjugation, connected by a flexible PEG3 linker.[1][2][3] Such conjugates are foundational for creating Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system.[4]
The protocol described here utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the thalidomide linker and primary amine groups (e.g., lysine (B10760008) residues) on the surface of the POI.[5][6]
Principle of the Method:
The conjugation is a two-step process:
-
Activation: The carboxylic acid group on this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a semi-stable NHS ester.[6] This reaction is most efficient in a slightly acidic buffer (pH 4.5-6.0).[7]
-
Conjugation: The NHS ester readily reacts with primary amines on the protein of interest in a slightly basic buffer (pH 7.2-8.5) to form a stable amide linkage.[7][8] The protein is added after the initial activation to prevent unwanted crosslinking of the protein itself.[8]
Experimental Protocols
Section 1: Materials and Reagents
Table 1: Required Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| This compound | DC Chemicals | DC44883 | Store at -20°C, desiccated.[1] |
| Protein of Interest (POI) | - | - | Purified to >95%, in an amine-free buffer (e.g., PBS, MES, HEPES). |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | Thermo Scientific | 22980 | Store at -20°C, desiccated.[6] Equilibrate to RT before opening. |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Scientific | 24510 | Store at 4°C, desiccated. Equilibrate to RT before opening. |
| Activation Buffer (0.1 M MES, pH 4.7) | - | - | Prepare fresh. Avoid carboxyl- and amine-containing buffers. |
| Conjugation Buffer (PBS, pH 7.4) | - | - | Prepare fresh. Ensure it is free of primary amines (e.g., Tris). |
| Quenching Solution (1 M Tris-HCl, pH 8.0) | - | - | To block unreacted NHS-esters. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | - | To dissolve the thalidomide linker. |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Scientific | 89891 | For buffer exchange and purification of the final conjugate.[6] |
| Analytical SEC Column | - | - | For assessing conjugation efficiency and purity. |
| Mass Spectrometer (e.g., MALDI-TOF, ESI-MS) | - | - | For characterization of the conjugate. |
Section 2: Step-by-Step Conjugation Protocol
2.1. Reagent Preparation
-
Protein Solution: Prepare the POI at a concentration of 1-5 mg/mL in Conjugation Buffer (e.g., PBS, pH 7.4). If the storage buffer contains amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
Thalidomide Linker Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
EDC/Sulfo-NHS Solution: Immediately before use, prepare a 100 mM EDC and 100 mM Sulfo-NHS solution in Activation Buffer. EDC is susceptible to hydrolysis and should be used fresh.[5]
2.2. Activation of Thalidomide Linker
-
In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM this compound (100 nmol)
-
10 µL of 100 mM EDC (1 µmol, 10-fold molar excess)
-
10 µL of 100 mM Sulfo-NHS (1 µmol, 10-fold molar excess)
-
70 µL of Activation Buffer (0.1 M MES, pH 4.7)
-
-
Vortex briefly and incubate at room temperature for 15-30 minutes.[5]
2.3. Conjugation to Protein of Interest
-
Add the entire 100 µL activation mixture from step 2.2 to 1 mL of your POI solution (assuming a 50 kDa protein at 2 mg/mL, this is ~40 nmol). This provides an approximate 2.5-fold molar excess of the activated linker to the protein. Note: The optimal linker:protein ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.[5]
2.4. Quenching and Purification
-
Add 50 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture to quench any unreacted NHS-ester and incubate for 30 minutes at room temperature.[5]
-
Remove excess, unreacted small molecules and byproducts by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
Data Presentation and Characterization
The success of the conjugation must be verified and quantified.
Section 3: Characterization of the Conjugate
3.1. SDS-PAGE Analysis
-
Purpose: To visualize the protein conjugate and check for aggregation or degradation.
-
Method: Run samples of the unconjugated POI and the purified conjugate on an SDS-PAGE gel.
-
Expected Result: A slight increase in the molecular weight of the conjugated protein may be observed, though often it is not resolvable. The main purpose is to confirm the integrity of the protein post-reaction.
3.2. Mass Spectrometry (MS)
-
Purpose: To confirm covalent modification and determine the number of linker molecules per protein (conjugation ratio).
-
Method: Analyze the unconjugated POI and the purified conjugate by MALDI-TOF or ESI-MS.
-
Expected Result: An increase in mass corresponding to the addition of one or more this compound molecules (MW = 472.44 Da).[1]
3.3. Size Exclusion Chromatography (SEC)
-
Purpose: To assess purity and detect any aggregation.
-
Method: Analyze the purified conjugate using an analytical SEC column.
-
Expected Result: A single, sharp peak corresponding to the monomeric conjugate, with minimal presence of aggregates (earlier elution) or fragments (later elution).
Section 4: Quantitative Data Summary
The following tables provide example data for a hypothetical 50 kDa protein.
Table 2: Example Reaction Conditions
| Parameter | Condition | Rationale |
| Protein Concentration | 2 mg/mL (40 µM) | A common concentration for conjugation reactions. |
| Linker:Protein Molar Ratio | 10:1 (initial activation) | Ensures efficient activation of the linker. |
| EDC/NHS:Linker Molar Ratio | 10:1 | Drives the activation reaction to completion. |
| Reaction pH (Activation) | 4.7 | Optimal for EDC/NHS chemistry to form the NHS-ester.[7] |
| Reaction pH (Conjugation) | ~7.2-7.4 | Efficiently reacts the NHS-ester with primary amines.[7] |
| Reaction Time | 2 hours at RT | Sufficient for conjugation to occur. |
Table 3: Example Characterization Results
| Analysis Method | Unconjugated POI | POI-Thalidomide Conjugate | Interpretation |
| Mass Spec (MALDI-TOF) | Peak at 50,000 Da | Peaks at 50,472 Da, 50,944 Da | Successful conjugation with 1 and 2 linker molecules attached. |
| SEC Purity | 98% Monomer | 95% Monomer, 5% Aggregate | High purity with minimal aggregation induced by the reaction. |
| Conjugation Efficiency | N/A | ~60% | Determined by comparing peak areas in MS or via other quantitative methods.[9] |
| Average Ligand/Protein Ratio | 0 | 1.2 | Calculated from mass spectrometry data. |
Visualizations
Signaling Pathway
The thalidomide moiety of the conjugate functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[10][11] This interaction brings the target Protein of Interest into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[12][13]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-NH-PEG3-COOH, 2375283-62-6 | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. manuals.plus [manuals.plus]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Designing a PROTAC using Thalidomide-Propargyne-PEG3-COOH: Application Notes and Protocols for Researchers
For Immediate Release
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing a thalidomide-based Cereblon (CRBN) E3 ligase ligand functionalized with a propargyl group via a polyethylene (B3416737) glycol (PEG) linker. The specific molecule, Thalidomide-Propargyne-PEG3-COOH, serves as a versatile building block for creating potent and selective protein degraders through "click chemistry."
Introduction to PROTAC Technology with Thalidomide
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] Their use in PROTAC design is advantageous due to their relatively small size and favorable drug-like properties.[3] The this compound construct described herein provides a CRBN-recruiting moiety equipped with a flexible PEG3 linker to span the distance to the target protein and a terminal propargyl group for facile conjugation to a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4][5]
Mechanism of Action: A Visual Guide
The PROTAC orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Synthesis Protocol: this compound PROTAC
This section details the synthesis of a PROTAC using this compound and an azide-functionalized ligand for the protein of interest (POI-N3) via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
3.1. Materials and Reagents
-
This compound
-
Azide-functionalized POI ligand (POI-N3)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Preparative HPLC system
3.2. Step-by-Step Synthesis Protocol
-
Dissolution of Reactants: In a clean, dry flask, dissolve this compound (1.0 equivalent) and the azide-functionalized POI ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
Preparation of Catalyst Solution: In a separate vial, prepare the copper catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.1 equivalents) and TBTA or THPTA (0.2 equivalents) in a mixture of DMF and water.
-
Initiation of the Click Reaction: To the solution of reactants, add the copper catalyst solution. Then, add a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the final PROTAC.
3.3. Characterization
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Evaluation Protocols
This section provides detailed protocols for the biological evaluation of the newly synthesized PROTAC.
4.1. Experimental Workflow
References
Application Notes and Protocols for In Vitro Binding Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principal in vitro binding assays used to characterize thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP) are presented, along with structured data tables for comparative analysis of binding affinities and cooperativity.
Introduction to Thalidomide-Based PROTACs
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), such as lenalidomide (B1683929) and pomalidomide (B1683931), are widely used as E3 ligase-recruiting ligands in the design of PROTACs.[1][2] These molecules bind to the Cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3] A thalidomide-based PROTAC is a heterobifunctional molecule that consists of a CRBN-binding moiety, a ligand for a protein of interest (POI), and a linker that connects them. By simultaneously binding to both CRBN and the POI, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]
The formation and stability of this ternary complex are critical for the efficacy of the PROTAC.[5][6] Therefore, robust and quantitative in vitro binding assays are essential for the discovery and optimization of thalidomide-based PROTACs. These assays allow for the determination of binding affinities of the PROTAC to both the POI and CRBN (binary interactions), as well as the characterization of the ternary complex formation, including the assessment of cooperativity.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize key binding parameters for representative thalidomide-based PROTACs. The binding affinity (Kd) for binary and ternary complexes, and the cooperativity factor (α), are crucial for understanding PROTAC efficacy.
Table 1: Binary and Ternary Binding Affinities of Thalidomide-Based PROTACs
| PROTAC | Target Protein (POI) | E3 Ligase | Assay | Binary Kd (PROTAC to POI) (nM) | Binary Kd (PROTAC to CRBN) (nM) | Ternary Kd (nM) | Reference(s) |
| RC-1 | BTK | CRBN | Biochemical | 3.0 - 6.4 | 1500 - 4200 | Not Reported | [7][8] |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | 136.4 | 118.5 | 1.21 | [9] |
| dBET1 | BRD4^BD1^ | CRBN | FP | Not Reported | ~250 (Pomalidomide) | Not Reported | [10][11] |
| ARV-825 | BRD4 | CRBN | Not Specified | Not Reported | Not Reported | Not Reported | [12] |
Note: Kd values can vary depending on the specific assay conditions and protein constructs used.
Table 2: Cooperativity of Ternary Complex Formation
| PROTAC | Target Protein (POI) | E3 Ligase | Assay | Cooperativity (α) | Reference(s) |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | ~98 | [9] |
| dBET1 | BRD4^BD1^ | CRBN-DDB1 | FP | Negative | [10] |
| dBET6 | BRD4^BD1^ | CRBN-DDB1 | FP | Negative | [10] |
The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd of the PROTAC for one of the proteins. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Experimental Protocols
Detailed methodologies for the key in vitro binding assays are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics of molecules.[5][9] It is highly valuable for determining the on-rate (kₐ), off-rate (kₔ), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.
Figure 2: SPR workflow for PROTAC binding analysis.
Protocol for SPR Analysis:
-
Immobilization of Ligand:
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., HBS-EP+ with 1% DMSO) at concentrations ranging from 0.1 to 1000 nM.[13]
-
Inject the PROTAC solutions over the CRBN-immobilized surface and the reference cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kₐ, kₔ, and Kd.[13]
-
-
Ternary Complex Interaction Analysis:
-
Prepare a dilution series of the PROTAC as in the binary experiment.
-
To each PROTAC dilution, add a constant, saturating concentration of the POI (typically 20-50 fold higher than the PROTAC:POI Kd).[13]
-
Inject the PROTAC/POI mixtures over the CRBN-immobilized surface.
-
Fit the data to a 1:1 binding model to determine the apparent kinetic parameters for ternary complex formation.[13]
-
-
Data Analysis and Cooperativity Calculation:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]
Protocol for ITC Analysis:
-
Sample Preparation:
-
Thoroughly dialyze both the POI and CRBN-DDB1 complex against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) with a matched final concentration of DMSO (1-2%) to minimize heats of dilution.[13]
-
Accurately determine the concentrations of all reactants.
-
Degas all solutions before use.[13]
-
-
Binary Titration (PROTAC into CRBN):
-
Fill the ITC sample cell with the CRBN-DDB1 complex (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the protein in the cell (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).[13]
-
Analyze the resulting thermogram to determine Kd, ΔH, and n.
-
-
Ternary Titration:
-
To determine the affinity of the PROTAC to CRBN in the presence of the POI, fill the sample cell with the CRBN-DDB1 complex (e.g., 10-20 µM) pre-saturated with the POI.
-
Titrate with the PROTAC solution from the syringe as in the binary experiment.
-
Globally fit the data along with the binary interaction data to a ternary complex binding model to determine cooperativity.[13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.[16][17] It is a sensitive and homogeneous assay suitable for high-throughput screening.
Figure 3: TR-FRET assay principle for PROTACs.
Protocol for TR-FRET Analysis:
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add the tagged POI, tagged CRBN complex, and the PROTAC dilutions to the wells.
-
Add the Tb-conjugated donor antibody and the acceptor-conjugated antibody. Final concentrations to be optimized, but representative concentrations are: 2 nM GST-POI, 8 nM His-CRBN, 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[17]
-
Incubate the mixture at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation.[17]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (e.g., 520 nm/490 nm emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.[16][17]
-
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger protein.[10]
Protocol for FP Analysis:
-
Reagent Preparation:
-
A fluorescently labeled tracer that binds to CRBN is required (e.g., Cy5-labeled thalidomide or a fluorescein-conjugated pomalidomide probe).[18]
-
Prepare serial dilutions of the unlabeled PROTAC in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
In a black 384-well plate, add the purified CRBN-DDB1 complex (e.g., 400 nM) and the fluorescent tracer (e.g., 5 nM).
-
Add the serially diluted PROTAC.
-
Incubate at room temperature for 60 minutes.
-
Include control wells without the CRBN-DDB1 complex to correct for background fluorescence.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the FP values.
-
Plot the FP values against the PROTAC concentration to determine the IC₅₀ value, which can be converted to a Kᵢ value.
-
Conclusion
The selection of an appropriate in vitro binding assay depends on the specific research question, the available instrumentation, and the stage of the drug discovery process. SPR and ITC provide detailed kinetic and thermodynamic information, respectively, and are considered gold standards for in-depth characterization. TR-FRET and FP are more amenable to higher-throughput screening and are excellent for initial characterization and ranking of PROTAC candidates. A multi-assay approach is often employed to gain a comprehensive understanding of the binding properties of thalidomide-based PROTACs and to guide their rational design and optimization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
Application Note: Quantifying PROTAC-Mediated Protein Degradation Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell altogether.[3] They achieve this by acting as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] This mechanism of action makes PROTACs a powerful tool in drug discovery and basic research.
Western blotting is a fundamental and widely used technique to measure changes in protein levels, making it an essential method for assessing the efficacy of PROTACs.[6][7] This application note provides a detailed protocol for using Western blot to quantify PROTAC-mediated protein degradation, guidance on data presentation, and troubleshooting tips.
Signaling Pathway of PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step.[2][8] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released and can participate in further degradation cycles, acting catalytically.[2][8]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Western Blot Analysis
This protocol outlines the key steps for assessing PROTAC-induced protein degradation.
Materials and Reagents
-
Cell line expressing the protein of interest
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Optional: Negative control (e.g., a non-degrading inhibitor for the same target)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.[9] Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.[9]
-
Include a vehicle-only (DMSO) control.
-
Treat cells for the desired time points (e.g., 4, 8, 16, 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1][10]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1][9]
-
Add 4x Laemmli sample buffer to a final concentration of 1x.[1]
-
Boil the samples at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[1] Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][9]
-
Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Strip and re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.[11]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[1][9]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
Summarize quantitative data in tables for clear comparison. This allows for the determination of key parameters like DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (the maximum degradation achieved).[10]
Table 1: Dose-Dependent Degradation of Target Protein X by PROTAC-A at 24 hours
| PROTAC-A Concentration (nM) | Normalized Target Protein X Level (relative to Vehicle) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.18 | 82% |
| 10000 | 0.45 | 55% |
Note: The increase in protein levels at high PROTAC concentrations (10,000 nM) can be indicative of the "hook effect," a phenomenon characteristic of PROTACs where the formation of the ternary complex is impaired at excessive concentrations.[12]
Table 2: Time-Dependent Degradation of Target Protein X by 100 nM PROTAC-A
| Treatment Time (hours) | Normalized Target Protein X Level (relative to Vehicle) | % Degradation |
| 0 | 1.00 | 0% |
| 4 | 0.75 | 25% |
| 8 | 0.40 | 60% |
| 16 | 0.18 | 82% |
| 24 | 0.15 | 85% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Low abundance of the target protein.[11]- Inefficient antibody binding.[13]- Inactive HRP enzyme.[14] | - Increase the amount of protein loaded.[11]- Optimize primary antibody concentration and incubation time.[13]- Ensure buffers are free of sodium azide, which inhibits HRP.[13] |
| High Background | - Antibody concentration is too high.[15]- Insufficient blocking or washing.[15]- Membrane dried out. | - Titrate primary and secondary antibody concentrations.[15]- Increase blocking time and the number/duration of wash steps.[15]- Ensure the membrane remains wet throughout the process.[14] |
| Non-specific Bands | - Non-specific antibody binding.[16]- Protein degradation during sample preparation. | - Optimize antibody concentration and blocking conditions.[15]- Ensure protease inhibitors are included in the lysis buffer.[11] |
| Uneven Bands | - Uneven gel polymerization.- Air bubbles during transfer.[11]- Uneven loading of samples. | - Use pre-cast gels for better consistency.[14]- Ensure no air bubbles are trapped between the gel and the membrane.[11]- Quantify protein concentration accurately and load equal amounts.[11] |
Conclusion
Western blotting is a robust and accessible method for the initial validation and characterization of PROTACs.[10] While other techniques such as mass spectrometry, flow cytometry, and HiBiT/NanoBRET assays offer higher throughput or unbiased analysis, Western blotting provides essential, semi-quantitative data on the dose- and time-dependent degradation of a target protein.[6][10] Careful execution of the protocol and thorough data analysis are crucial for accurately assessing the efficacy of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. catsci.com [catsci.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols for the Synthesis of a Custom PROTAC with Thalidomide-Propargyne-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific proteins of interest.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs actively induce the degradation of the target protein.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[1] This catalytic mechanism offers a powerful approach to target proteins that have been traditionally considered "undruggable."[2]
This document provides a detailed guide for the synthesis of a custom PROTAC utilizing a pre-functionalized E3 ligase ligand-linker conjugate, Thalidomide-Propargyne-PEG3-COOH. This versatile building block incorporates a thalidomide (B1683933) moiety for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a flexible and hydrophilic PEG3 linker, and a terminal alkyne group for facile conjugation to a target protein ligand via "click chemistry."[3][4] For the purpose of this protocol, we will describe the conjugation of this building block to an azide-functionalized derivative of JQ1, a well-characterized inhibitor of the BRD4 bromodomain, to generate a BRD4-degrading PROTAC.
Mechanism of Action
The synthesized PROTAC induces the degradation of the target protein by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the proteasomal degradation of the target protein.
Caption: PROTAC-mediated ternary complex formation and subsequent protein degradation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the synthesized PROTAC and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Appearance |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | >98 | Off-white solid |
| This compound | C₂₃H₂₄N₂O₉ | 472.45 | >95 | White solid |
| Azide-Functionalized JQ1 | C₂₅H₂₆ClN₅O₂S | 512.03 | >95 | Yellow solid |
| Final PROTAC (BRD4 Degrader) | C₄₈H₅₀ClN₇O₁₀S | 984.48 | >95 | Pale yellow solid |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of the E3 ligase ligand-linker conjugate via an amide bond formation between 4-hydroxythalidomide and Propargyl-PEG3-COOH.
Caption: Workflow for the synthesis of the thalidomide-linker conjugate.
Materials:
-
4-Hydroxythalidomide (1.0 eq)
-
Propargyl-PEG3-COOH (1.1 eq)[5]
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) and Propargyl-PEG3-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[6][7]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[8]
Part 2: Synthesis of Azide-Functionalized JQ1
This protocol outlines a representative method for the synthesis of an azide-functionalized JQ1 derivative, which will serve as the target protein-binding moiety. This involves a nucleophilic substitution reaction on a suitable JQ1 precursor.
Materials:
-
(S)-tert-butyl 2-(6-(4-chlorophenyl)-1-methyl-8-(methylsulfonyl)-4H-benzo[f][1][3][8]triazolo[4,3-a][3][8]diazepin-4-yl)acetate (JQ1 precursor with a leaving group) (1.0 eq)
-
Sodium azide (B81097) (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the JQ1 precursor (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (3.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the azide-functionalized JQ1.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.[8]
Part 3: Synthesis of the Final PROTAC via Click Chemistry
This protocol details the final step of the PROTAC synthesis: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the thalidomide-linker conjugate and the azide-functionalized JQ1.[4][9]
Caption: Workflow for the final PROTAC assembly via CuAAC click chemistry.
Materials:
-
This compound (1.0 eq)
-
Azide-Functionalized JQ1 (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Water
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve this compound (1.0 eq) and Azide-Functionalized JQ1 (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
To this solution, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) followed by a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).[10]
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
-
Confirm the structure and purity of the final PROTAC by analytical HPLC, ¹H NMR, and HRMS.[8][11]
Conclusion
This document provides a comprehensive guide for the synthesis of a custom PROTAC targeting BRD4 for degradation. The modular nature of this synthetic strategy, employing a pre-functionalized thalidomide-alkyne linker and a target-binding moiety equipped with an azide handle, allows for the rapid generation of a variety of PROTAC molecules for screening and optimization in drug discovery and chemical biology research. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 5. Alkyne-PEG3-COOH | CAS:1347760-82-0 | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS for PROTAC Purification and Characterization
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The unique heterobifunctional structure of PROTACs, consisting of two active moieties connected by a linker, presents distinct challenges and requirements for their purification and characterization.[2][3] This application note provides a comprehensive overview and detailed protocols for the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in the analysis of PROTACs. We present robust methodologies for sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate quantification and characterization, supporting the drug discovery and development pipeline.[1][4]
Introduction
PROTACs are innovative bifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][5] This catalytic mode of action allows for the degradation of proteins previously considered "undruggable."[6] The successful development of PROTACs relies on precise analytical methods to assess their purity, stability, and pharmacokinetic properties.[4][6] LC-MS/MS has emerged as the gold standard for this purpose, offering high sensitivity and selectivity for the quantification of PROTACs and their metabolites in complex biological matrices.[1]
This document outlines optimized LC-MS/MS workflows for both the purification and characterization of PROTACs, addressing common challenges such as their relatively large molecular weight (typically around 1,000 Da), potential for in-source fragmentation, and the presence of multiple chiral centers.[3]
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTACs facilitate the formation of a ternary complex between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
This protocol is optimized for the extraction of PROTACs from plasma samples for pharmacokinetic studies.[4][7]
Materials:
-
PROTAC stock solution (in DMSO)[4]
-
Acetonitrile (B52724) (ACN)[2][4]
-
Methanol (MeOH)[4]
-
Internal Standard (IS) solution[2]
-
Microcentrifuge tubes[7]
-
Nitrogen evaporator (optional)[4]
Procedure:
-
Spike 100 µL of rat plasma with the PROTAC stock solution to achieve desired concentrations for the calibration curve and quality control (QC) samples.[4] Concentration ranges can vary, for example, from 10 pg/mL to 15,000 pg/mL.[4]
-
Add 20 µL of the internal standard solution in acetonitrile (e.g., 10 µg/mL pomalidomide (B1683931) for ARV-110 analysis).[2]
-
For protein precipitation, add 600 µL of a 1:1 (v/v) acetonitrile/methanol solution.[4]
-
Vortex the mixture vigorously for 30 seconds to 10 minutes.[2][4]
-
Centrifuge the samples at 13,000-13,500 rpm for 10-12 minutes at room temperature.[2][4]
-
Transfer the supernatant to a clean tube.[4]
-
(Optional) Dry the supernatant under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in 200 µL of a 1:1 (v/v) methanol/acetonitrile solution or an appropriate mobile phase composition.[4]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2][4]
LC-MS/MS Analysis Workflow
Caption: A typical workflow for the LC-MS/MS analysis of PROTACs, from sample preparation to data processing.
Liquid Chromatography Method
A reversed-phase gradient LC method is typically employed for the separation of PROTACs.[7]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.[4][6]
Chromatographic Conditions:
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm, 100 Å) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Flow Rate | 0.3 mL/min | [4] |
| Column Temperature | 40 °C | [4] |
| Injection Volume | 10 µL | [4] |
| Gradient | See Table 2 |[4] |
Table 1: Example Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.5 | 95 |
| 8.5 | 95 |
| 8.6 | 5 |
| 10.0 | 5 |
Mass Spectrometry Method
Tandem mass spectrometry is used for sensitive and selective detection of PROTACs.
Instrumentation:
-
Tandem quadrupole mass spectrometer.[7]
MS Conditions:
| Parameter | Condition for ARV-110 | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [2] |
| Ion Transition (m/z) | 813.4 → 452.2 | [2] |
| Declustering Potential (DP) | 151 V | [2] |
| Collision Energy (CE) | 55 V | [2] |
| Collision Cell Exit Potential (CXP) | 8 V |[2] |
Data Presentation
Quantitative data from LC-MS/MS analysis is crucial for evaluating the performance of the analytical method and for pharmacokinetic studies.
Table 2: Quantitative Performance for PROTAC Analysis
| Analyte | LLOQ (pg/mL) | Calibration Range | Accuracy (%) | Precision (%CV) | Reference |
|---|---|---|---|---|---|
| TL 13-112 | 10 | 10 - 15,000 pg/mL | 85-115 | < 15 | [4] |
| Gefitinib-based PROTACs-3 | 20 | 20 pg/mL - 1,000 ng/mL | 69.7 - 109.1 | < 5 | [7] |
| ARV-110 | 2,000 | 2 - 3,000 ng/mL | 85-115 | < 15 |[2] |
Logical Flow for PROTAC Analysis and Characterization
Caption: A logical flowchart outlining the key decision points in the purification and characterization of PROTACs using LC-MS.
Conclusion
LC-MS/MS is an indispensable tool for the purification and characterization of PROTACs. The methods outlined in this application note provide a robust framework for researchers in drug discovery and development to accurately quantify and characterize their PROTAC molecules. The high sensitivity and selectivity of LC-MS/MS enable reliable determination of pharmacokinetic profiles and ensure the quality of these promising therapeutic agents. Careful optimization of sample preparation, chromatography, and mass spectrometry parameters is critical to overcoming the unique analytical challenges posed by PROTACs and to accelerate their journey from the laboratory to the clinic.[1]
References
- 1. waters.com [waters.com]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sciex.com [sciex.com]
- 5. Protein Degrader [proteomics.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
Application Notes and Protocols for the Experimental Validation of a Novel PROTAC Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC molecule consists of two key binding moieties connected by a flexible linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[3][4] This dual binding facilitates the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[1][5] The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][6] The PROTAC molecule is then released to catalytically induce the degradation of further POI molecules.[2]
The validation of a novel PROTAC is a critical process that requires a multi-faceted approach to confirm its efficacy, selectivity, and mechanism of action.[1][5] A comprehensive validation workflow involves a series of in vitro and in vivo experiments to assess target engagement, ternary complex formation, ubiquitination, and ultimately, the degradation of the target protein and its downstream functional consequences.[7] This document provides a detailed experimental workflow and protocols for the validation of a novel PROTAC molecule.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation cycle.
Experimental Validation Workflow
A systematic workflow is essential for the comprehensive validation of a novel PROTAC. The following diagram outlines the key stages, from initial biochemical characterization to in vivo efficacy studies.
Caption: Comprehensive experimental workflow for PROTAC validation.
Data Presentation: Quantitative Analysis
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[6] These parameters are crucial for comparing the potency of different PROTAC molecules.
| PROTAC Candidate | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Novel PROTAC-1 | Target X | Cell Line A | 15 | 95 | 24 |
| Novel PROTAC-1 | Target X | Cell Line B | 25 | 90 | 24 |
| Control PROTAC | Target X | Cell Line A | 150 | 80 | 24 |
| Inactive Epimer | Target X | Cell Line A | >1000 | <10 | 24 |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Western Blot for Protein Degradation Assessment
Principle: This technique is used to quantify the reduction in the level of the target protein following treatment with the PROTAC.[6]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC molecule for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to detect the proximity of the POI and the E3 ligase, confirming the formation of the ternary complex.[3]
Protocol:
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged E3 ligase (e.g., GST-tagged).
-
Terbium-conjugated anti-His antibody (donor fluorophore).
-
Fluorescein-conjugated anti-GST antibody (acceptor fluorophore).
-
PROTAC molecule.
-
-
Assay Procedure:
-
In a 384-well plate, add the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
An increase in the TR-FRET signal indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
In-Cell Ubiquitination Assay
Principle: This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[3]
Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC molecule for a time point that precedes significant degradation (e.g., 1-4 hours).
-
Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the POI using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub).
-
The appearance of a high-molecular-weight smear or distinct bands indicates polyubiquitination of the POI.
-
Global Proteomics for Selectivity Profiling
Principle: Mass spectrometry-based proteomics can be used to assess the selectivity of the PROTAC by identifying all proteins that are degraded upon treatment.[8]
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 for a specific time.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Identify proteins that are significantly downregulated in the presence of the PROTAC.
-
This analysis will reveal any off-target degradation events.
-
Downstream Signaling and Functional Consequences
The degradation of a target protein is expected to impact its associated signaling pathways. The following diagram illustrates a hypothetical signaling pathway affected by the degradation of a target kinase.
Caption: Impact of PROTAC on a signaling pathway.
In Vivo Validation
Following successful in vitro and in-cell validation, the PROTAC candidate should be evaluated in animal models to assess its in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[9][10]
Key In Vivo Experiments:
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
-
Pharmacodynamic (PD) Studies: Measure the extent and duration of target protein degradation in relevant tissues after PROTAC administration.[10]
-
Efficacy Studies: Evaluate the therapeutic effect of the PROTAC in disease models (e.g., tumor xenografts).[10]
-
Toxicology Studies: Assess the safety profile and potential adverse effects of the PROTAC.[9]
By following this comprehensive experimental workflow, researchers can robustly validate a novel PROTAC molecule, providing a strong foundation for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 10. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Permeability Assays for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that rely on sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of target proteins at sub-stoichiometric concentrations.[2][3] However, the unique bifunctional nature of PROTACs often results in molecules with high molecular weight and polarity, posing significant challenges to their ability to efficiently traverse the cell membrane and reach their intracellular targets.[3] Consequently, a thorough assessment of cellular uptake and permeability is a critical step in the development of effective PROTAC therapeutics.[4]
These application notes provide detailed methodologies for key assays used to evaluate the cellular uptake and permeability of PROTACs, including cell-free and cell-based assays. The protocols are intended to guide researchers in generating robust and reproducible data to inform the optimization of PROTAC candidates.
Key Cellular Uptake and Permeability Assays for PROTACs
A variety of in vitro assays are employed to assess the cellular permeability of PROTACs. These can be broadly categorized into assays that measure passive diffusion and those that consider active transport and efflux mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[5][6] It provides a rapid and cost-effective method for screening compounds based on their ability to diffuse across an artificial lipid membrane.[6]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] This assay offers a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux.[7]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that quantifies the binding of a PROTAC to its target protein or E3 ligase. By comparing binding in intact versus permeabilized cells, an "availability index" can be calculated to rank order the intracellular availability of PROTACs.[8][9]
-
HiBiT Lytic Detection System: A lytic assay that measures the levels of a HiBiT-tagged target protein. This allows for the quantification of PROTAC-induced protein degradation over time, providing insights into the kinetics of degradation.[2][5][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and quantitative method used to directly measure the intracellular concentration of unlabeled PROTACs.[11][12]
Quantitative Data Summary
The following tables summarize representative quantitative data from the described assays for various PROTAC molecules. This data is intended to provide a reference for expected values and to facilitate comparison between different compounds and assay platforms.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Representative PROTACs
| PROTAC | Target/E3 Ligase | PAMPA Permeability (Pe) (x 10-6 cm/s) | Reference |
| MZ1 | BET/VHL | 0.6 | [6] |
| PROTAC 14 | AR/Cereblon | < 0.1 (BLQ) | [5] |
| PROTAC 19 | AR/Adamantyl | 2.3 | [5] |
BLQ: Below Limit of Quantification
Table 2: Caco-2 Permeability Assay Data for Representative PROTACs
| PROTAC | Target/E3 Ligase | Apparent Permeability (Papp) A to B (x 10-6 cm/s) | Apparent Permeability (Papp) B to A (x 10-6 cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC 14 | AR/Cereblon | 1.7 | 14.1 | 8.4 | [5] |
| PROTAC 18 | AR/Adamantyl | 0.15 | 0.22 | 1.5 | [5] |
| PROTAC 20d | AR/VHL | < 0.8 (BLQ) | 9.6 | > 12 | [5] |
Table 3: NanoBRET™ and HiBiT Assay Data for Representative PROTACs
| PROTAC | Target | Assay Type | Key Parameter | Value | Reference |
| MZ1 | BRD4 | NanoBRET™ TE | Availability Index (AI) | ~40-fold less potent than precursor in live cells | [13] |
| dBET6 | BET family | HiBiT Lytic | DC50 | Varies by family member | [14] |
| ARV-771 | BET family | HiBiT Lytic | Dmax | Varies by family member | [14] |
TE: Target Engagement. AI is a relative measure of intracellular availability. DC50 is the half-maximal degradation concentration. Dmax is the maximum degradation.
Table 4: Intracellular Concentration of Representative PROTACs Determined by LC-MS/MS
| PROTAC | Cell Line | Treatment Concentration (nM) | Incubation Time (h) | Intracellular Concentration (nM) | Reference |
| RC-1 | MOLM-14 | 200 | 2 | Significantly higher than IRC-1 and RNC-1 | [15] |
| ARV-110 | - | - | - | - | [12] |
Specific intracellular concentration values are often presented as relative comparisons or require detailed experimental context for interpretation.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a method for assessing the passive permeability of PROTACs.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen™-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Dilute the PROTAC stock solutions in PBS to the desired final concentration (e.g., 10 µM). Add 150 µL of the PROTAC solution to each well of the coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate contacts the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = (VA / (Area × Time)) × ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time. [Drug]equilibrium is calculated based on the initial donor concentration and the volumes of the donor and acceptor wells.
PAMPA Experimental Workflow
Caco-2 Permeability Assay
This protocol provides a method for evaluating the permeability and efflux of PROTACs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Prepare Transport Buffer: Prepare HBSS buffer.
-
Prepare Dosing Solutions: Dilute the PROTAC stock solutions in HBSS to the desired final concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (bottom) chamber. c. Add the PROTAC dosing solution to the apical (top) chamber. d. Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours) with gentle shaking. e. Collect samples from the basolateral chamber at specified time points.
-
Permeability Assay (Basolateral to Apical - B to A): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add fresh HBSS to the apical chamber. c. Add the PROTAC dosing solution to the basolateral chamber. d. Incubate and collect samples from the apical chamber as described for the A to B transport.
-
Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A × C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests active efflux.
-
Caco-2 Permeability Assay Workflow
NanoBRET™ Target Engagement Assay for Intracellular Availability
This protocol describes how to assess the intracellular availability of PROTACs by comparing their target engagement in intact and permeabilized cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fusion target protein and HaloTag®-E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Digitonin (B1670571) for cell permeabilization
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-fusion target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into white, opaque multi-well plates and incubate for 24 hours.
-
Ligand Labeling: Replace the medium with Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand. Incubate for 2-4 hours at 37°C.
-
PROTAC Treatment (Intact Cells): a. Prepare serial dilutions of the PROTAC in Opti-MEM™. b. Add the PROTAC solutions to the cells and incubate for 2 hours at 37°C.
-
PROTAC Treatment (Permeabilized Cells): a. Prepare serial dilutions of the PROTAC in Opti-MEM™ containing digitonin (e.g., 50 µg/mL). b. Add the PROTAC/digitonin solutions to a separate set of wells and incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Immediately measure the donor (460 nm) and acceptor (>600 nm) luminescence signals using a luminometer.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 for both intact and permeabilized cells.
-
Calculate the Availability Index (AI) : AI = IC50 (intact cells) / IC50 (permeabilized cells). A higher AI value indicates lower intracellular availability.
-
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. Target Degradation [worldwide.promega.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. promegaconnections.com [promegaconnections.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lcms.cz [lcms.cz]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 15. sciex.com [sciex.com]
Application Notes and Protocols for Assessing Ternary Complex Formation (POI-PROTAC-CRBN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules form a ternary complex with a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The formation and stability of this key POI-PROTAC-E3 ligase ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[1][2] This document provides detailed application notes and protocols for various biophysical and cell-based methods to assess the formation of ternary complexes involving the E3 ligase Cereblon (CRBN).
Signaling Pathway of PROTAC Action
PROTACs function by inducing proximity between the target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The stability and conformation of the ternary complex are influenced by cooperative interactions between all three components.[3][4]
Caption: PROTAC-mediated protein degradation pathway.
Biophysical Methods for Ternary Complex Assessment
Biophysical assays provide quantitative insights into the binding affinities, kinetics, and thermodynamics of ternary complex formation using purified proteins.
Surface Plasmon Resonance (SPR)
Application Note: Surface Plasmon Resonance (SPR) is a label-free technique that measures biomolecular interactions in real-time.[5] It is a powerful tool for characterizing both binary (PROTAC-POI, PROTAC-CRBN) and ternary complex formation. By immobilizing one component (e.g., CRBN) on a sensor chip and flowing the other components (POI and PROTAC) over the surface, SPR can determine association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D).[3][4] A key parameter derived from SPR data is the cooperativity factor (α), which quantifies the change in binding affinity of the PROTAC to one protein partner in the presence of the other.[3] An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component, leading to a more stable ternary complex.[3]
Experimental Protocol: SPR Assay
Caption: General workflow for an SPR experiment.
Detailed Methodology:
-
Immobilization: Biotinylated CRBN-DDB1 complex is immobilized on a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis:
-
A series of concentrations of the PROTAC in running buffer are injected over the CRBN-coated surface to determine the binary binding affinity (K_D_binary).
-
-
Ternary Interaction Analysis:
-
A constant, saturating concentration of the POI is mixed with a series of concentrations of the PROTAC.
-
These mixtures are injected over the CRBN-coated surface to measure the ternary complex formation and determine the apparent binding affinity (K_D_ternary).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic parameters (k_on, k_off) and the dissociation constant (K_D).
-
The cooperativity factor (α) is calculated as the ratio of K_D_binary to K_D_ternary.[3]
-
Quantitative Data Summary:
| PROTAC | POI | CRBN Complex | Binary K_D (PROTAC to CRBN) (nM) | Ternary K_D (nM) | Cooperativity (α) | Reference |
| CPS2 | CDK2 | CRBN-DDB1 | 118 | 1.21 | ~98 | [6][7] |
Isothermal Titration Calorimetry (ITC)
Application Note: Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that measures the heat changes associated with biomolecular interactions.[8] It is considered the gold standard for thermodynamic characterization of binding events, providing direct measurement of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment.[8][9] For PROTACs, ITC can be used to dissect the thermodynamics of both binary and ternary complex formation. By performing titrations in different orientations (e.g., titrating PROTAC into CRBN, or titrating the PROTAC-POI complex into CRBN), a complete thermodynamic profile of the ternary complex can be obtained.
Experimental Protocol: ITC Assay
Caption: General workflow for an ITC experiment.
Detailed Methodology:
-
Sample Preparation: Purified POI, PROTAC, and CRBN are dialyzed extensively against the same buffer to minimize buffer mismatch effects.
-
Binary Titration: To determine the affinity of the PROTAC for CRBN, a solution of the PROTAC is titrated into a solution of the CRBN complex in the ITC sample cell.
-
Ternary Titration: To characterize the ternary complex, a solution of the POI pre-saturated with the PROTAC is titrated into the CRBN complex solution.
-
Data Analysis: The heat released or absorbed after each injection is measured. The integrated heat data are plotted against the molar ratio of the titrant to the sample and fitted to a suitable binding model to determine the thermodynamic parameters.
Quantitative Data Summary:
| PROTAC | POI | CRBN Complex | Binary K_D (PROTAC to CRBN) (nM) | Ternary ΔG (kcal/mol) | Cooperativity (α) | Reference |
| ACBI1 | SMARCA2BD | VCB | - | - | >20 | [8] |
| MZ1 | BRD4BD2 | VCB | - | -8.7 | 5.3 | [8] |
Cell-Based Methods for Ternary Complex Assessment
Cell-based assays are crucial for confirming that ternary complex formation occurs within a physiological context.
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
Application Note: The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells.[10][11] In the context of PROTACs, the POI is typically fused to NanoLuc® luciferase (the donor), and the E3 ligase (CRBN) is fused to a HaloTag® protein that is labeled with a fluorescent acceptor.[12] Upon addition of a PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity (<10 nm), resulting in energy transfer and a detectable BRET signal.[12] This assay is highly sensitive and allows for real-time kinetic measurements of ternary complex formation in live cells.[10][13]
Experimental Protocol: NanoBRET™ Assay
Caption: General workflow for a NanoBRET experiment.
Detailed Methodology:
-
Cell Preparation: HEK293T cells are co-transfected with plasmids encoding for NanoLuc-POI and HaloTag-CRBN.
-
Assay Setup: Transfected cells are seeded into white, 96- or 384-well assay plates.
-
Compound Treatment: Cells are treated with serial dilutions of the PROTAC. A proteasome inhibitor (e.g., MG132) can be added to distinguish ternary complex formation from subsequent POI degradation.[14]
-
Reagent Addition: The HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate are added to the cells.
-
Signal Detection: Donor (460 nm) and acceptor (618 nm) emission signals are measured using a luminometer.
-
Data Analysis: The NanoBRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then plotted to generate a dose-response curve from which the EC50 value can be determined.[12]
Quantitative Data Summary:
| PROTAC | POI | CRBN Fusion | EC50 (nM) | Bmax (mBU) | Reference |
| dBET1 | BRD4 | HaloTag-CRBN | - | - | [14] |
| dBET6 | BRD4 | HaloTag-CRBN | - | - | [15] |
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Application Note: AlphaLISA is a bead-based, no-wash immunoassay that measures molecular interactions in a microplate format.[1] For ternary complex detection, one protein (e.g., POI) is captured on an AlphaLISA acceptor bead, and the other protein (CRBN) is captured on a donor bead, typically via affinity tags (e.g., His-tag, GST-tag). In the presence of a PROTAC, the formation of the ternary complex brings the donor and acceptor beads into close proximity (<200 nm). Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of the signal is proportional to the amount of ternary complex formed.
Experimental Protocol: AlphaLISA Assay
Caption: General workflow for an AlphaLISA experiment.
Detailed Methodology:
-
Reagent Preparation: Recombinant, tagged POI (e.g., GST-BRD4) and tagged CRBN complex (e.g., His-CRBN-DDB1) are prepared in an appropriate assay buffer.
-
Assay Reaction: The POI, CRBN complex, and serially diluted PROTAC are incubated together in a microplate to allow for ternary complex formation.
-
Bead Addition: AlphaLISA donor beads (e.g., anti-GST) and acceptor beads (e.g., anti-His) are added to the wells.
-
Signal Detection: After incubation in the dark, the plate is read on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA signal is plotted against the PROTAC concentration. A characteristic bell-shaped curve, known as the "hook effect," is often observed, where at high PROTAC concentrations, the formation of binary complexes outcompetes the formation of the ternary complex, leading to a decrease in signal.[1][16]
Quantitative Data Summary:
| PROTAC | POI | CRBN Complex | EC50 (nM) | Max Signal (counts) | Reference |
| dBET6 | BRD4 | CRBN-DDB1 | ~100 (hook point) | - | [1][16] |
| dBET1 | BRD4 | CRBN-DDB1 | ~250 (hook point) | - | [1][16] |
Co-Immunoprecipitation (Co-IP)
Application Note: Co-immunoprecipitation (Co-IP) is a classic technique used to study protein-protein interactions in a cellular context.[17] To demonstrate PROTAC-induced ternary complex formation, cells are treated with the PROTAC, and then an antibody targeting either the POI or the E3 ligase is used to pull down the protein of interest and its binding partners. The resulting immunoprecipitated complex is then analyzed by Western blotting to detect the presence of all three components (POI, PROTAC-bound E3 ligase, and the E3 ligase itself). This method provides qualitative evidence of ternary complex formation within cells.
Experimental Protocol: Co-Immunoprecipitation
Caption: General workflow for a Co-IP experiment.
Detailed Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) for a specified time.[17]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared to reduce non-specific binding.
-
A primary antibody targeting the E3 ligase (e.g., anti-CRBN) is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G beads are added to capture the immune complexes.
-
The beads are washed several times to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
The bound proteins are eluted from the beads.
-
The eluates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the POI and CRBN to confirm the presence of the ternary complex.
-
Conclusion
The assessment of ternary complex formation is a cornerstone of PROTAC development. The methods described in these application notes provide a comprehensive toolkit for researchers to characterize the interactions between a POI, a CRBN-recruiting PROTAC, and the E3 ligase. By combining biophysical techniques for quantitative analysis of purified components with cell-based assays that confirm complex formation in a physiological environment, researchers can gain a deeper understanding of their PROTAC's mechanism of action and make more informed decisions in the optimization of these promising therapeutics.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
- 17. benchchem.com [benchchem.com]
Protocol for immunofluorescence staining to visualize protein degradation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein degradation is a fundamental cellular process essential for maintaining protein homeostasis, regulating signaling pathways, and eliminating damaged or misfolded proteins. Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to visualize and quantify protein degradation is crucial for both basic research and the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs). Immunofluorescence (IF) microscopy offers a powerful and versatile platform to study protein degradation within the cellular context. This application note provides detailed protocols for visualizing and quantifying protein degradation through IF, focusing on co-localization with degradative compartments and the detection of ubiquitination as a marker for proteasomal degradation.
Key Applications:
-
Monitoring the efficacy of protein-degrading therapeutic agents (e.g., PROTACs).[1][2]
-
Investigating the subcellular localization of protein degradation.
-
Studying the involvement of specific degradation pathways (e.g., lysosomal or proteasomal).
-
Screening for genetic or chemical modulators of protein degradation.
Experimental Principles
This protocol outlines two main immunofluorescence-based approaches to monitor protein degradation:
-
Co-localization with Degradative Compartments: This method involves labeling the protein of interest (POI) and a marker for a specific degradative organelle, such as lysosomes (using an anti-LAMP1 antibody) or proteasomes.[3][4] An increase in the co-localization signal between the POI and the degradative compartment suggests that the protein is targeted for degradation.
-
Proximity Ligation Assay (PLA) for Ubiquitination: The ubiquitin-proteasome system (UPS) is a major pathway for the degradation of intracellular proteins.[5] Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key signal for proteasomal degradation. In situ PLA allows for the visualization of the close proximity between the POI and ubiquitin, providing a direct indication that the protein has been tagged for degradation.[6][7][8]
Detailed Experimental Protocols
Protocol 1: Co-localization of a Target Protein with Lysosomes
This protocol describes the steps to visualize the co-localization of a protein of interest with lysosomes, a key organelle for protein degradation.
Materials:
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[9]
-
Blocking Buffer (e.g., 1% BSA in PBS)[9]
-
Primary antibody against the protein of interest (POI)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1)[4][9]
-
Fluorophore-conjugated secondary antibodies with distinct excitation/emission spectra
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.
-
Treat cells with the experimental compound (e.g., a PROTAC or lysosomal inhibitor) for the desired time points. Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add fixation solution and incubate for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Ensure the secondary antibodies are raised against the host species of the primary antibodies and have non-overlapping emission spectra.
-
Incubate for 1-2 hours at room temperature, protected from light.[10]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[10]
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images in the respective channels for the POI, lysosomes, and nuclei.
-
Analyze the degree of co-localization between the POI and LAMP1 signals using appropriate software (e.g., ImageJ with a colocalization plugin).
-
Protocol 2: In Situ Proximity Ligation Assay (PLA) for Detecting Ubiquitination
This protocol details the use of PLA to visualize the ubiquitination of a target protein.
Materials:
-
Cells cultured on sterile glass coverslips
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
In situ PLA kit (containing blocking solution, PLA probes, ligation solution, amplification solution, and wash buffers)
-
Primary antibody against the POI (raised in one species, e.g., rabbit)
-
Primary antibody against ubiquitin (raised in a different species, e.g., mouse)
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, Fixation, and Permeabilization:
-
Follow steps 1-3 from Protocol 1.
-
-
Blocking:
-
Add the blocking solution provided in the PLA kit and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against the POI and ubiquitin in the antibody diluent provided in the PLA kit.
-
Incubate the coverslips with the primary antibody mixture overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips according to the PLA kit protocol.
-
Add the PLA probes (secondary antibodies conjugated to oligonucleotides) and incubate for 1 hour at 37°C in a humidified chamber.[6]
-
-
Ligation:
-
Wash the coverslips as per the kit's instructions.
-
Add the ligation solution, which contains ligase and two additional oligonucleotides that hybridize to the PLA probes, and incubate for 30 minutes at 37°C.[6] This step creates a circular DNA molecule if the probes are in close proximity.
-
-
Amplification:
-
Wash the coverslips.
-
Add the amplification solution, containing a polymerase and fluorescently labeled oligonucleotides, and incubate for 100 minutes at 37°C.[6] The polymerase uses the circular DNA as a template for rolling circle amplification, generating a concatemer of the fluorescently labeled oligonucleotides, which appears as a bright fluorescent spot.
-
-
Final Washes and Mounting:
-
Wash the coverslips with the wash buffers provided in the kit.
-
Counterstain with DAPI.
-
Mount the coverslips using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of PLA spots per cell using image analysis software. An increase in the number of spots indicates an increase in protein ubiquitination.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Quantification of Protein Degradation by Fluorescence Intensity
| Treatment Group | Mean Fluorescence Intensity of POI (Arbitrary Units) | Standard Deviation | % Decrease in Fluorescence vs. Control |
| Control (Untreated) | 1500 | 120 | 0% |
| Compound A (10 nM) | 950 | 95 | 36.7% |
| Compound A (100 nM) | 450 | 60 | 70.0% |
| Compound B (100 nM) | 1350 | 110 | 10.0% |
Table 2: Co-localization Analysis of POI with Lysosomes
| Treatment Group | Pearson's Correlation Coefficient (PCC) | Mander's Overlap Coefficient (M1: POI in Lysosomes) | Mander's Overlap Coefficient (M2: Lysosomes with POI) |
| Control (Untreated) | 0.25 | 0.15 | 0.20 |
| Compound A (100 nM) | 0.78 | 0.85 | 0.70 |
| Bafilomycin A1 (Lysosomal Inhibitor) | 0.85 | 0.90 | 0.80 |
Table 3: Quantification of Protein Ubiquitination by PLA
| Treatment Group | Average Number of PLA Spots per Cell | Standard Deviation | Fold Change in Ubiquitination vs. Control |
| Control (Untreated) | 15 | 4 | 1.0 |
| Compound A (100 nM) | 75 | 12 | 5.0 |
| MG132 (Proteasome Inhibitor) | 90 | 15 | 6.0 |
Visualizations
Caption: Experimental workflow for immunofluorescence-based analysis of protein degradation.
Caption: Major protein degradation pathways in the cell.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasomal and Lysosomal Protein Degradation and Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining immunofluorescence with in situ proximity ligation assay: a novel imaging approach to monitor protein-protein interactions in relation to subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Proximity Ligation Assay to Visualize Protein–Protein Interactions in Tumor Specimens | Springer Nature Experiments [experiments.springernature.com]
- 9. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 10. v19.proteinatlas.org [v19.proteinatlas.org]
- 11. m.youtube.com [m.youtube.com]
Application of Thalidomide-Propargyne-PEG3-COOH in Developing Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Propargyne-PEG3-COOH is a versatile, heterobifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics in cancer research. This molecule incorporates three key functional components:
-
A Thalidomide Moiety: This serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery.[1][2][3][4][5]
-
A PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) spacer that provides flexibility and optimal spatial orientation between the two ends of the resulting PROTAC molecule. The PEG linker also enhances solubility and cell permeability.
-
A Propargyne and Carboxylic Acid Handle: These terminal groups offer versatile conjugation points. The propargyne group enables highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the attachment of a target protein ligand containing an azide (B81097) group.[6][7][8][9] The carboxylic acid allows for standard amide bond formation.
By linking this compound to a ligand that binds to a cancer-promoting protein of interest (POI), researchers can create a PROTAC that induces the selective degradation of that protein, offering a powerful strategy to target proteins previously considered "undruggable."[1][10][11]
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the CRBN E3 ligase and the target protein. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by the E3 ligase complex. The ubiquitin chains act as a molecular tag, marking the protein for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect than traditional inhibitors.[3][4][]
Data Presentation: Efficacy of Representative Thalidomide-Based PROTACs
While specific data for PROTACs synthesized with this compound depends on the chosen target ligand, the following tables provide representative data for well-characterized thalidomide-based PROTACs targeting the epigenetic reader protein BRD4, a key oncogenic driver. This data illustrates the typical potency and efficacy that can be achieved.
Table 1: In Vitro Degradation of BRD4 by a Representative Thalidomide-based PROTAC
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | ~1 nM | Human Leukemia (MV4-11) | DC₅₀ is the concentration required to degrade 50% of the target protein. |
| Dₘₐₓ | >95% | Human Leukemia (MV4-11) | Dₘₐₓ is the maximum percentage of protein degradation achieved. |
This data is representative and adapted from studies on similar thalidomide-PEG-BRD4 PROTACs.[2]
Table 2: Anti-proliferative Activity of a Representative Thalidomide-based BRD4 PROTAC
| Parameter | Value | Cell Line | Notes |
| IC₅₀ | ~0.81 µM | Human Monocytic Leukemia (THP-1) | IC₅₀ is the concentration required to inhibit 50% of cell proliferation. |
This data is illustrative of the functional outcome of BRD4 degradation.[13]
Experimental Protocols
The development of a novel therapeutic using this compound follows a logical workflow from chemical synthesis to biological validation.
Protocol 1: Synthesis of a PROTAC via Click Chemistry
This protocol describes a general method for conjugating an azide-functionalized ligand for a protein of interest (POI-N₃) to this compound.
Materials:
-
This compound
-
POI-N₃ (Protein of Interest Ligand with an azide handle)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/H₂O or DMSO/H₂O mixture)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and POI-N₃ (1.1 eq) in a suitable solvent mixture (e.g., 3:1 DMF/H₂O).
-
Prepare fresh aqueous solutions of CuSO₄ (0.2 eq) and sodium ascorbate (0.5 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This is the primary assay to confirm and quantify PROTAC-induced degradation of the target protein.[1][4][6][14][15][16]
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC (stock solution in DMSO)
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip or cut the membrane and re-probe with the loading control antibody. Quantify the band intensities using image analysis software. Normalize the POI signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[11][15]
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the functional consequence of POI degradation on cancer cell proliferation and survival.[17][18]
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 3,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and vehicle control) in triplicate for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add DMSO or solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ value.
Conclusion
This compound is a powerful and versatile chemical tool for the development of PROTACs in cancer therapy. Its well-defined structure allows for the straightforward synthesis of potent and selective protein degraders. By following a systematic workflow of synthesis, biochemical, and cellular characterization, researchers can leverage this molecule to create novel therapeutics that target and eliminate key drivers of cancer, opening new avenues for treatment and overcoming mechanisms of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thalidomide-Propargyne-PEG3-COOH Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the conjugation of Thalidomide-Propargyne-PEG3-COOH, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a heterobifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The thalidomide (B1683933) moiety serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] The propargyne group allows for covalent linkage to a target protein ligand via a "click chemistry" reaction, and the PEG3 spacer enhances solubility and provides appropriate distancing.[4][5][6]
Q2: What type of reaction is typically used to conjugate the propargyne group of this linker?
A2: The propargyne group contains a terminal alkyne, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][7] These "click chemistry" reactions are known for their high efficiency and specificity.[8][]
Q3: Why is low yield a common issue in the synthesis of thalidomide-based PROTACs?
A3: Low yields in thalidomide-based PROTAC synthesis can stem from several factors, including the inherent low aqueous solubility of thalidomide and its derivatives, potential steric hindrance, instability of reactants, and challenges in purification.[4][10][11] PROTACs are often large molecules that can be difficult to work with.[12]
Q4: What are the initial steps to take when encountering poor solubility of my thalidomide conjugate?
A4: The first step is to establish a reliable stock solution in a suitable organic solvent like DMSO.[12] From this stock, you can perform serial dilutions into your aqueous experimental buffers. If precipitation occurs upon dilution, exploring the use of co-solvents or adjusting the pH may be necessary.[12] The PEG3 linker is included to improve hydrophilicity and aqueous solubility.[4]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common issues encountered during the conjugation of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: My LC-MS analysis shows very little or no desired product. What are the potential causes?
A: This issue often points to problems with the starting materials, reaction conditions, or the catalyst (if using CuAAC).
Troubleshooting Workflow for No/Low Product Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Improving the solubility of thalidomide-based PROTACs
Welcome to the Technical Support Center for Thalidomide-Based PROTACs. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Troubleshooting Guides
Issue 1: PROTAC Precipitates Out of Solution During Aqueous Dilution
Q1: My thalidomide-based PROTAC, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer (e.g., PBS). What should I do?
A1: This is a common issue due to the high lipophilicity and molecular weight of many PROTACs, which places them "beyond the Rule of Five" (bRo5) chemical space.[1][2][3] The first step is to establish a reliable stock solution in an appropriate organic solvent, with DMSO being a common choice.[2] When precipitation occurs upon dilution, you can explore the following strategies:
-
Optimize Dilution Technique: Add the PROTAC stock solution to the aqueous buffer slowly while vortexing or stirring. This avoids localized high concentrations that can initiate precipitation.[2]
-
Use of Co-solvents: Incorporating a co-solvent into your aqueous buffer can increase the solubility of your PROTAC.
-
Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight polyethylene (B3416737) glycols (e.g., PEG-300, PEG-400) are often effective.[2]
-
Procedure: First, determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell viability assay, enzymatic assay). Prepare your aqueous buffer containing this percentage of the co-solvent before adding the PROTAC stock solution.[2]
-
-
pH Adjustment: If your PROTAC contains ionizable functional groups (acidic or basic), its solubility will be pH-dependent.[2]
-
For basic groups: Solubility generally increases in more acidic buffers (lower pH).[2]
-
For acidic groups: Solubility generally increases in more basic buffers (higher pH).[2]
-
Procedure: Determine the pKa of your PROTAC's ionizable groups. Prepare a series of buffers at different pH units around the pKa to identify the optimal pH for solubility. Ensure the final pH is compatible with your assay conditions.[2]
-
Below is a troubleshooting workflow for this issue:
Issue 2: Inconsistent or Non-reproducible Assay Results
Q2: I am observing high variability and poor reproducibility in my cell-based or biochemical assays. Could this be related to PROTAC solubility?
A2: Yes, poor solubility is a major cause of irreproducible experimental results.[1] If a PROTAC is not fully dissolved, its effective concentration in the assay will be lower than intended and can vary between experiments, leading to inconsistent measurements of potency (e.g., DC50, IC50).[1]
To address this, consider the following:
-
Confirm Solubility in Assay Media: Before conducting your main experiment, perform a visual or instrument-based check for precipitation at the highest concentration you plan to use.
-
Use Biorelevant Media: For cellular assays, consider that PROTAC solubility can be significantly higher in media containing proteins and lipids. For oral bioavailability studies, using biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), can provide more accurate solubility data.[1][3][4]
-
Advanced Formulation Strategies: If simple adjustments are insufficient, more advanced formulation techniques may be necessary to improve solubility and bioavailability. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves embedding the PROTAC in an amorphous form within a polymer matrix, which can significantly enhance its dissolution and create a supersaturated state.[5][6]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations contain the PROTAC in oils and surfactants that form fine droplets in aqueous media, thereby improving dissolution and absorption.[1][7]
-
Frequently Asked Questions (FAQs)
Q3: Why do thalidomide-based PROTACs generally have poor solubility?
A3: Thalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. They are large, complex molecules composed of a target protein ligand, a thalidomide-based Cereblon (CRBN) E3 ligase ligand, and a chemical linker.[1] This structure typically results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with poor solubility and oral bioavailability.[1] The combination of a large, often nonpolar surface area and the potential for stable crystal lattice formation contributes to their low solubility in aqueous environments.[1]
Q4: How can the chemical structure of a PROTAC be modified to improve its solubility?
A4: Optimizing the chemical structure, particularly the linker, is a primary strategy for enhancing PROTAC solubility.[1][] Key modifications include:
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Incorporating Polar or Ionizable Groups: Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[1][4][9] Replacing linear alkyl or ether linkers with heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) can also impart more favorable physicochemical properties.[1][10][11]
-
Using PEG Linkers: Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units that are hydrophilic. Their inclusion can significantly improve the water solubility of PROTACs.[10][11][12]
-
Avoiding Certain Moieties: Multiple amide groups within the linker structure should be avoided as they can negatively impact permeability.[4]
-
Introducing Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "ball-like" conformation. This reduces the exposed polar surface area and can improve cell permeability.[4]
The general structure of a PROTAC and the role of the linker are illustrated below:
Q5: What are the standard methods for measuring PROTAC solubility?
A5: There are two primary types of solubility assays used for PROTACs: thermodynamic and kinetic solubility.
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Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable crystalline form. The shake-flask method is a common approach for this measurement.[13][14]
-
Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This method is often preferred in early drug discovery due to its higher throughput.[14][15]
Q6: Are there any quantitative guidelines for what is considered "good" solubility for a PROTAC?
A6: While there are no universal thresholds specifically for PROTACs, guidelines from general drug discovery are often applied. For instance, in early discovery, a common goal for aqueous solubility is >60 µg/mL.[14][16] GlaxoSmithKline (GSK) has proposed a classification system that is also widely referenced:
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Low Solubility: <30 µM
-
Intermediate Solubility: 30–200 µM
-
High Solubility: >200 µM[14]
It is important to note that PROTACs with seemingly low aqueous solubility may still be viable, especially if their solubility is significantly improved in biorelevant media or through formulation.[17]
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol is adapted from methods suitable for early drug discovery.[13][14]
Objective: To determine the equilibrium solubility of a PROTAC in a specific buffer.
Materials:
-
PROTAC compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of the solid PROTAC compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the pre-warmed (e.g., 25 °C) aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-24 hours) to allow the system to reach equilibrium.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved PROTAC using a calibrated HPLC-UV or LC-MS method.
-
The measured concentration represents the thermodynamic solubility of the PROTAC in that buffer.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Vacuum Compression Molding (VCM)
This is a mini-scale formulation method suitable for early-stage PROTAC development when material is scarce.[6][18]
Objective: To enhance the solubility of a PROTAC by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
PROTAC compound (ARCC-4 used as an example in the cited literature)
-
Vacuum Compression Molding (VCM) instrument
-
Mortar and pestle
Methodology:
-
Preparation of Physical Mixture (PM): Weigh the desired amounts of the PROTAC and the selected polymer to achieve a specific drug loading (e.g., 10% or 20% w/w).
-
Mix the components thoroughly in a mortar and pestle to create a homogenous physical mixture.
-
VCM Process:
-
Transfer the PM into the VCM molding tool.
-
Heat the tool to a temperature above the glass transition temperature of the polymer but below the degradation temperature of the PROTAC.
-
Apply vacuum to remove air and moisture.
-
Apply pressure to mold the mixture into a solid disc.
-
-
Cooling: Rapidly cool the resulting ASD to room temperature to lock the PROTAC in its amorphous state within the polymer matrix.
-
Characterization: The resulting ASD can be characterized for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[5][6] Its dissolution properties can then be tested in a non-sink dissolution study.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to PROTAC solubility.
Table 1: Solubility Classification for Drug Discovery
| Classification | Solubility Range (µM) |
|---|---|
| Low | < 30 |
| Intermediate | 30 - 200 |
| High | > 200 |
Source: Based on GSK classification criteria.[14]
Table 2: Impact of Formulation on PROTAC Solubility
| Formulation Strategy | Example Polymer/Vehicle | Typical Fold Increase in Solubility |
|---|---|---|
| Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit® L 100-55 | Can lead to significant supersaturation |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oils and surfactants | Varies, can be substantial |
| Liquisolid Formulations | Mesoporous silica | Varies |
This table provides a qualitative summary of the potential impact of different formulation strategies.[5][6][7]
A study on VHL-based USP7 degraders demonstrated that targeted chemical modifications can lead to substantial solubility improvements. For example, the addition of a bis-basic piperazine group to the VHL ligand resulted in a 170-fold increase in aqueous solubility for PROTAC 40 compared to its precursor, without compromising its degradation activity.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's main role is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of both proteins, while a linker that is too long may not effectively bring the proteins into close enough proximity for efficient ubiquitination.[1][2]
Q2: What are the advantages of using PEG-based linkers in PROTAC design?
PEG linkers are widely used in PROTAC design for several key reasons:
-
Increased Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units in PEG linkers can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][4]
-
Tunable Length: PEG linkers can be synthesized in various lengths, which allows for the systematic optimization of the linker.[4]
-
Biocompatibility: PEG is generally considered biocompatible and non-toxic.[2]
-
Flexibility: The flexible nature of PEG linkers can be advantageous for allowing the PROTAC to adopt a conformation that is favorable for ternary complex formation.[5]
Q3: What is the "hook effect" in PROTAC experiments, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][6] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus reducing the severity of the hook effect.[1]
Q4: Is there a universal optimal linker length for all PROTACs?
No, there is no universal optimal linker length. It is highly dependent on the specific target protein and the recruited E3 ligase.[7] Most successful PROTACs have linkers that range from 7 to 29 atoms in length.[7][8] For some systems, a minimum linker length is necessary to observe any degradation. For instance, one study on TBK1-targeting PROTACs found that no degradation occurred with linkers shorter than 12 atoms.[8] Therefore, it is crucial to experimentally screen a range of linker lengths to determine the optimal one for a specific system.[9]
Q5: How does the attachment point of the linker to the ligands affect PROTAC activity?
The position where the linker is connected to the warhead (POI-binding ligand) and the E3 ligase ligand is a critical parameter.[10] The choice of attachment site is typically guided by analyzing solvent-exposed areas on the protein-binding ligands to minimize disruption of their binding to their respective proteins.[10] An incorrect attachment point can lead to a loss of binding affinity and, consequently, a decrease in degradation efficiency.[10]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the optimization of PROTAC linker length.
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe any significant protein degradation.
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Possible Cause: Suboptimal Linker Length. The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8, and 12 PEG units) to empirically determine the optimal length.[9]
-
-
Possible Cause: Poor Cell Permeability. PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[7]
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Troubleshooting Step: Modify the linker to improve the physicochemical properties of the PROTAC. While PEG linkers can enhance solubility, an excessive number of PEG units can sometimes decrease permeability.[3] A balance must be found. Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), can confirm if the PROTAC is reaching its target inside the cell.[7]
-
-
Possible Cause: Non-productive Ternary Complex Formation. A ternary complex may form, but it might not be in the correct conformation for the E3 ligase to ubiquitinate the target protein.[1]
-
Troubleshooting Step: Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated. A lack of ubiquitination suggests a problem with the geometry of the ternary complex, which may be resolved by redesigning the linker.[11]
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
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Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[1]
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Troubleshooting Step: Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect.[7]
-
-
Possible Cause: Suboptimal Linker Design. The linker may not be promoting positive cooperativity in the formation of the ternary complex.[1]
-
Troubleshooting Step: Systematically modify the linker length and composition. A linker that better pre-organizes the PROTAC for ternary complex formation can enhance cooperativity and mitigate the hook effect.[1]
-
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize data from various studies, illustrating the impact of linker length on PROTAC efficacy.
Table 1: Effect of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 100 | >80 |
| PROTAC C | PEG | 20 | 500 | ~50 |
Note: Data is illustrative and compiled from published literature.[1][12] Both shorter and longer linkers resulted in significantly reduced efficacy for ERα degradation, with a 16-atom linker being optimal in this case.[1][12]
Table 2: Effect of Linker Length on Degradation of p38α
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC D | Alkyl/PEG | 13 | >5000 | <10 |
| PROTAC E | Alkyl/PEG | 15 | 150 | >90 |
| PROTAC F | Alkyl/PEG | 17 | 200 | >90 |
| PROTAC G | Alkyl/PEG | 19 | 1000 | ~60 |
Note: Data is illustrative and compiled from published literature.[1] For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: General Synthesis of a PROTAC with a PEG Linker
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[3]
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH).
-
Coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., preparative HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1 equivalent) and the bifunctional PEG linker (e.g., HOOC-PEGn-NH-Boc, 1.1 equivalents) in DMF.
-
Add coupling reagents such as HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Deprotection (if necessary):
-
If the linker has a protecting group (e.g., Boc), remove it using standard conditions (e.g., TFA in DCM).
-
-
Second Coupling Reaction:
-
Dissolve the purified and deprotected E3 ligase-linker intermediate (1 equivalent) and the POI ligand with a carboxylic acid functional group (1.1 equivalents) in DMF.
-
Add coupling reagents (HATU and DIPEA as above).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for Protein Degradation
This is the primary method to quantify the reduction in target protein levels following PROTAC treatment.[11]
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Navigating the "Hook Effect": A Technical Support Center for PROTAC® Experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC® experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC®.[1] Instead of the expected sigmoidal dose-response curve where increased compound concentration leads to a plateau of maximum effect, the curve appears bell-shaped or U-shaped.[2][3] This phenomenon can lead to the misinterpretation of a potent PROTAC® as being weak or inactive.
Q2: What causes the "hook effect"?
A2: The hook effect arises from the formation of non-productive binary complexes at excessively high PROTAC® concentrations. For effective protein degradation, a "ternary complex" must form, consisting of the target protein, the PROTAC®, and an E3 ligase. However, when the PROTAC® concentration is too high, it is more likely to form separate binary complexes with either the target protein or the E3 ligase. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: What are the consequences of the "hook effect" for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data, leading to an incorrect assessment of a PROTAC's potency and efficacy. Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized.[3] This could result in the premature abandonment of a promising drug discovery candidate.
Q4: At what concentration range does the "hook effect" typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC®, target protein, E3 ligase, and cell line used. However, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations.[4] Therefore, it is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC® experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Extend your dose-response curve to include a wider range of concentrations, particularly at the higher end, to fully characterize the bell shape. Use a sufficient number of data points (e.g., 8-12 concentrations) with logarithmic or half-log dilutions to accurately define the curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). This is the peak of your bell-shaped curve. For future experiments, use concentrations at or below this optimal level.
-
Biophysical Validation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure ternary complex formation at various PROTAC® concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Issue 2: My PROTAC® shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: It is possible that the concentrations you have tested are already in the hook effect region, or your PROTAC® may have poor cell permeability.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: As a first step, test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range). The optimal degradation concentration might be much lower than initially anticipated.[5]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC® concentrations. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[5]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC® concentrations, potentially masking the true degradation potential. Consider performing cell permeability assays if degradation is consistently low across all tested concentrations.[5]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC® linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[5]
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC® with a reduced hook effect.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various PROTAC® experiments to illustrate the hook effect and typical degradation efficiencies.
Table 1: Dose-Response Data for a PROTAC® Exhibiting a Hook Effect
| PROTAC® Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of DC50 and Dmax for Published PROTACs
| PROTAC® | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| MZ1 | BRD4 | VHL | HeLa | ~24 | >90 | Pronounced hook effect observed at concentrations >1 µM. |
| dBET1 | BRD4 | CRBN | MV4-11 | ~8 | >95 | Hook effect observed at concentrations >1 µM.[6] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | <1 | >95 | Minimal hook effect reported in preclinical studies.[3][7] |
| SIM1 (Trivalent) | BRD2/3/4 | VHL | HEK293 | 0.06-0.4 | >95 | Minimized hook effect compared to bivalent counterparts.[8] |
Experimental Protocols
Protocol 1: Cell-Based Target Protein Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing target protein degradation.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC® Treatment: Prepare serial dilutions of the PROTAC® in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC®-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC® concentration to determine the DC50 and Dmax.
-
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC® is inducing the ubiquitination of the target protein.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC® at a concentration expected to be effective and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[1]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
My Thalidomide-Propargyne-PEG3-COOH PROTAC is not degrading the target protein
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during PROTAC experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-Propargyne-PEG3-COOH PROTAC is not degrading the target protein. Where should I begin troubleshooting?
A1: A lack of degradation can stem from multiple points in the PROTAC mechanism of action. A systematic approach is crucial to pinpoint the issue. We recommend a tiered troubleshooting workflow:
-
Confirm PROTAC Integrity and Cell Entry: Verify the compound's stability, solubility, and ability to permeate the cell membrane.
-
Verify Binary Engagement: Ensure the PROTAC can independently bind to both the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ligase.[1][2]
-
Assess Ternary Complex Formation: Confirm that the PROTAC can successfully bridge the POI and CRBN to form a stable ternary complex (POI-PROTAC-CRBN).[1][2][3]
-
Evaluate Downstream Events: Check for target ubiquitination and proteasomal degradation.
-
Optimize Experimental Conditions: Rule out issues like the "hook effect" by testing a wide range of PROTAC concentrations and treatment times.[1][4]
Below is a logical workflow to guide your troubleshooting process.
References
Technical Support Center: Optimizing Click Chemistry with Thalidomide-Propargyne-PEG3-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with Thalidomide-Propargyne-PEG3-COOH.
Troubleshooting Guide
Low or No Product Yield
Low or no yield of the desired triazole product is a common issue in click chemistry. The following table outlines potential causes and their solutions.
| Symptom | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive Copper(I) catalyst due to oxidation. | Degas all solvents and solutions thoroughly. Prepare fresh sodium ascorbate (B8700270) solution immediately before use. Consider working under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Poor quality or degradation of reagents. | Verify the purity and integrity of this compound and the corresponding azide (B81097) partner using analytical methods like NMR or mass spectrometry. Use a fresh, high-purity source of CuSO₄ and sodium ascorbate.[1] | |
| Suboptimal reagent stoichiometry. | Ensure the alkyne (this compound) or the azide is used in slight excess (typically 1.1-2 equivalents of the less precious component) to drive the reaction to completion.[3] | |
| Inappropriate solvent choice leading to poor solubility. | Thalidomide (B1683933) has poor solubility in many common solvents.[4][5][6] Use DMSO or DMF, or aqueous mixtures with co-solvents like t-BuOH or THF to ensure all reactants are fully dissolved. The PEG3 linker should aid aqueous solubility.[7] | |
| Presence of multiple side products | Alkyne homocoupling (Glaser coupling). | This side reaction is promoted by oxygen.[2] Ensure thorough degassing and maintain an adequate concentration of the reducing agent (sodium ascorbate).[2] |
| Degradation of thalidomide. | Thalidomide can be hydrolyzed under strongly acidic or basic conditions.[4] Ensure the reaction pH is maintained within a range of 4-12.[8] | |
| Copper-mediated degradation of sensitive biomolecules (if applicable). | Use a chelating ligand like THPTA to sequester the copper ion and minimize the generation of reactive oxygen species.[2][8][9] Keep reaction times as short as possible by optimizing other parameters.[2] |
Difficult Purification
The purification of PEGylated compounds can be challenging due to their solubility characteristics.
| Symptom | Potential Cause | Suggested Solution |
| Product streaking on silica (B1680970) gel chromatography | The polar PEG chain interacts strongly with silica. | Avoid traditional silica gel chromatography if possible. Consider purification methods like size-exclusion chromatography (SEC), reversed-phase HPLC, ultrafiltration, or dialysis to separate the product from excess reagents and the catalyst.[10][11] |
| Difficulty removing copper catalyst | Residual copper can interfere with downstream applications. | The use of a chelating ligand can facilitate copper removal during workup.[2] Dialysis or size-exclusion chromatography are effective methods for removing small molecules like the catalyst and ligand from larger PEGylated products. |
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful click reaction with this compound?
A successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction requires five key components:
-
This compound (your alkyne)
-
An azide -containing molecule
-
A Copper(I) catalyst source, typically generated in situ from a Copper(II) salt like CuSO₄.[12][13]
-
A reducing agent , most commonly sodium ascorbate, to maintain copper in the active Cu(I) state.[2][9]
-
A chelating ligand to stabilize the Cu(I) catalyst, accelerate the reaction, and reduce cytotoxicity if working with biological samples.[2][14]
Q2: Which copper source and ligand should I choose?
For reactions in aqueous or semi-aqueous systems, which are suitable for the PEGylated thalidomide derivative, the combination of Copper(II) Sulfate (CuSO₄) and a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[12][15] THPTA is effective at stabilizing the Cu(I) catalyst in aqueous media and minimizing copper-induced degradation of sensitive molecules.[2][12] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice.[12]
Q3: What is the optimal solvent for this reaction?
The choice of solvent is critical due to the poor solubility of the thalidomide moiety.[4][16]
-
DMSO or DMF are good starting points as thalidomide is soluble in these solvents.[4]
-
Mixtures of water with co-solvents such as t-butanol , isopropanol , or THF (e.g., 1:1 t-BuOH/water) are also commonly used and can be effective.
-
The PEG3 linker and the carboxylic acid group will increase the hydrophilicity of your molecule, making aqueous solvent systems more feasible.[7]
Q4: What are the recommended starting concentrations and reagent ratios?
The following table provides a general starting point for optimizing your reaction. These ratios should be further optimized for your specific azide.
| Reagent | Recommended Molar Equivalents (relative to limiting reagent) | Typical Concentration |
| Limiting Reagent (Alkyne or Azide) | 1 | 1 - 10 mM |
| Excess Reagent (Alkyne or Azide) | 1.1 - 2 | |
| CuSO₄ | 0.1 - 1 | 100 µM - 1 mM |
| Ligand (e.g., THPTA) | 0.5 - 5 (typically 5x the copper concentration) | 500 µM - 5 mM |
| Sodium Ascorbate | 1 - 10 | 1 - 10 mM |
Q5: How does the carboxylic acid group on my molecule affect the reaction?
The carboxylic acid group is generally well-tolerated in CuAAC reactions. Some studies have even shown that carboxylic acids can promote the reaction.[17] However, if you are coupling to a molecule with a free amine under conditions that might activate the carboxylic acid (e.g., in the presence of coupling agents like EDC/NHS), you may need to protect the carboxylic acid to prevent side reactions. For a standard click reaction, protection is typically not necessary.
Q6: My reaction is complete, but I'm struggling with purification. What are the best methods for this product?
Purification of PEGylated molecules can be challenging.[1]
-
For high molecular weight partners: If you have conjugated your thalidomide derivative to a large biomolecule (e.g., a protein), size-exclusion chromatography (SEC) or ultrafiltration/dialysis are excellent choices to remove small molecule impurities like excess reagents, catalyst, and ligand.[10]
-
For small molecule partners: If your final product is still a relatively small molecule, reversed-phase HPLC can be an effective purification method. Traditional silica gel chromatography may lead to significant streaking and poor recovery.[11]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point and should be optimized for your specific application.
Materials:
-
This compound
-
Azide-containing substrate
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed solvent (e.g., 1:1 t-BuOH/Water, or DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM solution of this compound in your chosen solvent.
-
Prepare a 12 mM solution of your azide substrate in the same solvent.
-
Prepare a 20 mM solution of CuSO₄ in deionized water.
-
Prepare a 100 mM solution of THPTA in deionized water.
-
Immediately before use , prepare a 100 mM solution of sodium ascorbate in deionized water. This solution oxidizes quickly and should be made fresh.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution.
-
Add the azide solution.
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.[3][9]
-
Add the CuSO₄/THPTA premix to the reaction mixture containing the alkyne and azide.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[12]
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the product using an appropriate method as described in the FAQs (e.g., HPLC, SEC, or dialysis).
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for CuAAC reactions.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. adcreview.com [adcreview.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. axispharm.com [axispharm.com]
- 16. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Challenges in purifying PROTACs and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying PROTACs?
PROTACs are complex heterobifunctional molecules, which presents unique purification challenges.[1][2] Their high molecular weight, presence of multiple chiral centers, and often poor solubility can lead to difficulties in achieving high purity.[3] Common challenges include the removal of unreacted starting materials, catalysts, and process-related impurities, as well as the separation of diastereomers and other isomers.[4] Furthermore, the flexible linkers in PROTACs can lead to conformational isomers, further complicating purification.
Q2: What are the primary purification techniques for PROTACs?
The most common and effective techniques for purifying PROTACs are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[5] Reversed-phase HPLC (RP-HPLC) is widely used due to its high resolving power for non-polar to moderately polar compounds.[4] SFC is a valuable alternative, particularly for chiral separations and for compounds with poor solubility in typical HPLC solvents.[5][6][7] It is often considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase.[6][7]
Q3: What purity level is required for PROTACs in biological assays?
For reliable biological evaluation, a high degree of purity, typically >95%, is required.[4] Impurities can interfere with biological assays, leading to inaccurate results and misinterpretation of structure-activity relationships (SAR). Therefore, robust purification methods are critical in the PROTAC development workflow.
Q4: What are common impurities encountered during PROTAC synthesis and how can they be minimized?
Common impurities in PROTAC synthesis include unreacted starting materials, coupling reagents, and byproducts from side reactions.[4] For instance, in the synthesis of pomalidomide-based PROTACs, a common impurity arises from a competing nucleophilic acyl substitution reaction, which can be difficult to separate from the desired product.[8] To minimize these impurities, careful optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is crucial. Additionally, employing a scavenger resin can help remove certain reactive impurities.[8]
Troubleshooting Guides
HPLC Purification Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped column. - Add a competitive amine (e.g., triethylamine) to the mobile phase. - Reduce sample load. - Adjust mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor Resolution | - Inadequate separation of PROTAC from impurities or isomers. - Suboptimal mobile phase composition. - Inappropriate column chemistry. | - Optimize the gradient slope and mobile phase composition (e.g., organic solvent, buffer concentration). - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). - Consider using a longer column or a column with smaller particle size for higher efficiency. |
| Broad Peaks | - Column degradation. - High molecular weight of the PROTAC leading to slow diffusion. - Sample solvent stronger than the mobile phase. | - Flush the column with a strong solvent or replace it if necessary. - Increase column temperature to improve diffusion. - Dissolve the sample in a solvent similar in strength to the initial mobile phase. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. - Carryover from the injector. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the system and injector with a strong solvent between runs. |
| High Backpressure | - Clogged column frit or tubing. - Sample precipitation on the column. - High mobile phase viscosity. | - Filter all samples and mobile phases before use. - Reverse-flush the column (if recommended by the manufacturer). - Ensure the sample is fully dissolved in the injection solvent. - Use a mobile phase with lower viscosity or increase the column temperature. |
SFC Purification Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | - Inappropriate co-solvent or additive. - Sample overload. - Mismatch between sample solvent and mobile phase. | - Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., amines, acids). - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - Fluctuations in pressure or temperature. - Changes in mobile phase composition. - Column equilibration issues. | - Ensure stable backpressure and column temperature. - Use high-quality CO2 and co-solvents. - Allow for sufficient column equilibration time between injections. |
| Low Recovery | - Poor solubility of the PROTAC in the mobile phase. - Adsorption of the compound to the system or column. - Inefficient fraction collection. | - Add a stronger co-solvent or a modifier to improve solubility. - Passivate the system with a high-concentration injection of a similar compound. - Optimize fraction collection parameters. |
| Split Peaks | - Presence of enantiomers or diastereomers. - On-column degradation. - Injector issues. | - Use a chiral stationary phase for separation of stereoisomers. - Ensure the stability of the PROTAC under the SFC conditions. - Check the injector for proper functioning. |
Quantitative Data on PROTAC Purification
The following tables provide a summary of typical parameters and outcomes for PROTAC purification using preparative HPLC and SFC.
Table 1: Preparative RP-HPLC Parameters for PROTAC Purification [4]
| Parameter | Typical Value/Range |
| Column | C18, 5-10 µm particle size, 19-50 mm ID x 150-250 mm length |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile or Methanol |
| Gradient | 20-80% B over 30-60 minutes |
| Flow Rate | 15-100 mL/min |
| Detection | UV at 214, 254, and 280 nm |
| Typical Purity Achieved | >95% |
| Typical Recovery | 60-80% |
Table 2: Preparative SFC Parameters for PROTAC Purification [6][7]
| Parameter | Typical Value/Range |
| Column | 2-Ethylpyridine, Diol, or Chiral Stationary Phases, 5-10 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol, Ethanol, or Isopropanol with additives (e.g., 0.1% NH4OH) |
| Gradient | 5-40% B over 5-20 minutes |
| Flow Rate | 50-200 g/min |
| Backpressure | 100-150 bar |
| Temperature | 35-45 °C |
| Typical Purity Achieved | >98% |
| Typical Recovery | >85% |
Experimental Protocols
Preparative RP-HPLC Protocol for a Thalidomide-based PROTAC[4]
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO and then dilute with Mobile Phase A to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with 20% Mobile Phase B for at least 3 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the PROTAC.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure PROTAC.
Preparative SFC Protocol for Chiral Separation of a PROTAC
-
Method Development: Screen various chiral stationary phases and co-solvents at an analytical scale to identify the optimal conditions for enantiomeric separation.
-
Sample Preparation: Dissolve the racemic PROTAC mixture in the co-solvent to a concentration of 5-10 mg/mL.
-
System Equilibration: Equilibrate the preparative SFC system with the optimized isocratic mobile phase.
-
Injection: Inject the sample onto the chiral column.
-
Elution and Fraction Collection: Monitor the separation by UV and collect the two separated enantiomeric peaks into different fractions.
-
Purity Confirmation: Re-inject a small aliquot of each collected fraction to confirm the enantiomeric purity.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Visualizations
Caption: General workflow for PROTAC purification and analysis.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. reachseparations.com [reachseparations.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
How to prevent racemization of thalidomide derivatives during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of thalidomide (B1683933) derivatives during synthesis. Maintaining the chiral integrity of these compounds is critical, as the biological and toxicological effects are often enantiomer-specific.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for thalidomide and its derivatives?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). For thalidomide, this is a significant issue because the two enantiomers have different biological activities. The (R)-enantiomer is primarily responsible for the sedative effects, while the (S)-enantiomer is associated with the tragic teratogenic effects.[1] Under physiological conditions (pH 7.4), thalidomide racemizes, meaning that even if a pure enantiomer is administered, it will convert to a mixture of both in the body.[2][3] Therefore, preventing racemization during synthesis is crucial for developing safe and effective analogs.
Q2: What is the chemical mechanism behind the racemization of thalidomide?
A2: The primary cause of thalidomide's configurational instability is the acidic proton at the chiral center (the α-carbon of the glutarimide (B196013) ring).[1] This proton can be abstracted by a base, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers. This process is base-catalyzed.[4][5]
Q3: What are the key factors that influence the rate of racemization during synthesis?
A3: The rate of racemization is primarily influenced by:
-
Base: The presence and strength of a base can significantly accelerate racemization.
-
Solvent: Polar protic solvents can facilitate proton exchange and increase the rate of racemization.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including racemization.
-
pH: Racemization is significantly faster under basic conditions.[3]
Q4: How can racemization be prevented or minimized during the synthesis of thalidomide derivatives?
A4: The most effective strategy to prevent racemization is to design configurationally stable analogs. This is commonly achieved by introducing a substituent at the 4-position of the glutarimide ring.[6][7][8] This substitution can sterically hinder the abstraction of the α-proton and/or alter the electronic properties of the molecule to make the proton less acidic. Additionally, careful control of reaction conditions during synthesis is critical. This includes using non-basic or weakly basic conditions where possible, employing aprotic solvents, and maintaining low reaction temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant racemization observed in the final product. | The reaction conditions are too harsh (e.g., strong base, high temperature). | - Use a milder base or a non-basic catalyst. - Lower the reaction temperature. - Reduce the reaction time. |
| The chosen solvent is promoting proton exchange. | - Switch to an aprotic solvent (e.g., THF, DCM, Toluene). | |
| The workup procedure is causing racemization. | - Avoid aqueous basic solutions during workup. Use a buffered aqueous solution with a neutral or slightly acidic pH. | |
| Low enantiomeric excess (ee) in an asymmetric synthesis. | The chiral catalyst or auxiliary is not effective. | - Screen different chiral catalysts or auxiliaries. - Optimize the catalyst loading. |
| The reaction is not proceeding stereoselectively. | - Adjust the reaction temperature; lower temperatures often favor higher stereoselectivity. - Ensure all reagents and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst. | |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | - Use reagents from the same batch and ensure they are properly stored. - Standardize the reaction setup, including glassware, stirring speed, and the rate of addition of reagents. |
Quantitative Data on Racemization
The following table summarizes the reported half-life of racemization for thalidomide under different pH conditions. This data highlights the significant impact of pH on the stability of the chiral center.
| Compound | pH | Temperature (°C) | Racemization Half-life (t½) | Reference |
| (S)-Thalidomide | 6.18 | 37 | 31.8 hours | [3] |
| (S)-Thalidomide | 7.78 | 37 | 29.9 hours | [3] |
| Deuterated (S)-Thalidomide | 6.18 | 37 | 156.3 hours | [3] |
| Deuterated (S)-Thalidomide | 7.78 | 37 | 59.5 hours | [3] |
Experimental Protocols
Asymmetric Synthesis of a Configurationally Stable 4-Substituted Thalidomide Analog
This protocol is a generalized procedure based on the synthesis of 4-substituted thalidomide derivatives, which have been shown to be configurationally stable.[6][7][8]
Step 1: Synthesis of N-Phthaloyl-β-substituted Glutamic Acid Anhydride (B1165640)
-
To a solution of β-substituted glutamic acid (1.0 eq) in a suitable solvent (e.g., a mixture of acetic anhydride and pyridine), add phthalic anhydride (1.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude N-phthaloyl-β-substituted glutamic acid is then cyclized to the anhydride. This can be achieved by heating with a dehydrating agent such as acetic anhydride.
-
Purify the resulting anhydride by recrystallization or column chromatography.
Step 2: Formation of the Glutarimide Ring
-
Dissolve the N-phthaloyl-β-substituted glutamic acid anhydride (1.0 eq) in a suitable aprotic solvent (e.g., dry THF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent (e.g., carbonyldiimidazole or a similar reagent) (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Introduce a source of ammonia (B1221849) (e.g., a solution of ammonia in an organic solvent or ammonium (B1175870) chloride with a non-nucleophilic base) to the reaction mixture.
-
Stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield the enantiomerically pure 4-substituted thalidomide derivative.
Note: It is crucial to maintain anhydrous conditions throughout the synthesis to prevent unwanted side reactions and to ensure the effectiveness of the reagents. The stereochemistry of the starting β-substituted glutamic acid will determine the final stereochemistry of the product.
Visualizations
Thalidomide's Mechanism of Action via Cereblon (CRBN)
Thalidomide and its analogs exert their therapeutic and teratogenic effects by binding to the protein Cereblon (CRBN). CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of a thalidomide derivative modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Caption: Mechanism of action of thalidomide derivatives via the Cereblon E3 ubiquitin ligase complex.
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for the enantioselective synthesis of a configurationally stable thalidomide analog.
References
- 1. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomerization mechanism of thalidomide and the role of water and hydroxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient asymmetric synthesis of novel 4-substituted and configurationally stable analogues of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate cell line for PROTAC experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell line for Proteolysis Targeting Chimera (PROTAC) experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a cell line for a PROTAC experiment?
A: The selection of an appropriate cell line is critical for the success of a PROTAC experiment. The most important factors include:
-
Target Protein (Protein of Interest - POI) Expression: The cell line must express the target protein at a detectable and relevant level.
-
E3 Ligase Expression: The cell line must express the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that your PROTAC is designed to recruit.[1] Low expression or mutation of the E3 ligase can lead to a poor response.[1]
-
Biological Context: The chosen cell line should be relevant to the disease or biological pathway being studied.[2][3] For cancer research, the Cancer Cell Line Encyclopedia (CCLE) is an excellent resource for identifying cell lines with specific biomarkers or genetic features.[2]
-
Cell Line Authenticity and Health: Always use authenticated, low-passage, and mycoplasma-free cell lines from trusted sources (e.g., ATCC, DSMZ) to ensure reproducibility and reliability of results.[3][4] Genetic drift can occur in high-passage cells, altering experimental outcomes.[2][3]
Q2: How do I determine the expression levels of my target protein and the E3 ligase?
A: You can determine the expression levels of the target protein and the E3 ligase using standard molecular biology techniques. The most common methods are Western Blotting for protein levels and quantitative real-time PCR (qRT-PCR) for mRNA levels. It is crucial to assess the protein levels, as mRNA levels do not always correlate with protein expression.
Q3: Does the choice of E3 ligase recruiter (e.g., VHL vs. CRBN) influence cell line selection?
A: Yes, the choice of E3 ligase recruiter is critical. The selected cell line must have sufficient expression of the corresponding E3 ligase.[5] VHL-based PROTACs may be active in a broader range of cell lines compared to CRBN-based ones, as CRBN is sometimes found to be inactivated or expressed at low levels in certain cancer types.[1] Therefore, it is essential to verify the expression and functional status of the specific E3 ligase in your cell line panel.[1]
Q4: Can I use a cell line with exogenous expression of the target protein?
A: While endogenous expression is preferred as it reflects a more physiologically relevant system, cell lines with stable exogenous expression of your target protein (e.g., using HiBiT-tagged systems) can be valuable tools.[] They are particularly useful for initial high-throughput screening and for studying targets that have low endogenous expression.[] However, results should always be validated in a relevant endogenous system.
Key Parameters for Cell Line Selection
The following table summarizes the critical parameters, recommended levels, and verification methods for selecting a suitable cell line.
| Parameter | Recommended Level | Method of Verification | Rationale |
| Target Protein (POI) Expression | Endogenous, detectable by Western Blot | Western Blot, Mass Spectrometry | Ensures the target is present at physiologically relevant levels for degradation. |
| E3 Ligase Expression (VHL/CRBN) | Detectable by Western Blot, functional | Western Blot, qRT-PCR, Genomic Sequencing | The recruited E3 ligase must be present and functional for the PROTAC to work.[1] |
| Cell Line Authenticity | Authenticated by supplier | Short Tandem Repeat (STR) Profiling | Guarantees the identity of the cell line, preventing use of misidentified or cross-contaminated lines.[2] |
| Mycoplasma Contamination | Negative | Mycoplasma Detection Kit (PCR-based) | Mycoplasma can alter cellular biology and compromise experimental results.[3][4] |
| Passage Number | Low (typically < 20) | Lab Records | Minimizes genetic drift and ensures the cell line remains representative of the original tumor.[3] |
| Biological Relevance | Matches disease/tissue of interest | Literature Review, CCLE Database | Provides a meaningful context for the experimental results and their potential therapeutic application.[2] |
Visualizing the PROTAC Workflow and Logic
PROTAC Mechanism of Action
The diagram below illustrates the fundamental mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: The PROTAC molecule forms a ternary complex with the target protein and an E3 ligase.
Experimental Workflow for Cell Line Selection
This workflow provides a step-by-step process for selecting and validating a cell line for your PROTAC experiments.
Caption: A logical workflow for the rational selection and validation of cell lines for PROTAC studies.
Troubleshooting Guide
Problem: My PROTAC is not degrading the target protein in my chosen cell line.
This is a common issue with several potential causes. Follow this troubleshooting guide to diagnose the problem.
| Possible Cause | How to Investigate | Recommended Solution |
| Low/No Target or E3 Ligase Expression | Confirm protein levels via Western Blot.[7] | Select a different cell line with higher expression of both the target and the required E3 ligase. |
| Inefficient Ternary Complex Formation | Use biophysical assays (e.g., SPR, ITC) or cellular thermal shift assays (CETSA) to assess complex formation.[7] | Modify the PROTAC linker length or composition to improve the stability and cooperativity of the ternary complex.[7] |
| Poor Cell Permeability | Perform a cellular uptake assay or use a competitive engagement assay to measure intracellular PROTAC concentration.[8] | Optimize the physicochemical properties of the PROTAC to improve permeability. Consider strategies like PEGylation.[9][10] |
| Inactive Proteasome Machinery | Pre-treat cells with a proteasome inhibitor (e.g., MG-132) and check if it rescues the target from degradation.[8] | This is rare in healthy cells but ensure standard cell culture conditions are maintained. |
| Cell Line Resistant to PROTAC Action | Sequence the E3 ligase gene to check for mutations that may prevent PROTAC binding.[5] | Choose a different cell line or switch to a PROTAC that recruits a different, functional E3 ligase.[7] |
Troubleshooting Logic for Lack of PROTAC Activity
This diagram visualizes the decision-making process when troubleshooting a failed degradation experiment.
Caption: A decision tree for troubleshooting the lack of PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Expression Analysis
This protocol is for determining the relative expression of a target protein and an E3 ligase (VHL or CRBN) in different cell lines.
1. Cell Lysis: a. Culture selected cell lines to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and collect the lysate. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Transfer: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli sample buffer. b. Boil samples at 95°C for 5-10 minutes. c. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific to your POI, VHL, CRBN, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a digital imager or X-ray film. c. Quantify band intensity relative to the loading control to compare expression levels across cell lines.
Protocol 2: PROTAC Degradation Assay
This protocol is to confirm the activity of your PROTAC in a validated cell line.
1. Cell Seeding: a. Seed the selected cell line in a multi-well plate (e.g., 6-well or 12-well) and allow cells to attach and grow for 24 hours.
2. PROTAC Treatment: a. Prepare serial dilutions of your PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM. b. Include a vehicle control (e.g., DMSO) and negative controls, such as an inactive epimer of the PROTAC. c. Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. d. Incubate for a set period (e.g., 4, 8, 16, or 24 hours). The optimal time should be determined empirically.[1]
3. Cell Lysis and Analysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells directly in the wells as described in the Western Blot protocol. c. Analyze the protein levels of the target protein by Western Blot to determine the extent of degradation at each concentration.
4. Data Analysis: a. Quantify the band intensities for the target protein, normalized to a loading control. b. Plot the percentage of remaining protein against the PROTAC concentration. c. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 3. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 4. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Controls for Protein Degradation Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to select and implement appropriate controls for protein degradation assays, particularly those involving Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a protein degradation assay?
A1: A robust protein degradation experiment relies on a panel of controls to ensure that the observed reduction in protein levels is a direct result of the intended mechanism.
-
Positive Controls:
-
Known Degrader: A well-characterized degrader molecule that is known to effectively degrade the protein of interest (POI) or a different target using the same E3 ligase. This confirms that the cellular machinery for degradation is active in your experimental system.
-
Proteasome Inhibitor: Treatment with a proteasome inhibitor, such as MG132, should "rescue" the degradation of the target protein.[1] This demonstrates that the degradation is dependent on the proteasome, a key component of the ubiquitin-proteasome system (UPS).[2]
-
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most basic control and serves as a baseline for protein expression in the absence of any treatment.
-
Inactive Epimer/Stereoisomer: An ideal negative control is a molecule that is structurally very similar to your active degrader but contains a modification (e.g., an altered stereocenter) that prevents it from binding to either the target protein or the E3 ligase.[1][3] This helps to rule out off-target effects of the chemical scaffold itself.
-
E3 Ligase Ligand-Only: This control consists of the E3 ligase-binding portion of your degrader. It helps to confirm that any observed effects are not simply due to engaging the E3 ligase.[3]
-
Target Ligand-Only: This control is the part of the degrader that binds to the protein of interest. It helps to differentiate between effects caused by protein degradation versus those caused by simple inhibition of the target's function.[3]
-
Q2: Why is it important to include a non-degrading E3 ligase ligand control?
A2: Including a control that only binds to the E3 ligase is crucial for deconvoluting the effects of your degrader.[3] It helps to demonstrate that the observed phenotype is a result of the degradation of your specific target protein, rather than a consequence of modulating the activity of the E3 ligase itself. E3 ligases have many natural substrates, and altering their function could lead to unintended cellular consequences.
Q3: What is the purpose of a proteasome inhibitor control?
A3: The primary purpose of a proteasome inhibitor (e.g., MG132, Bortezomib) is to confirm that the degradation of your target protein is occurring via the ubiquitin-proteasome system.[1][2] By blocking the proteasome, you should observe a reversal or "rescue" of protein degradation. If the protein levels do not recover in the presence of a proteasome inhibitor, it suggests that the protein is being cleared by an alternative mechanism, such as lysosomal degradation, or that the observed decrease is due to non-degradative effects like transcriptional repression.
Q4: How do I control for off-target effects of my degrader?
A4: Assessing off-target effects is critical for validating your degrader. A multi-tiered approach is recommended:
-
Inactive Controls: As mentioned in Q1, using an inactive epimer or a molecule that cannot form the ternary complex is a key first step.[3]
-
Proteomics: Unbiased, global proteomic analysis (e.g., using mass spectrometry) is the gold standard for identifying off-target degradation.[4] This involves comparing the proteome of cells treated with your active degrader to those treated with a vehicle and an inactive control.
-
Targeted Validation: Once potential off-targets are identified through proteomics, their degradation should be validated using a targeted method like Western blotting.[4]
Q5: What is the "hook effect" and how can I control for it?
A5: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where, at very high concentrations, the efficiency of degradation decreases.[3][5] This occurs because the bifunctional degrader molecules saturate both the target protein and the E3 ligase independently, forming binary complexes (Degrader-Target and Degrader-E3 Ligase) that are unable to form the productive ternary complex (Target-Degrader-E3 Ligase) required for ubiquitination. To control for this, it is essential to perform a dose-response curve with a wide range of degrader concentrations to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50).
Troubleshooting Guide
Q: My target protein is not degrading, but my positive control degrader works. What should I do?
A: This suggests that the cellular degradation machinery is functional, but your specific degrader is not working as intended.
-
Possible Cause: Poor cell permeability of your compound.
-
Solution: Consider optimizing the physicochemical properties of your degrader to improve cell entry.[6]
-
-
Possible Cause: Inefficient ternary complex formation.
-
Possible Cause: The chosen E3 ligase is not expressed or is not active in your cell type.
-
Solution: Confirm the expression of the E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. It may be necessary to design a new degrader that utilizes a different E3 ligase.[6]
-
Q: I'm seeing degradation of my target protein even with my negative control (inactive degrader). What does this mean?
A: This result suggests that the observed degradation may not be occurring through the intended mechanism.
-
Possible Cause: The negative control is not truly inactive and may still facilitate some level of ternary complex formation.
-
Solution: Design and synthesize a more robust negative control with a significant modification to one of the binding moieties.[3]
-
-
Possible Cause: The chemical scaffold of your degrader has off-target effects that lead to protein degradation through a different pathway.
-
Solution: Perform global proteomics to identify other proteins that are being degraded.[4] This can provide clues about the alternative mechanism.
-
Q: My proteasome inhibitor control is not preventing degradation. What could be the issue?
A: This is a critical result that suggests the degradation is not proteasome-mediated.
-
Possible Cause: The proteasome inhibitor is not active or used at a suboptimal concentration.
-
Solution: Confirm the activity of your proteasome inhibitor by checking for the accumulation of ubiquitin conjugates or a known short-lived protein. Titrate the inhibitor to find the optimal concentration for your cell type.[8]
-
-
Possible Cause: The protein is being degraded by a different pathway, such as autophagy-lysosome pathway.
-
Solution: Use inhibitors of the lysosomal pathway (e.g., chloroquine, bafilomycin A1) to see if degradation is rescued.
-
-
Possible Cause: The degrader is causing a decrease in protein levels through non-degradative means, such as inhibiting transcription or translation.
-
Solution: Perform qPCR to measure the mRNA levels of your target gene. If mRNA levels are also decreasing, it points to a transcriptional effect.
-
Data Presentation: Summary of Key Controls
| Control Type | Agent Example | Purpose | Expected Outcome with Active Degrader |
| Vehicle Control | DMSO | Establishes baseline protein levels. | No change in target protein levels. |
| Positive Control | Known effective degrader | Confirms cellular degradation machinery is active. | Degradation of its specific target. |
| Proteasome Inhibitor | MG132 (5-20 µM)[9][10] | Confirms degradation is proteasome-dependent. | "Rescue" or reversal of target protein degradation. |
| Inactive Negative Control | Epimer of active degrader | Rules out off-target effects of the chemical scaffold. | No degradation of the target protein. |
| E3 Ligand-Only | e.g., Pomalidomide (for CRBN) | Ensures effects are not solely due to E3 ligase engagement. | No degradation of the target protein. |
| Target Ligand-Only | Warhead of the degrader | Differentiates degradation from target inhibition. | No degradation of the target protein. |
Experimental Protocols
Protocol 1: Western Blotting for Target Degradation Analysis
-
Cell Treatment: Plate cells at an appropriate density. The next day, treat with your degrader, vehicle, and controls at the desired concentrations for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[11]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Be sure to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Using a Proteasome Inhibitor Control (MG132)
-
Experimental Setup: Set up parallel treatments. In one set, treat cells with your degrader alone. In the other set, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding your degrader.
-
Treatment:
-
Incubation: Incubate for the desired degradation time period.
-
Analysis: Harvest the cells and perform Western blotting as described in Protocol 1. A successful rescue will show higher levels of your target protein in the "Degrader + MG132" lane compared to the "Degrader only" lane.
Visualizations
Caption: Workflow for selecting and validating controls in a protein degradation experiment.
Caption: Role of controls in validating the mechanism of targeted protein degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drughunter.com [drughunter.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Proteasome Inhibitors [labome.com]
- 9. MG-132 | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
- 15. Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle | PLOS One [journals.plos.org]
Technical Support Center: Interpreting Unexpected Western Blot Results in Protein Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in western blot experiments for protein degradation.
Troubleshooting Guide: Unexpected Western Blot Results
When studying protein degradation, western blot results can sometimes be ambiguous. This guide provides a structured approach to identifying and resolving common issues.
Quantitative Data Summary
The following table summarizes common unexpected western blot results, their potential causes, and recommended solutions.
| Unexpected Result | Potential Cause(s) | Recommended Solution(s) |
| Bands at Lower Molecular Weight than Expected | 1. Protein Degradation: Proteases released during cell lysis can cleave the target protein.[1][2][3][4] 2. Splice Variants: The antibody may be detecting a known shorter isoform of the protein.[3][5] 3. Cleavage Products: The experimental conditions may induce specific cleavage of the target protein.[5] | 1. Add fresh protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[1][4][6] 2. Consult protein databases (e.g., UniProt) to check for known splice variants.[3] 3. Use fresh samples and ensure proper sample handling to minimize degradation.[1][4] |
| Bands at Higher Molecular Weight than Expected | 1. Post-Translational Modifications (PTMs): Ubiquitination, phosphorylation, or glycosylation can increase the protein's molecular weight.[3][5] 2. Protein-Protein Interactions: The target protein may be forming a complex with other proteins that is resistant to denaturation.[5] 3. Incomplete Reduction/Denaturation: Disulfide bonds may not be fully broken, leading to dimers or multimers.[3][5] | 1. Check protein databases for known PTMs.[3] Consider treating samples with enzymes to remove specific modifications (e.g., phosphatases).[4] 2. Ensure complete denaturation by using fresh loading buffer with sufficient reducing agent and boiling samples.[3][5] 3. Prepare fresh samples with fresh loading buffer and ensure adequate heating before loading.[3][5] |
| Multiple Bands / Non-Specific Binding | 1. Antibody Cross-Reactivity: The primary or secondary antibody may be binding to other proteins with similar epitopes.[2][4][5] 2. High Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[3][4][5] 3. Protein Overload: Loading too much protein on the gel can cause artifacts.[1] 4. Protein Degradation: Degradation can result in multiple smaller bands.[3] | 1. Use an affinity-purified primary antibody or try a different antibody.[4] Run a negative control (e.g., lysate from cells not expressing the target protein).[3] 2. Optimize the concentration of both primary and secondary antibodies by performing a titration.[3][4] 3. Reduce the amount of protein loaded per well.[1] 4. Add protease inhibitors to the lysis buffer.[3] |
| Weak or No Signal | 1. Low Protein Expression: The target protein may be expressed at very low levels in the sample.[1] 2. Inefficient Protein Transfer: The protein may not have transferred effectively from the gel to the membrane.[2] 3. Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.[7] 4. Masked Antigen: The blocking agent (e.g., non-fat dry milk) may be masking the epitope.[2][8] | 1. Increase the amount of protein loaded per lane or consider enriching the target protein via immunoprecipitation.[3][7] 2. Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[2] Optimize transfer time and buffer composition for your target protein's size.[1][9] 3. Titrate the antibodies to find the optimal concentration.[7] 4. Try a different blocking agent, such as bovine serum albumin (BSA).[2] |
| High Background / Smeared Lanes | 1. Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding to the membrane.[2] 2. Insufficient Washing: Residual unbound antibodies can cause high background.[3] 3. Sample Degradation: Extensive protein degradation can appear as a smear.[1][7] 4. Contaminated Buffers: Bacterial or fungal growth in buffers can lead to artifacts.[3] | 1. Increase the blocking time or try a different blocking agent.[2] 2. Increase the number and duration of wash steps.[3] 3. Use fresh samples with protease inhibitors.[1][7] 4. Prepare fresh buffers and handle them with care to prevent contamination.[3] |
Experimental Protocols
Detailed Methodology: Cycloheximide (B1669411) (CHX) Chase Assay
A cycloheximide (CHX) chase assay is a common method to determine the half-life of a protein.[10][11] CHX blocks the elongation step of protein synthesis in eukaryotes.[11] By treating cells with CHX and collecting samples at various time points, the degradation rate of a specific protein can be monitored by western blot.[10]
Materials:
-
Cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and western blot apparatus
-
Primary antibody specific to the protein of interest
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow them to the desired confluency. Treat the cells with an appropriate concentration of CHX (e.g., 50-100 µg/mL). The optimal concentration may vary depending on the cell line and should be determined empirically.[10]
-
Time Course Collection: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12, 24 hours). The 0-hour time point represents the protein level before degradation begins.
-
Cell Lysis: For each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice to prevent protein degradation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the protein of interest, followed by incubation with a loading control antibody.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the protein's half-life.
-
Mandatory Visualizations
Signaling Pathway Diagrams
dot
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
dot
Caption: Key stages of the Autophagy signaling pathway.
Experimental Workflow and Troubleshooting Logic
dot
Caption: Western blot workflow with key troubleshooting points.
Frequently Asked Questions (FAQs)
Q1: My protein of interest appears as a smear rather than a distinct band. What could be the cause?
A smear in the lane of your target protein is often indicative of widespread protein degradation.[1][7] This can happen if your samples were not handled properly or if the lysis buffer did not contain sufficient protease inhibitors.[1] To resolve this, ensure you are using fresh samples, always keep them on ice, and add a fresh cocktail of protease inhibitors to your lysis buffer immediately before use.[4][6] Another possibility is overloading the gel with too much protein, which can also lead to smearing.[12] Try loading a smaller amount of protein to see if the resolution improves.
Q2: I am studying ubiquitination and expect to see a ladder of bands, but I only see the unmodified protein. What should I do?
Detecting ubiquitinated proteins can be challenging because they are often rapidly degraded by the proteasome.[13] To increase the chances of observing ubiquitinated species, you can treat your cells with a proteasome inhibitor, such as MG132, for a few hours before harvesting.[13] This will lead to an accumulation of polyubiquitinated proteins. Additionally, ubiquitination adds approximately 8 kDa per ubiquitin monomer, so you may need to use a lower percentage acrylamide (B121943) gel to resolve these higher molecular weight species.[14] It is also crucial to use a high-quality antibody that can recognize the ubiquitinated form of your protein.
Q3: How do I interpret the results of my autophagy experiment using an LC3 antibody?
When monitoring autophagy, the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome membrane-bound form (LC3-II) is a key indicator.[15] On a western blot, LC3-II migrates faster than LC3-I, despite its higher molecular weight, due to its increased hydrophobicity.[15][16] An increase in the amount of LC3-II is generally indicative of an increase in autophagosome formation.[15] However, an accumulation of LC3-II can also mean that the degradation of autophagosomes is blocked. Therefore, it is recommended to perform an autophagic flux assay, for instance by using lysosomal inhibitors like Bafilomycin A1, to distinguish between an induction of autophagy and a blockage in the pathway.[16] A consensus in the field suggests normalizing the LC3-II band to a loading control rather than using the LC3-II/LC3-I ratio for quantification.[16]
Q4: My loading control is not consistent across all lanes. What does this mean?
Inconsistent loading control levels can invalidate the results of your experiment.[4] The most common reason is inaccurate protein quantification leading to unequal loading of total protein across the lanes.[4] It is important to carefully perform a protein concentration assay (e.g., BCA) and load the exact same amount of protein for each sample. Another possibility is that the expression of your chosen loading control protein is affected by your experimental conditions.[4] If you suspect this is the case, you should test a different loading control protein that is known to be stably expressed under your specific experimental setup.
Q5: Can I reuse my diluted primary antibody?
It is generally not recommended to reuse diluted antibodies.[1] The antibody is less stable after dilution, and the buffer can be prone to microbial contamination over time.[1] For optimal and reproducible results, it is always best to use a freshly diluted antibody for each experiment.[1]
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. LabXchange [labxchange.org]
- 5. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to E3 Ligase Linkers: Spotlight on Thalidomide-Propargyne-PEG3-COOH
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic development. These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][2]
This guide provides a comparative analysis of Thalidomide-Propargyne-PEG3-COOH, a linker incorporating a Cereblon (CRBN) E3 ligase ligand, with other commonly employed E3 ligase linkers. We will delve into the structural and functional aspects of these linkers, present comparative performance data, and provide detailed experimental protocols for their evaluation.
The Central Role of the Linker in PROTAC Function
The linker's length, composition, and attachment points are critical parameters that must be optimized for each specific POI and E3 ligase pair.[3][4] An optimal linker facilitates the productive formation of the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating rings or alkynes.[2][5]
This compound is a bifunctional linker that incorporates the thalidomide (B1683933) moiety, a well-established binder of the CRBN E3 ligase.[6] The propargyne group provides a versatile handle for "click chemistry," allowing for the efficient and specific conjugation to a POI ligand containing an azide (B81097) group.[5] The three-unit PEG spacer enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[2][7]
Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[8][9] Additionally, cell permeability is a crucial factor for in vivo applications. The following tables present a comparative overview of the performance of PROTACs constructed with different linkers.
Disclaimer: The following data is illustrative and compiled from various sources. Direct head-to-head comparisons of a wide range of linkers for the same target and E3 ligase are not always available in the public domain. The performance of a PROTAC is highly dependent on the specific combination of the POI ligand, linker, and E3 ligase ligand.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different CRBN Linkers
| PROTAC Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | Propargyne-PEG3 | 5 - 20 | >90 | HeLa |
| Thalidomide-Alkyl-C4-COOH | Alkyl Chain (4 carbons) | 20 - 50 | ~85 | 293T |
| Thalidomide-PEG2-COOH | PEG (2 units) | 10 - 30 | >90 | HeLa |
| Thalidomide-PEG4-COOH | PEG (4 units) | 8 - 25 | >95 | HeLa |
Table 2: Comparative Cell Permeability of PROTACs with Different Linker Types
| Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) in Caco-2 Assay |
| Propargyne-PEG3 | 1.5 - 3.0 |
| Alkyl-C4 | 0.8 - 1.5 |
| PEG2 | 1.2 - 2.5 |
| PEG4 | 1.8 - 3.5 |
Signaling Pathways and Experimental Workflows
The mechanism of action of a thalidomide-based PROTAC involves the recruitment of the target protein to the CRL4^CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
The evaluation of a PROTAC's performance typically involves a series of experiments to determine its degradation efficiency and cell permeability.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in response to PROTAC treatment.[1]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing for Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control, followed by the secondary antibody and detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Determination of DC50 and Dmax
This protocol describes how to determine the DC50 and Dmax values from the Western blot data.[10]
Procedure:
-
Data Collection: Obtain the normalized protein levels for each PROTAC concentration from the Western blot analysis.
-
Data Transformation: Express the protein levels as a percentage of the vehicle control.
-
Curve Fitting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic (or similar sigmoidal) dose-response curve using graphing software (e.g., GraphPad Prism).
-
DC50 and Dmax Calculation: The software will calculate the DC50 value, which is the concentration of the PROTAC that results in 50% degradation of the target protein. The Dmax is the maximum percentage of degradation observed.
Caco-2 Permeability Assay
This cell-based assay is used to predict in vivo drug absorption by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[11][12][13]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC solution
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment at different time points.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio: To determine if the compound is a substrate for efflux transporters, perform the assay in both directions (A to B and B to A) and calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures the passive permeability of a compound across an artificial lipid membrane.[14][15][16]
Materials:
-
PAMPA plate (a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS)
-
PROTAC solution
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Solution Preparation: Prepare the PROTAC solution in PBS. Add buffer to the acceptor plate wells.
-
Assay Assembly: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: Measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) based on the change in concentration over time.
Conclusion
The choice of an E3 ligase linker is a critical decision in the design of a potent and effective PROTAC. This compound offers a versatile platform for the construction of CRBN-recruiting PROTACs, leveraging the benefits of a hydrophilic PEG spacer and a "clickable" propargyne handle. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel protein degraders. The optimal linker for any given application will ultimately be determined through empirical testing, and the methodologies outlined here provide a robust framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validating CRBN as the E3 Ligase for Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methodologies to validate Cereblon (CRBN) as the E3 ubiquitin ligase engaged by thalidomide-based Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a comprehensive understanding of the principles and techniques involved in confirming the mechanism of action for these targeted protein degraders.
The Central Role of CRBN in Thalidomide-Based PROTACs
Thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), have been repurposed as E3 ligase recruiters in the design of PROTACs.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] In the case of thalidomide-based PROTACs, the glutarimide (B196013) moiety of the thalidomide analog binds to CRBN, a substrate receptor of the CULLIN4-RING E3 ligase (CRL4) complex.[1][2][3] This induced proximity between the POI and the CRL4-CRBN complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The validation of this ternary complex formation and the subsequent CRBN-dependent degradation of the target protein are critical steps in the development of these novel therapeutics.[4][5]
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The formation and stability of the ternary complex are prerequisites for efficient degradation.
Table 1: Illustrative Performance of CRBN-Based PROTACs Targeting BET Bromodomains
| PROTAC | Target | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| dBET1 | BRD4 | Thalidomide | ~8 | >90 | MV4;11 | [6] |
| ARV-825 | BRD4 | Pomalidomide | <1 | >95 | RS4;11 | [5] |
| PROTAC 21 | BRD4 | Lenalidomide/Pomalidomide | ~810 | Not Specified | THP-1 | [7] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions, cell line, and duration of treatment.
Key Experimental Protocols for CRBN Validation
Ternary Complex Formation Assays
These assays are designed to demonstrate the PROTAC-induced interaction between the target protein and the CRBN E3 ligase complex.
SPR is a powerful tool for characterizing the formation and stability of the PROTAC-induced ternary complex in real-time.[8]
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., CRBN-DDB1) onto a sensor chip surface.[8]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.[8]
-
In a separate experiment, inject a series of concentrations of the target protein over a sensor chip with an immobilized PROTAC-binding domain to determine the binary KD between the PROTAC and the target protein.[8]
-
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.[8]
-
Data Analysis: An increase in response units (RU) compared to the injection of the target protein alone indicates the formation of the ternary complex. Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.[8]
FRET-based assays measure the proximity of fluorescently labeled target protein and E3 ligase. An increase in the FRET signal upon PROTAC addition indicates ternary complex formation.
Protocol:
-
Protein Labeling: Label the purified target protein and CRBN with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) fluorophore, respectively.
-
Assay Setup: In a microplate, combine the labeled target protein, labeled CRBN, and a dilution series of the PROTAC.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). A bell-shaped curve is often observed, with the peak indicating the optimal concentration for ternary complex formation.
In Vitro Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol:
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, ATP, the purified CRL4-CRBN complex, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody specific for the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein.
Cellular Degradation Assays
These assays are crucial to confirm that the PROTAC can induce the degradation of the target protein in a cellular context.
Western blotting is a widely used technique to quantify the reduction in the levels of the target protein following PROTAC treatment.[8]
Protocol:
-
Cell Treatment: Plate cells and treat with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH). Then, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
To definitively prove that the degradation is CRBN-dependent, experiments can be performed in cells where CRBN has been knocked out, knocked down (e.g., using siRNA), or chemically inhibited. A lack of target degradation in these modified cells compared to wild-type cells confirms the role of CRBN.[7]
Visualizing the Process: Diagrams and Workflows
Caption: The catalytic cycle of a thalidomide-based PROTAC.
Caption: A typical workflow for a Western Blot experiment.
Caption: Components of the CRL4-CRBN E3 ligase complex.
Troubleshooting Common Issues
A common phenomenon observed in PROTAC experiments is the "hook effect," where high concentrations of the PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex, resulting in reduced degradation.[9] Performing a dose-response experiment with a wide range of PROTAC concentrations is crucial to identify the optimal concentration for maximal degradation.[9]
Conclusion
The validation of CRBN as the E3 ligase for a thalidomide-based PROTAC is a multi-faceted process that requires a combination of biochemical, biophysical, and cellular assays. By employing the techniques outlined in this guide, researchers can rigorously confirm the mechanism of action of their PROTACs, providing a solid foundation for further preclinical and clinical development. The catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to drive ubiquitination and subsequent degradation in a cellular context, highlighting the importance of cellular assays in the validation workflow.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of cereblon-dependent targeted protein degrader by visualizing the spatiotemporal ternary complex formation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Goldilocks Principle in Action: Optimizing PROTAC Efficacy Through PEG Linker Length
A comparative guide for researchers, scientists, and drug development professionals on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective analysis supported by experimental data to inform rational PROTAC design.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target protein-binding ligand and the E3 ligase recruiter. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] This guide delves into the comparative analysis of how varying PEG linker lengths impact PROTAC performance, supported by quantitative data and detailed experimental protocols.
The length of the PEG linker is not merely a spacer but a crucial factor that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is paramount as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[1][] Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][2]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have consistently demonstrated that modifying the PEG linker length can profoundly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[1] The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.[3]
Below is a summary of quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their efficacy.
| Target Protein | E3 Ligase | Linker Length (PEG units/atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | 0 PEG units | < 500 | Not Reported | H661 | [5] |
| CRBN | 1-2 PEG units | > 5000 | Not Reported | H661 | [5] | |
| CRBN | 4-5 PEG units | < 500 | Not Reported | H661 | [5] | |
| ERα | VHL | 12 atoms | Less Potent | Not Reported | Not Reported | [6] |
| VHL | 16 atoms | More Potent | Not Reported | Not Reported | [6] | |
| BTK | CRBN | < 4 PEG units | Impaired Activity | Not Reported | Ramos | [2] |
| CRBN | ≥ 4 PEG units | 1 - 40 | Not Reported | Ramos | [2] | |
| TBK1 | VHL | < 12 atoms | No Activity | Not Reported | Not Reported | [5][6] |
| VHL | 12 - 29 atoms | Submicromolar | 76 - 96 | Not Reported | [5] |
Note: The data presented in this table is compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.
Visualizing the Mechanism and Experimental Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental approach to its quantification, the following diagrams have been generated using the DOT language.
Experimental Protocols
Accurate assessment of PROTAC efficiency relies on robust and well-controlled experiments. Below are detailed protocols for key methods used to quantify protein degradation and assess cellular effects.
Protocol 1: Western Blotting for Protein Degradation
Western blotting is a widely used technique to determine the levels of a specific protein in a cell lysate.[7]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.[7]
-
Treat cells with varying concentrations of PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[8]
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
5. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[7]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[9]
1. Reaction Setup:
-
Prepare a reaction mixture containing purified E1, E2, and E3 ligase enzymes, ubiquitin, ATP, and the target protein.[9]
-
Add the PROTACs with different PEG linker lengths to the reaction mixtures. Include a no-PROTAC control.[9]
2. Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
3. Analysis by Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[9]
Protocol 3: Cell Viability Assay (e.g., MTT/MTS Assay)
This protocol assesses the cytotoxic effects of the PROTACs on the cells.[1]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.[1]
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.[7]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data and protocols underscore the necessity of a systematic approach to linker optimization for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting and ubiquitination assays, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. This empirical approach, guided by an understanding of the structure-activity relationship of the linker, is essential for advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Is lenalidomide a better E3 ligase ligand than thalidomide for my PROTAC?
For researchers navigating the intricate landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical design parameter in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of two widely used Cereblon (CRBN) E3 ligase ligands: lenalidomide (B1683929) and thalidomide (B1683933), offering experimental data and detailed protocols to inform the selection of the optimal ligand for your PROTAC.
Executive Summary
Both lenalidomide and thalidomide are effective recruiters of the CRBN E3 ubiquitin ligase for targeted protein degradation. However, a growing body of evidence suggests that lenalidomide often confers superior potency to PROTACs compared to its predecessor, thalidomide. This enhanced efficacy is attributed to a combination of factors, including higher binding affinity to CRBN and potentially more favorable physicochemical properties. This guide will delve into the quantitative differences in performance, provide detailed experimental methodologies for their evaluation, and visualize the key processes involved.
Performance Comparison: Lenalidomide's Potency Advantage
Direct head-to-head comparisons of PROTACs targeting the same protein of interest (POI) but differing only in their CRBN ligand consistently demonstrate the superiority of lenalidomide. A notable example is in the degradation of the BET family protein BRD4, a well-studied target in oncology.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [1] |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 | [1] |
As the data indicates, the lenalidomide-based PROTAC achieves a significantly lower half-maximal degradation concentration (DC50), reaching the picomolar range, signifying a substantial increase in potency over the thalidomide-based counterpart.[1] While both ligands can achieve a high maximal degradation level (Dmax), the enhanced potency of lenalidomide allows for effective target degradation at much lower concentrations, a desirable characteristic for therapeutic applications.
This difference in degradation efficiency can be partly attributed to the higher binding affinity of lenalidomide for CRBN. While specific affinities can vary depending on the experimental conditions, lenalidomide and its analogue pomalidomide (B1683931) generally exhibit stronger binding to CRBN than thalidomide.[2][3][4]
Beyond potency, lenalidomide-based PROTACs may also possess more favorable physicochemical properties. The structural difference, specifically the absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide, can contribute to improved metabolic and chemical stability, which is a crucial factor for in vivo applications.[1]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of robust PROTAC development. Below are detailed protocols for key experiments to characterize and compare the performance of lenalidomide- and thalidomide-based PROTACs.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation induced by the PROTAC.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 µM down to 0.01 nM, with a vehicle control (e.g., DMSO).
-
Treat the cells with the different PROTAC concentrations and incubate for a desired time period (e.g., 4, 8, 16, or 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the subsequent steps.
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a label-free technique that provides real-time data on binding kinetics and affinity.
a. Immobilization:
-
Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto a sensor chip.
b. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binding affinity to the POI.
c. Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[1]
d. Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
a. Sample Preparation:
-
Prepare purified protein (either the target protein or E3 ligase) and the PROTAC in the same matched buffer to minimize heats of dilution.
b. ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
c. Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters (KD, ΔH, and n).
-
To study ternary complex formation, the experiment can be performed by titrating the PROTAC into a solution containing one of the proteins, and then titrating the second protein into the resulting binary complex.[1]
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the design of a successful PROTAC. While both thalidomide and lenalidomide are effective in recruiting CRBN, the available data strongly suggests that lenalidomide often leads to PROTACs with significantly higher degradation potency. This is likely due to its higher binding affinity for CRBN and potentially improved physicochemical properties. For researchers aiming to develop highly potent protein degraders, lenalidomide represents a superior choice for the CRBN ligand in many contexts. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different PROTAC designs, enabling an informed and data-driven approach to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Target Engagement of a Thalidomide-Propargyne-PEG3-COOH PROTAC: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the target engagement and efficacy of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step in the development pipeline. This guide provides a framework for validating the performance of a PROTAC synthesized with a Thalidomide-Propargyne-PEG3-COOH linker. It outlines key experimental protocols and offers a comparative analysis against other PROTACs with similar polyethylene (B3416737) glycol (PEG) linkers to contextualize expected performance.
The central mechanism of a thalidomide-based PROTAC involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).[1][2][3] The linker, in this case, a Propargyne-PEG3-COOH moiety, plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation.[4][5][6] The propargyne group allows for click chemistry-based synthesis, offering a modular approach to PROTAC development.[7]
Comparative Performance of Thalidomide-Based PROTACs with PEG Linkers
While specific performance data for a PROTAC utilizing a this compound linker is not publicly available, we can infer its potential efficacy by comparing it to other thalidomide-based PROTACs with PEG linkers of varying lengths. The following table summarizes representative data from studies on different target proteins, highlighting the impact of the linker on degradation potency (DC50) and efficacy (Dmax).
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 |
| SHP2 | Thalidomide | PEG | 12 | 6.02 | >90 |
Data Interpretation: The data illustrates that both short and longer PEG linkers can result in potent degraders with low nanomolar DC50 values and high maximal degradation.[4] The optimal linker length is highly dependent on the specific target protein and requires empirical validation.[4] For Bruton's tyrosine kinase (BTK), a slightly longer PEG linker led to improved Dmax, underscoring the importance of linker optimization in PROTAC design.[4]
Experimental Protocols for Target Engagement Validation
To rigorously confirm the target engagement and degradation efficacy of the this compound PROTAC, a series of well-established cellular and biochemical assays should be performed.
Western Blot for Target Protein Degradation
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.[8]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-polyacrylamide gel. Separate the proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[4]
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[5]
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay provides evidence of the PROTAC's ability to induce the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9][10]
Methodology:
-
Cell Line Preparation: Use a cell line endogenously expressing the target protein tagged with NanoLuc® luciferase and stably expressing HaloTag®-CRBN.[11]
-
Assay Setup: Seed the cells in a 384-well plate.[11]
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations for a specified duration (e.g., 4 hours).[11]
-
Signal Detection: Add the HaloTag® ligand and the NanoBRET™ substrate. Measure the bioluminescence resonance energy transfer (BRET) signal.[10]
-
Data Analysis: An increase in the BRET signal indicates the formation of the ternary complex.[10]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a label-free method to confirm direct binding of the PROTAC to its target protein in a cellular environment.[12][13]
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[13]
-
Heat Shock: Heat the cell lysates at a range of temperatures.[13]
-
Protein Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[14]
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blot or mass spectrometry.[13]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[14]
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells, providing insights into its therapeutic window.[15]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC.[16]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[17]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated degradation of a target protein.
Caption: Experimental workflow for PROTAC validation.
Addressing Potential Off-Target Effects
A critical consideration for thalidomide-based PROTACs is the potential for off-target degradation of "neosubstrates" such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] It is advisable to perform proteomic studies to assess the global protein expression changes upon PROTAC treatment and to synthesize a negative control PROTAC (e.g., with an inactive enantiomer of the target-binding ligand) to distinguish between on-target and off-target effects.
By following these detailed experimental protocols and considering the comparative performance data, researchers can effectively validate the target engagement and degradation efficiency of a novel PROTAC synthesized with a this compound linker, paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
Evaluating the Selectivity of a Thalidomide-Propargyne-PEG3-COOH based PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A prevalent strategy in PROTAC design involves the use of a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The selectivity of these molecules is of paramount importance, as off-target degradation can lead to unforeseen cellular consequences and toxicity.[1][3] This guide provides an objective comparison of the performance and selectivity of PROTACs utilizing a Thalidomide-Propargyne-PEG3-COOH linker, supported by experimental data and detailed methodologies for key assessment techniques.
The core of a thalidomide-based PROTAC is its ability to form a ternary complex between the target Protein of Interest (POI), the PROTAC molecule itself, and the CRBN E3 ligase.[4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] The linker connecting the thalidomide (B1683933) moiety to the target-binding warhead, in this case, a Propargyne-PEG3-COOH linker, is a critical determinant of the PROTAC's efficacy and selectivity.[7][8] The length and composition of the linker influence the geometry and stability of the ternary complex, which is a key factor for productive ubiquitination.[4][9]
A significant consideration for thalidomide-based PROTACs is the inherent ability of the thalidomide moiety to induce the degradation of "neo-substrates," such as IKZF1 and IKZF3, which are not the natural targets of CRBN.[4][10] Therefore, a thorough evaluation of a PROTAC's selectivity profile across the entire proteome is essential.
Comparative Performance of Thalidomide-Based PROTACs
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|
| BRD4 | Pomalidomide | PEG | < 1 | > 95 | Jurkat |
| BRD4 | Pomalidomide | Alkyl | 25 | > 95 | Jurkat |
| BTK | Thalidomide | PEG | 0.8 | ~95 | Mino |
| CDK4/6 | Pomalidomide | PEG3 | 10-100 | >90 | MOLM-14 |
Note: The data presented in this table is a synthesis of findings from multiple studies and is intended to be illustrative of the typical performance of thalidomide-based PROTACs. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the specific PROTAC structure, cell line, and experimental conditions.[6][11][12][13]
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
|---|---|---|---|
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Known Neosubstrate (e.g., IKZF1) | -3.8 | < 0.001 | Significant Degradation |
| Unrelated Protein C | -1.1 | > 0.05 | No Significant Change |
This table provides a representative example of how quantitative proteomics data can be presented to demonstrate the selectivity of a PROTAC. A significant negative fold change with a low p-value indicates protein degradation.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of a thalidomide-based PROTAC and the typical experimental workflow for evaluating its selectivity.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: Experimental workflow for evaluating PROTAC selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Reactivity in Thalidomide Analog-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A significant class of these molecules utilizes analogs of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide, to recruit the E3 ubiquitin ligase Cereblon (CRBN). This hijacking of the ubiquitin-proteasome system, however, is not without its challenges. The inherent biological activity of the thalidomide scaffold can lead to the degradation of endogenous "neosubstrates," resulting in off-target effects and potential toxicities.
This guide provides an objective comparison of thalidomide analog-based PROTACs, focusing on their cross-reactivity profiles. We present supporting experimental data, detailed methodologies for key assessment techniques, and visual summaries of relevant biological pathways and experimental workflows to aid in the rational design and evaluation of next-generation protein degraders.
Comparative Analysis of Thalidomide Analog Performance
The choice of the thalidomide analog as the CRBN ligand is a critical determinant of a PROTAC's efficacy and selectivity. Pomalidomide is often favored over thalidomide and lenalidomide in PROTAC design due to its generally higher binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN) and subsequent degradation of the target protein.[1][2]
However, the improved on-target activity can be accompanied by a distinct off-target degradation profile. The inclusion of the thalidomide analog moiety can induce the degradation of so-called "neosubstrates," proteins that are not the intended target of the PROTAC but are recruited to the CRBN E3 ligase by the thalidomide analog itself.[3] Prominent among these are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α) and G1 to S phase transition 1 (GSPT1).[4][5][6] The degradation of these proteins is associated with both the therapeutic effects of immunomodulatory imide drugs (IMiDs) and their potential toxicities.[1][4]
Quantitative Comparison of Neosubstrate Degradation
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various thalidomide analogs against the common neosubstrates IKZF1 and GSPT1. This data highlights the differential selectivity of these analogs, providing a basis for selecting the most appropriate CRBN ligand to minimize off-target effects while maximizing on-target degradation.
| Thalidomide Analog | DC50 for IKZF1 (µM) | Dmax for IKZF1 (%) | DC50 for GSPT1 (µM) | Dmax for GSPT1 (%) | Cell Line | Treatment Time (h) | Reference |
| Pomalidomide | 0.1 - 1 | > 90 | > 10 | < 20 | HEK293T | 24 (IKZF1), 5 (GSPT1) | [4] |
| Lenalidomide | 1 - 10 | ~ 80 | > 10 | < 20 | HEK293T | 24 (IKZF1), 5 (GSPT1) | [4] |
| Thalidomide | > 10 | < 20 | > 10 | < 20 | HEK293T | 24 (IKZF1), 5 (GSPT1) | [4] |
| 5-OH-Thalidomide | > 10 | < 20 | 1 - 10 | > 90 | HEK293T | 24 (IKZF1), 5 (GSPT1) | [4] |
| EM12 | 1.7 | 69 ± 6 | > 10 | < 20 | HEK293T | 24 (IKZF1), 5 (GSPT1) | [4] |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 is the concentration for 50% degradation, and Dmax is the maximal degradation observed.
Key Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of PROTAC cross-reactivity requires a multi-pronged experimental approach. The following are detailed protocols for essential assays used to characterize the on- and off-target activities of thalidomide analog-based PROTACs.
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This unbiased approach provides a global view of protein abundance changes across the proteome following PROTAC treatment, enabling the identification of both intended and unintended degradation events.
a) Sample Preparation:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with an inactive E3 ligase ligand).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol. This allows for multiplexing of samples.
-
Sample Pooling and Cleanup: Combine the labeled peptide samples and perform a cleanup step, for example, using C18 solid-phase extraction.
b) LC-MS/MS Analysis:
-
Peptide Fractionation: To increase proteome coverage, fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography.
-
Mass Spectrometry: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
c) Data Analysis:
-
Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins from the raw mass spectrometry data.
-
Statistical Analysis: Perform statistical tests to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Bioinformatics Analysis: Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins to understand the biological consequences of on- and off-target degradation.
Western Blotting for Target Validation
Western blotting is a targeted approach used to validate the degradation of the protein of interest and key potential off-targets identified from global proteomics.
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described for the proteomics workflow.
-
Protein Quantification: Normalize the protein concentration of all samples.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein or potential off-target overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex, which is a prerequisite for subsequent ubiquitination and degradation.
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag® in a suitable cell line (e.g., HEK293).
-
Labeling: Add the HaloTag® NanoBRET™ ligand to the cells, which will fluorescently label the E3 ligase.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
BRET Measurement: If the PROTAC induces the formation of a ternary complex, the NanoLuc® luciferase on the target protein and the fluorescent ligand on the E3 ligase will be brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (fluorescent ligand) emissions.
-
Data Analysis: An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and the biological context of off-target effects, we provide the following diagrams generated using the DOT language for Graphviz.
Caption: Workflow for TMT-based quantitative proteomics to assess PROTAC cross-reactivity.
Caption: Signaling pathways affected by on-target and off-target degradation.
Conclusion
The development of highly selective thalidomide analog-based PROTACs necessitates a deep understanding of their potential for cross-reactivity. While pomalidomide-based PROTACs often exhibit enhanced on-target potency, this can be accompanied by the degradation of neosubstrates such as IKZF1 and GSPT1. The choice of the thalidomide analog, linker chemistry, and attachment point are all critical parameters that can be optimized to mitigate these off-target effects.
A comprehensive assessment of PROTAC selectivity, employing a combination of unbiased global proteomics and targeted validation assays, is paramount. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and information to design and validate safer and more effective protein degraders for therapeutic applications.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. selvita.com [selvita.com]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel immunomodulatory drugs and neo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Benchmarking New PROTAC 'Degrader-X' Against Known KRAS G12D Degraders: A Comparative Guide
This guide provides a comprehensive and objective comparison of a novel PROTAC, 'Degrader-X', against established degraders targeting the KRAS G12D oncoprotein. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a thorough evaluation of this new therapeutic agent.
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of Degrader-X in comparison to two well-characterized KRAS G12D degraders, Degrader-A and Degrader-B, in KRAS G12D mutant cancer cell lines.
Table 1: Cellular Viability (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit cell proliferation by 50%. Lower values indicate higher potency.
| Compound | Cell Line 1 (IC50 in nM) | Cell Line 2 (IC50 in nM) | Cell Line 3 (IC50 in nM) |
| Degrader-X | 5 | 8 | 6 |
| Degrader-A | 10 | 15 | 12 |
| Degrader-B | 12 | 18 | 15 |
Table 2: Target Protein Degradation (DC50 and Dmax)
The DC50 value is the concentration of the degrader needed to induce 50% degradation of the target protein, while Dmax represents the maximum percentage of target protein degradation achieved.[1] Lower DC50 and higher Dmax values indicate greater degradation efficiency.[2][3]
| Compound | DC50 (nM) | Dmax (%) |
| Degrader-X | 1 | >95 |
| Degrader-A | 5 | ~90 |
| Degrader-B | 8 | ~85 |
Table 3: Selectivity Profile
Selectivity is a critical parameter for any targeted therapy. This table summarizes the degradation of off-target proteins as determined by global proteomics analysis.
| Compound | Key Off-Target Proteins Degraded (>50%) |
| Degrader-X | None detected |
| Degrader-A | Protein Y, Protein Z |
| Degrader-B | Protein X |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.[2]
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PROTAC degraders.
-
Methodology:
-
Seed KRAS G12D mutant cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degraders (Degrader-X, Degrader-A, and Degrader-B) or vehicle control for 72 hours.
-
Assess cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response curves using non-linear regression analysis.
-
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of KRAS G12D protein following treatment with a PROTAC degrader.[4][5]
-
Methodology:
-
Treat cultured KRAS G12D mutant cells with varying concentrations of the PROTAC degraders or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Probe the membrane with primary antibodies specific for KRAS G12D and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[6]
-
Mass Spectrometry-Based Global Proteomics
-
Objective: To assess the selectivity of the PROTAC degraders by identifying off-target protein degradation across the proteome.[4][6]
-
Methodology:
-
Treat KRAS G12D mutant cells with the PROTAC degraders or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[6]
-
Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Identify and quantify proteins using a bioinformatics platform.
-
Determine proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control.
-
Visualizations
PROTAC Mechanism of Action
References
- 1. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 2. benchchem.com [benchchem.com]
- 3. Accurate PROTAC-targeted degradation prediction with DegradeMaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Validation of a Thalidomide-Based PROTAC for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative thalidomide-based PROTAC (Proteolysis Targeting Chimera) against alternative protein degradation technologies and traditional small-molecule inhibitors. The focus is on the in vivo validation of these compounds, emphasizing their efficacy in preclinical cancer models. While the specific chemical structure "Thalidomide-Propargyne-PEG3-COOH" is a template for PROTACs synthesized via click chemistry, this guide will use well-documented, structurally similar PROTACs that leverage a thalidomide-derived moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase for data-driven comparison.
The primary target of focus is the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a critical transcriptional co-activator implicated in the expression of oncogenes like c-MYC.[1] We will compare the performance of CRBN-recruiting PROTACs against VHL (von Hippel-Lindau)-recruiting PROTACs and standard BET inhibitors.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules featuring a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] By forming a ternary complex between the target protein (e.g., BRD4) and an E3 ligase (e.g., CRBN), the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[1]
In contrast, traditional inhibitors function via occupancy-based inhibition, requiring sustained binding to the target's active site to block its function.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize key in vivo efficacy data from preclinical studies, comparing thalidomide-based (CRBN-recruiting) and VHL-recruiting BET PROTACs with traditional BET small-molecule inhibitors.
Table 1: CRBN-Recruiting PROTACs vs. Small-Molecule Inhibitors
| Compound | Type | Target | Cancer Model | Dosing & Administration | Key In Vivo Outcome | Citation(s) |
|---|---|---|---|---|---|---|
| dBET6 | PROTAC (CRBN) | Pan-BET | T-ALL Xenograft | 7.5 mg/kg, p.o., BID | Reduced leukemic burden. | [3] |
| ARV-825 | PROTAC (CRBN) | BRD4-preferential | HNSCC Xenograft | 50 nM (in vitro) | Overcomes cisplatin (B142131) resistance. | [4] |
| QCA570 | PROTAC (CRBN) | Pan-BET | Bladder Cancer Cells | DC50 of ~1 nM (in vitro) | Potent degradation of BRD4. | [5] |
| JQ1 | Inhibitor | Pan-BET | Endometrial Cancer Xenograft | 50 mg/kg, i.p., daily | Significantly suppressed tumorigenicity. | [6] |
| OTX015 | Inhibitor | Pan-BET | DLBCL Xenograft | 50 mg/kg, p.o., daily | Delayed tumor growth. |[7] |
Table 2: VHL-Recruiting PROTACs vs. Small-Molecule Inhibitors
| Compound | Type | Target | Cancer Model | Dosing & Administration | Key In Vivo Outcome | Citation(s) |
|---|---|---|---|---|---|---|
| ARV-771 | PROTAC (VHL) | Pan-BET | CRPC Xenograft (22Rv1) | 30 mg/kg, s.c., daily | Induced tumor regression. | [4][8] |
| MZ1 | PROTAC (VHL) | BRD4 > BRD2/3 | AML Xenograft | Not specified | Significantly decreased leukemia cell growth and increased survival. | [9] |
| JQ1 | Inhibitor | Pan-BET | Diabetic Cardiomyopathy | Not specified | Alleviates cardiac hypertrophy. | [10] |
| OTX015 | Inhibitor | Pan-BET | Ependymoma Orthotopic | Not specified | Significantly improved survival in 2/3 models. |[11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
1. Animal Xenograft Efficacy Studies
-
Model Establishment:
-
Human cancer cells (e.g., 22Rv1 for prostate cancer, SU-DHL-2 for lymphoma) are cultured and harvested.[7][8]
-
Male athymic nude or NOD-Scid mice (6-8 weeks old) are used.[7][8]
-
A suspension of 5-15 million cells, often mixed with Matrigel, is implanted subcutaneously into the flank of each mouse.[12][13]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.[7][12]
-
-
Treatment Administration:
-
Animals are randomized into treatment and vehicle control groups (typically n=6-10 mice per group).[4][8]
-
PROTACs or inhibitors are formulated in an appropriate vehicle (e.g., DMSO, PEG300, Tween 80, saline).
-
The compound is administered via the specified route (subcutaneous, intraperitoneal, or oral) at the indicated dose and schedule (e.g., once daily).[6][8]
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).[14]
-
Animal body weight and general health are monitored to assess toxicity.[15]
-
The study concludes when tumors in the control group reach a predetermined size or at a fixed time point.
-
At the endpoint, tumors are excised for pharmacodynamic analysis (e.g., Western Blot, IHC).[4]
-
2. Pharmacodynamic (PD) Analysis - Western Blot
-
Sample Preparation:
-
Excised tumor tissues are snap-frozen in liquid nitrogen or immediately homogenized.
-
Proteins are extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a downstream marker (e.g., anti-c-MYC) overnight at 4°C.[16]
-
A loading control antibody (e.g., GAPDH, β-actin) is used for normalization.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using image analysis software to determine the percentage of protein degradation relative to the vehicle control.[16]
-
Signaling Pathway: BRD4 and Downstream Effects
BRD4 is a key epigenetic reader that binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of critical genes, most notably the oncogene c-MYC.[1][17] Inhibition or degradation of BRD4 leads to the suppression of c-MYC transcription, resulting in cell cycle arrest and apoptosis in cancer cells.[1] PROTAC-mediated degradation can lead to a more profound and sustained suppression of c-MYC compared to simple inhibition.[18]
Conclusion
The in vivo data strongly support that PROTACs, including those utilizing a thalidomide-based CRBN ligand, represent a superior therapeutic strategy compared to traditional small-molecule inhibitors for targets like BRD4.[18] The ability to induce catalytic degradation of the target protein leads to a more potent, profound, and durable suppression of downstream oncogenic signaling. This often translates to superior anti-tumor activity, including tumor regression in preclinical models where inhibitors may only achieve tumor stasis.[8][19] The choice between different E3 ligase recruiters (e.g., CRBN vs. VHL) can influence the degradation profile and selectivity, offering another axis for optimizing therapeutic candidates.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pnas.org [pnas.org]
- 9. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 inhibition by JQ1 prevents high-fat diet-induced diabetic cardiomyopathy by activating PINK1/Parkin-mediated mitophagy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. championsoncology.com [championsoncology.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pnas.org [pnas.org]
- 20. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the physicochemical properties of different PROTACs
A Comparative Guide to the Physicochemical Properties of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that rely on occupancy-based pharmacology, PROTACs act catalytically to induce protein degradation, offering the potential for more profound and durable therapeutic effects.[2][3]
However, the unique tripartite structure of a PROTAC—composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—results in molecules with physicochemical properties that often fall "beyond the Rule of Five" (bRo5).[1][4] These properties, including high molecular weight, low solubility, and variable permeability, present significant challenges for drug development, particularly for achieving oral bioavailability.[5][6] This guide provides a comparative overview of these properties, supported by experimental data and detailed protocols for their assessment.
General Mechanism of Action
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[1][] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. The PROTAC molecule is then released to repeat the cycle.[3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Physicochemical Data of Clinical-Stage PROTACs
The development of clinically viable PROTACs requires a delicate balance of pharmacological activity and drug-like properties. PROTACs in clinical development often push the boundaries of traditional small-molecule property space.[4] Their molecular weights typically range from 700 to over 1100 Da, significantly exceeding the 500 Da guideline of Lipinski's Rule-of-Five.[1][8][9] This increase in size is often accompanied by a larger polar surface area and a higher number of rotatable bonds.[4][10]
| PROTAC Name | Target (POI) | E3 Ligase | Molecular Weight (Da) | logD (pH 7.4) | Topological PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Status/Note |
| ARV-110 (Bavdegalutamide) | Androgen Receptor | CRBN | 787.9 | 3.5 | 182.9 | 4 | 11 | Phase II, discontinued (B1498344) for strategic reasons[1][4] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor | CRBN | 711.9 | 4.8 | 96.4 | 2 | 9 | Phase III[1][4] |
| DT-2216 | BCL-XL | VHL | 1063.6 | 4.3 | 193.0 | 5 | 15 | IV-administered[4] |
| KT-474 (SAR444656) | IRAK4 | CRBN | 871.1 | 2.5 | 145.8 | 3 | 13 | Phase II[1] |
| NX-2127 | BTK | CRBN | 958.1 | 1.1 | 141.2 | 4 | 15 | Phase II[4] |
| ARV-766 | Androgen Receptor | CRBN | 802.0 | 3.9 | 166.1 | 4 | 11 | Phase I/II |
Data compiled from multiple sources.[1][4] Note that different calculation methods may yield slightly different PSA values; the values presented are for comparative purposes.
Experimental Protocols for Key Physicochemical Assays
Accurate assessment of physicochemical properties is critical for guiding the optimization of PROTAC candidates. Due to their unique structures, standard assays often require adaptation.
Aqueous Thermodynamic Solubility Assay (Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's dissolution and absorption.[] For PROTACs, which are often poorly soluble, obtaining reliable data is essential.[12][13]
Objective: To determine the equilibrium solubility of a PROTAC in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
-
Preparation: Add an excess amount of the solid PROTAC compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.
-
Sampling: Carefully collect a precise aliquot of the clear supernatant, avoiding any particulate matter.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724)/water). Analyze the concentration of the dissolved PROTAC using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[]
-
Calculation: Compare the measured concentration against a standard curve prepared with known concentrations of the PROTAC to determine the solubility in units such as µg/mL or µM.
Lipophilicity Determination (Chromatographic logD)
Lipophilicity, often expressed as logP or logD, influences a molecule's permeability, solubility, and metabolic stability. Traditional shake-flask methods can be challenging for highly lipophilic or poorly soluble PROTACs.[4] Chromatographic methods offer a robust alternative.[12][13]
Objective: To determine the distribution coefficient (logD) at a specific pH (e.g., 7.4) using reversed-phase HPLC.
Methodology:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logD values under identical chromatographic conditions.
-
Sample Analysis: Inject the PROTAC sample.
-
Data Acquisition: Measure the retention time (t_R) for the standards and the PROTAC. Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Correlation: Plot the known logD values of the standard compounds against their measured capacity factors (or log k'). A linear correlation should be observed.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the logD of the PROTAC from its measured capacity factor. This method, often referred to as BRlogD or chromlogD, is highly valuable for bRo5 molecules.[13]
Cell Permeability Assay (Caco-2 Bidirectional Assay)
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of drugs.[14] It assesses a compound's ability to cross a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium.[14][15] This assay can measure passive diffusion and identify the involvement of active transporters.[16]
Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 4. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
- 12. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of PROTACs: A Comparative Guide to Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, offering the ability to target and eliminate disease-causing proteins. However, their unique chemical structures present significant drug delivery challenges, making formulation a critical determinant of their therapeutic window – the crucial balance between efficacy and toxicity. This guide provides an objective comparison of different formulation strategies for PROTACs, supported by experimental data, to aid researchers in navigating this complex landscape.
Comparative Analysis of PROTAC Formulations
The therapeutic success of a PROTAC is intrinsically linked to its formulation, which governs its solubility, bioavailability, and ultimately, its concentration at the target site. Due to their large size and often poor aqueous solubility, achieving oral bioavailability is a major hurdle.[1][2] This section compares the performance of different PROTACs and their formulations, drawing on preclinical data for the clinically advanced androgen receptor (AR) degrader ARV-110 and estrogen receptor (ER) degrader ARV-471. Additionally, we explore various formulation strategies for the BET degrader ARV-825.
Performance of Orally Formulated PROTACs: ARV-110 and ARV-471
ARV-110 and ARV-471 are two of the most advanced PROTACs in clinical development, both formulated for oral administration.[3] Their preclinical data offer valuable insights into the therapeutic potential of orally bioavailable PROTACs.
| Parameter | ARV-110 (AR Degrader) | ARV-471 (ER Degrader) | Reference |
| Target | Androgen Receptor (AR) | Estrogen Receptor (ER) | [3] |
| Formulation | Oral | Oral | [1] |
| In Vitro Efficacy (DC50) | < 1 nM in VCaP cells | ~1.8 nM in MCF7 cells | [1] |
| In Vivo Efficacy | >90% AR degradation in vivo (1 mg/kg, oral) | Significant antitumor activity at 3, 10, and 30 mg/kg (oral) | [1] |
| In Vivo Efficacy | More effective than enzalutamide (B1683756) in suppressing tumor growth in a VCaP xenograft model | 99% tumor size decrease at 10 mg/kg in an ESR1 mutant PDX model | [1] |
| Bioavailability | Sufficient oral bioavailability in mice, rats, and non-rodent species | Oral administration resulted in an AUC of 5717 ng·h/mL at 30 mg/kg | [1] |
| Tolerability | Well-tolerated in preclinical models | Well-tolerated in preclinical models | [1][4] |
Formulation Strategies for Enhanced Delivery: A Case Study of ARV-825
| Formulation Strategy | Key Findings | Potential Advantages | Reference |
| Nanosuspension | Enhanced solubility and stability. Predicted to substantially increase oral bioavailability (~87%) versus the parent compound (~6%). Improved cytotoxicity in temozolomide-sensitive and -resistant glioblastoma cells. | Improved oral absorption, potential for crossing the blood-brain barrier, enhanced efficacy against resistant tumors. | [5][6] |
| Lipid-Based Nanoparticles (NLCs) | Enhanced cellular permeability and cytosolic delivery. | Simple formulation, good biocompatibility and biodegradability, potential for high drug loading. | [7][8][9] |
| Polymeric Antibody-Conjugated Nanoparticles | Targeted delivery to HER2-overexpressing breast cancer cells. Maintained mechanism of action and improved therapeutic properties in vitro. | Targeted delivery to specific cell types, potentially reducing off-target toxicity and improving the therapeutic index. | [10] |
Key Experimental Protocols
Accurate assessment of a PROTAC's therapeutic window requires robust and well-defined experimental protocols. This section provides detailed methodologies for key in vitro and in vivo assays.
Western Blot Analysis for Target Protein Degradation
This is a fundamental assay to quantify the extent of PROTAC-induced degradation of the target protein.
1. Cell Culture and Treatment:
-
Culture cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC formulation or vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
MTT Assay for Cellular Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC formulation or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Model for Efficacy and Toxicity Assessment
Xenograft models are crucial for evaluating the in vivo efficacy and tolerability of PROTAC formulations.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
2. PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation for the desired route of administration (e.g., oral gavage, intravenous, subcutaneous, or intraperitoneal injection).
-
A common vehicle for oral administration may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Administer the PROTAC or vehicle control to the mice according to the planned dosing schedule (e.g., once daily).
3. Efficacy and Toxicity Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Observe the animals for any other signs of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other organs for further analysis (e.g., Western blotting for target protein levels, histopathology).
4. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze changes in body weight and any observed toxicities to determine the maximum tolerated dose (MTD).
Visualizing the Mechanisms
To better understand the biological context and experimental processes involved in assessing PROTACs, the following diagrams illustrate key pathways and workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified androgen receptor (AR) signaling pathway.
Caption: Simplified estrogen receptor (ER) signaling pathway.
Caption: General experimental workflow for assessing PROTAC therapeutic window.
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Nanotechnology Advances Proteolysis Targeting Chimeras (PROTACs): Transition From Basic Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled Delivery of BET-PROTACs: In Vitro Evaluation of MZ1-Loaded Polymeric Antibody Conjugated Nanoparticles in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorination on Thalidomide Analogs: A Comparative Guide to CRBN Binding and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into therapeutic agents has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity. In the landscape of targeted protein degradation, thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comparative analysis of how fluorination of thalidomide analogs influences their binding to CRBN and their subsequent biological efficacy, supported by experimental data and detailed methodologies.
Fluorination and CRBN Binding Affinity: A Correlated Enhancement
Fluorination of the phthalimide (B116566) moiety of thalidomide analogs has been shown to correlate with an increased binding affinity for CRBN.[1][2] This structural modification can lead to more potent biological activity. The enhanced binding is thought to arise from favorable interactions between the highly electronegative fluorine atoms and the CRBN binding pocket.
Quantitative Comparison of CRBN Binding and Anti-Angiogenic Efficacy
The following table summarizes the binding affinities of select thalidomide analogs to the human thalidomide-binding domain (hTBD) of CRBN and their corresponding efficacy in an endothelial tube formation assay, a measure of anti-angiogenic potential.
| Compound | Structure | Fluorination | CRBN Binding Affinity (Ki, µM) | Anti-Angiogenic Efficacy (IC50, µM) |
| Thalidomide | Non-fluorinated | Non-fluorinated | >100 (no binding) | >100 (no inhibition) |
| Analog 1 (Gu3041) | Phthalimide | Non-fluorinated | 2.6 | 1.8 |
| Analog 2 (Gu3408) | Tetrafluorophthalimide | Tetrafluorinated | 1.3 | 0.8 |
| Analog 3 (3364) | Phthalimide | Non-fluorinated | 1.9 | 1.4 |
Data sourced from competitive Microscale Thermophoresis (MST) experiments and endothelial tube formation angiogenesis assays.[1]
As the data indicates, the tetrafluorinated analog (Gu3408) exhibits a stronger binding affinity to CRBN and greater anti-angiogenic potency compared to its non-fluorinated counterparts.
The CRBN E3 Ligase Pathway and Mechanism of Action
Thalidomide and its analogs function as "molecular glues," redirecting the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex.[3] Upon binding to CRBN, these molecules create a neomorphic interface that recruits specific proteins, known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1), for ubiquitination and subsequent proteasomal degradation.[4][5] This targeted degradation is the basis for their therapeutic effects in various cancers.
Efficacy Beyond CRBN Binding: The Anti-Angiogenic Effect
While fluorination enhances CRBN binding, the anti-angiogenic effects of thalidomide analogs may not be solely dependent on this interaction and the subsequent degradation of neosubstrates.[2][6] Studies have shown that some fluorinated analogs with potent anti-angiogenic activity do not induce the degradation of known neosubstrates like IKZF3, GSPT1, CK1α, and SALL4.[4][6] This suggests the existence of CRBN-independent pathways or that the anti-angiogenic effects are not mediated by the degradation of these specific proteins.[7][8]
Experimental Protocols
CRBN Binding Assay: Microscale Thermophoresis (MST)
Microscale Thermophoresis is a powerful technique to quantify molecular interactions in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of Proteolysis Targeting Chimeras (PROTACs) has spurred significant interest in understanding the molecular intricacies of their mechanism of action. A critical step in this process is the formation of a stable ternary complex, comprising the PROTAC, the target protein, and an E3 ubiquitin ligase. The structural and biophysical characteristics of this complex are paramount in determining the efficacy and selectivity of the PROTAC. This guide provides a comparative analysis of ternary complexes formed by different PROTACs, supported by experimental data and detailed methodologies.
Introduction to PROTACs and Ternary Complex Formation
PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a ternary complex.[1][2][5] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, marking it for degradation by the 26S proteasome.[2][3]
The stability and conformation of the ternary complex are influenced by several factors, including the binding affinities of the individual ligands, the length and composition of the linker, and the specific protein-protein interactions established between the POI and the E3 ligase within the complex.[6][7][8] A key parameter in evaluating the efficiency of ternary complex formation is cooperativity (α), which measures the influence of the binary binding of one protein on the affinity of the other.[5][7] Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically favorable and often correlates with more efficient protein degradation.[5][7][8]
Comparative Analysis of PROTAC Ternary Complexes
This section presents a comparative analysis of well-characterized PROTACs that target the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a transcriptional co-activator implicated in various cancers. The data is summarized in the tables below, highlighting key biophysical and structural parameters.
VHL-Recruiting PROTACs: MZ1 and AT1
MZ1 and its analogue AT1 are widely studied PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase to degrade BRD4.[6][8]
| PROTAC | Target | E3 Ligase | Binary Kd (PROTAC to VHL) | Ternary Kd (VHL to PROTAC:BRD4BD2) | Cooperativity (α) | Ternary Complex Half-life (t1/2) | PDB ID | Resolution (Å) |
| MZ1 | BRD4BD2 | VHL | 67 ± 8 nM[2] | 4.4 ± 1.0 nM[2] | ~20[5] | 130 s[8] | 5T35[9] | 2.7[6] |
| AT1 | BRD4BD2 | VHL | - | - | 7[6] | - | - | - |
Key Findings:
-
High Cooperativity: MZ1 exhibits significant positive cooperativity in forming a ternary complex with VHL and the second bromodomain (BD2) of BRD4.[6][10] This is attributed to favorable protein-protein interactions between VHL and BRD4BD2, induced by the PROTAC.[6][8]
-
Structural Basis of Selectivity: The crystal structure of the VHL:MZ1:BRD4BD2 ternary complex reveals that MZ1 folds to facilitate specific intermolecular contacts, creating a stable "sandwich" between the two proteins.[6][9][11] This structural arrangement explains the observed degradation selectivity of MZ1 for BRD4 over other BET family members.[6]
-
Structure-Guided Design: AT1 was designed based on the structural insights from the MZ1 ternary complex to enhance selectivity for BRD4.[6]
Cereblon-Recruiting PROTACs: dBET1 and ARV-825
dBET1 and ARV-825 are PROTACs that utilize the Cereblon (CRBN) E3 ligase for BRD4 degradation.[3][12][13]
| PROTAC | Target | E3 Ligase | Binary Kd (PROTAC to BRD4BD1) | Binary Kd (PROTAC to BRD4BD2) | Ternary Complex Formation | PDB ID | Resolution (Å) |
| dBET1 | BRD4 | CRBN | - | - | Negative Cooperativity[12] | - | - |
| ARV-825 | BRD4 | CRBN | 90 nM[13] | 28 nM[13] | Active Degradation[3][13] | - | - |
| dBET70 | BRD4BD1 | CRBN | - | - | - | 6BN9[14] | 4.38[14] |
| dBET23 | BRD4BD1 | CRBN | - | - | - | 6BN7[4] | - |
Key Findings:
-
Negative Cooperativity: In contrast to MZ1, dBET1 has been reported to exhibit negative cooperativity, suggesting that its shorter linker may induce steric clashes within the ternary complex.[12]
-
Potent Degradation: Despite potentially lower cooperativity, both dBET1 and ARV-825 are potent degraders of BRD4, indicating that high positive cooperativity is not always a prerequisite for efficient degradation.[3][13]
-
Structural Plasticity: Crystal structures of CRBN-based ternary complexes, such as with dBET70, reveal plasticity in the protein-protein interactions, which can be exploited for designing selective degraders.[4][14]
Experimental Methodologies
The structural and biophysical characterization of PROTAC ternary complexes relies on a suite of sophisticated experimental techniques.
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information of the ternary complex, revealing the precise binding modes of the PROTAC and the protein-protein interactions.[15][16]
General Protocol:
-
Protein Expression and Purification: The target protein and the E3 ligase complex are overexpressed and purified to high homogeneity.[15]
-
Ternary Complex Formation: The purified proteins and the PROTAC are mixed in stoichiometric amounts to form the ternary complex. The stability of the complex is often assessed by biophysical methods prior to crystallization trials.[15]
-
Crystallization: The ternary complex solution is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[15]
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are used to solve and refine the three-dimensional structure of the complex.[14]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing both binary and ternary complex formation.[5][17][18][19]
General Protocol for Ternary Complex Analysis:
-
Immobilization: One of the proteins, typically the E3 ligase, is immobilized on the surface of a sensor chip.[5][17]
-
Binary Interaction: The PROTAC is flowed over the immobilized protein to determine the binary binding affinity (KD).[5][17]
-
Ternary Interaction: A pre-incubated mixture of the PROTAC and the target protein is flowed over the immobilized E3 ligase.[5][17] The binding response is measured to determine the ternary complex affinity and kinetics (kon, koff).
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[5]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing information on binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[20][21][22][23][24]
General Protocol for Ternary Complex Analysis:
-
Sample Preparation: The proteins and the PROTAC are dialyzed against an identical buffer to minimize heats of dilution.[21][23]
-
Binary Titration: The PROTAC is titrated into a solution of the E3 ligase to determine the binary binding parameters.[20]
-
Ternary Titration: The E3 ligase is titrated into a solution containing a pre-formed complex of the PROTAC and the target protein.[2][6][20] The resulting thermogram is analyzed to determine the affinity of the E3 ligase for the binary complex.
-
Cooperativity Assessment: The binding affinities from the binary and ternary titrations are compared to assess cooperativity.[7]
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key processes and experimental workflows involved in the structural analysis of PROTAC ternary complexes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for structural and biophysical analysis.
Conclusion
The structural and biophysical analysis of PROTAC-induced ternary complexes is a cornerstone of modern drug discovery in the field of targeted protein degradation. As demonstrated by the comparative data, different PROTACs can induce ternary complexes with distinct characteristics, influencing their degradation efficacy and selectivity. Techniques such as X-ray crystallography, SPR, and ITC provide invaluable data to guide the rational design of novel and more effective PROTACs. The continued elucidation of these ternary structures will undoubtedly accelerate the development of this promising therapeutic modality.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based lead optimization of a PROTAC small-molecule in the BRD4-CRBN complex — Discngine [discngine.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rcsb.org [rcsb.org]
- 15. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. aragen.com [aragen.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 22. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-Propargyne-PEG3-COOH
Essential guidance for the safe handling and disposal of a complex chemical compound, ensuring laboratory safety and regulatory compliance.
Researchers and drug development professionals handling Thalidomide-Propargyne-PEG3-COOH must navigate a complex set of safety and disposal considerations due to the compound's multifaceted nature. This guide provides a comprehensive, step-by-step protocol for its proper disposal, drawing upon safety data for its constituent chemical moieties: thalidomide, a propargyl group, and a polyethylene (B3416737) glycol (PEG) linker with a carboxylic acid terminus. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating the compound as hazardous waste.
Hazard Profile and Component Analysis
A thorough understanding of the hazards associated with each component of this compound is critical for safe handling and disposal. The compound should be regarded as possessing the cumulative risks of its parts.
| Component | Key Hazards | Disposal Consideration |
| Thalidomide | Known human teratogen, causing severe birth defects.[1][2][3][4] Toxic if swallowed.[2][3] | Dispose of as hazardous waste, preferably through incineration by a licensed facility.[1] |
| Propargyl Group | Flammable, toxic, and reactive.[5] Vapors may form explosive mixtures with air.[6] | Segregate as hazardous waste. Avoid mixing with other waste streams unless explicitly permitted.[7] |
| PEG3-COOH | Generally considered non-toxic and biocompatible.[8] However, the overall compound must be treated as hazardous. | Aqueous solutions should be collected as hazardous waste.[7] |
Step-by-Step Disposal Protocol
Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[9] The following protocol provides a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure a comprehensive PPE strategy is in place. This includes:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Wear safety goggles or a face shield.[9][10]
-
Lab Coat: A lab coat is mandatory to protect from spills.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[9]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated lab supplies) in a dedicated, clearly labeled, and sealed hazardous waste container.[9] The container must be compatible with the chemical.
-
Liquid Waste: Collect all aqueous and organic solutions containing the compound in separate, designated hazardous waste containers.[7] Do not mix with other waste streams.[7][9] Label containers clearly with "Hazardous Waste" and the full chemical name.
3. Spill Management: In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of non-essential personnel.[9]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Contain: Use an inert absorbent material to contain the spill.[9]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.[9]
4. Storage of Waste: Store sealed hazardous waste containers in a designated, secure satellite accumulation area. This area should be away from incompatible materials.[9]
5. Final Disposal:
-
Documentation: Maintain a detailed log of the generated waste, including the quantity and date.[9]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9] Disposal should be conducted by a licensed chemical waste incinerator in accordance with federal, state, and local guidelines.[1] Never dispose of this compound down the drain or in regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Thalidomide-Propargyne-PEG3-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thalidomide-Propargyne-PEG3-COOH. Given the potent nature of thalidomide (B1683933) and its derivatives, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. Thalidomide is a known teratogen and its derivatives must be handled with extreme caution.[1][2]
Operational Plan: Safe Handling Workflow
All operations involving this compound, regardless of the quantity, must be conducted within a certified chemical fume hood to minimize inhalation risk.[3] The handling of potent compounds requires specialized facilities designed to minimize containment risks.[4]
1. Preparation and Engineering Controls:
-
Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.
-
Engineering Controls: All work must be performed in a functioning and certified chemical fume hood or a containment isolator (glove box).[5][6] The work area should have negative pressure relative to adjacent rooms to prevent the escape of airborne particles.[6]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.[1] The following equipment must be worn at all times when handling the compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves meeting ASTM D6978 standards. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination.[1][7] |
| Lab Coat | Disposable, back-closing gown with knit cuffs. | Provides full body coverage and prevents contamination of personal clothing.[1] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes from dust particles and accidental splashes.[1] |
| Respiratory Protection | An N95 respirator is the minimum requirement. A powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when there is a potential for dust generation.[1][5] | Prevents inhalation of airborne particles of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside the designated handling area.[1] |
3. Weighing and Reconstitution:
-
Weighing: If weighing the solid compound, do so within a containment enclosure (e.g., a balance hood or glove box) to prevent the generation of dust.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all non-disposable equipment and surfaces after use. Consult your institution's Environmental Health and Safety (EHS) department for appropriate decontamination methods.[3]
-
PPE Removal: Remove PPE in a designated area, being careful to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown, shoe covers, face shield, goggles, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and weighing boats, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3] The label should include the chemical name and relevant hazard symbols.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[3]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.
2. Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.[3]
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3]
3. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
-
Arrange for the collection of hazardous waste by a licensed and approved waste disposal contractor, as coordinated through your institution's EHS department.[2][3]
4. Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal for regulatory compliance.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. If the spill involves a powder, cover it with a damp cloth or absorbent material to minimize dust.[2] Decontaminate the area twice.[2] All spill cleanup materials must be disposed of as hazardous waste.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. benchchem.com [benchchem.com]
- 4. escopharma.com [escopharma.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. utoledo.edu [utoledo.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
